molecular formula C14H22Cl2N2 B1445433 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 920531-65-3

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B1445433
CAS No.: 920531-65-3
M. Wt: 289.2 g/mol
InChI Key: HMCPNAXNVHQMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride (CAS 920531-65-3) is a high-purity, research-grade chemical compound with a molecular formula of C₁₄H₂₂Cl₂N₂ and a molecular weight of 289.25 g/mol [ ]. This diazaspiro compound serves as a valuable and rigid scaffold in medicinal chemistry and drug discovery, offering a three-dimensional structure that can influence key parameters such as potency, selectivity, and physicochemical properties [ ]. Its spirocyclic core provides a conformationally restricted framework that is highly sought after for exploring novel biological targets. The 2,7-diazaspiro[4.4]nonane structure is a prominent pharmacophore in the development of sigma receptor (SR) ligands [ ]. Research indicates that derivatives of this core structure can exhibit high binding affinity for both sigma-1 receptor (S1R) and sigma-2 receptor (S2R), which are associated with potential analgesic activity and the treatment of neurological disorders [ ]. This makes it a crucial building block for synthesizing compounds for pharmacological research, particularly in pain management and neuropharmacology. The compound is readily available for research applications, including as a precursor for further synthetic modification through reactions such as N-alkylation and reductive amination [ ]. This product is intended for research purposes only and is strictly not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14;;/h1-5,15H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCPNAXNVHQMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic compound built upon a privileged structural motif in medicinal chemistry. The diazaspiro[4.4]nonane core is a rigid, three-dimensional scaffold that allows for the precise spatial orientation of functional groups, making it a highly valuable building block in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's chemical properties, a plausible synthetic route with mechanistic rationale, and its potential applications, particularly in the field of neuroscience.

Chemical Identity and Physicochemical Properties

2-Benzyl-2,7-diazaspiro[4.4]nonane and its dihydrochloride salt are recognized for their unique spirocyclic system, where two nitrogen-containing rings share a single carbon atom. The benzyl group provides a key substituent for modulating activity and physicochemical properties.

PropertyDataSource(s)
Molecular Formula C₁₄H₂₂Cl₂N₂[1]
Molecular Weight 289.25 g/mol (dihydrochloride salt)N/A
Free Base MW 216.32 g/mol [2]
IUPAC Name 2-benzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride[2]
CAS Number (Free Base) 885275-27-4[2]
Appearance Expected to be a white to off-white solid or crystalline powder.[3]
Purity Commercially available with purity typically around 95%.[1]

Note: Specific experimental data such as melting point and solubility for the title compound are not widely published. Data is often inferred from related analogs.

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis logically starts from a precursor like 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. The core of the synthesis is the complete reduction of the amide carbonyl groups to methylene groups.

Step 1: Reduction of the Amide Precursor The precursor, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, can be reduced using a powerful hydride-donating agent.

  • Protocol:

    • Suspend a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Dissolve the 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione precursor in dry THF.

    • Add the solution of the precursor dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

    • After the addition is complete, the reaction mixture is typically refluxed to ensure the complete reduction of both carbonyl groups.[4]

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts, which can then be removed by filtration.

  • Mechanistic Insight: LiAlH₄ is a potent, non-selective reducing agent capable of reducing amides to amines. The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon. This process is repeated to achieve full reduction to the corresponding amine. The choice of an aprotic solvent like THF is critical as LiAlH₄ reacts violently with protic solvents.

Step 2: Purification and Salt Formation The resulting crude free base (2-Benzyl-2,7-diazaspiro[4.4]nonane) is isolated from the filtrate.

  • Protocol:

    • The filtrate containing the product is concentrated in vacuo to yield the crude free base, often as a syrup or oil.[4]

    • The crude product is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

    • An excess of hydrogen chloride (as a solution in a solvent like isopropanol or as a gas) is added to the solution.[4]

    • The dihydrochloride salt, being insoluble in the organic solvent, precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Causality: The formation of the dihydrochloride salt serves two primary purposes. Firstly, it facilitates purification, as the crystalline salt is often easier to handle and purify by recrystallization than the free base. Secondly, the salt form generally imparts greater stability and aqueous solubility, which is highly desirable for biological testing and formulation.

G cluster_synthesis Synthetic Workflow start 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione reagent1 LiAlH₄ in dry THF step1 Amide Reduction start->step1 reagent1->step1 intermediate Crude 2-Benzyl-2,7-diazaspiro[4.4]nonane (Free Base) step1->intermediate reagent2 HCl in Isopropanol step2 Salt Formation & Purification intermediate->step2 reagent2->step2 product This compound step2->product G cluster_applications Therapeutic Potential compound 2-Benzyl-2,7-diazaspiro[4.4]nonane Scaffold target1 Sigma Receptors (σ₁, σ₂) compound->target1 target2 CNS Ion Channels/Receptors compound->target2 target3 Bacterial Enzymes compound->target3 disease1 Neuropathic Pain | Neurodegeneration target1->disease1 disease2 Epilepsy / Seizure Disorders target2->disease2 disease3 Tuberculosis target3->disease3

References

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

Spirocyclic scaffolds, particularly those incorporating heteroatoms like nitrogen, represent a fascinating and increasingly vital class of molecules in medicinal chemistry and drug development. Their rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling novel interactions with biological targets that are often inaccessible to more planar molecules.[1][2][3] The 2,7-diazaspiro[4.4]nonane core is a prime example, offering a versatile framework for building complex molecules with tailored pharmacological profiles.

This guide provides a comprehensive, in-depth walkthrough for the complete structural elucidation of a specific derivative, 2-Benzyl-2,7-diazaspiro[4.4]nonane, in its common dihydrochloride salt form. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. This document moves beyond a simple listing of techniques; it details a logical, self-validating workflow, explaining the causality behind each experimental choice and the synergy between different analytical methods. We will proceed from foundational compositional analysis to the intricate details of atomic connectivity and, finally, to the definitive three-dimensional arrangement, ensuring the highest level of scientific integrity.

The Target Molecule: Initial Hypothesis

Our investigation begins with the proposed structure of this compound. The molecule consists of a central spirocyclic core made of two fused pyrrolidine rings sharing a single carbon atom (the spirocenter). One of the nitrogen atoms is substituted with a benzyl group. As a dihydrochloride salt, both nitrogen atoms are protonated, each associated with a chloride counter-ion, a common strategy to improve the water solubility and stability of amine-containing compounds.[4]

The chemical formula is C₁₄H₂₀N₂ · 2HCl, which corresponds to C₁₄H₂₂Cl₂N₂.

Caption: Proposed structure of the target compound.

A Validated Workflow for Structural Elucidation

A robust structural elucidation strategy is not a linear path but an integrated process where each piece of data informs and validates the others. The following workflow is designed to build a case for the structure from the ground up, ensuring no ambiguity remains.

G cluster_synthesis Sample Preparation cluster_composition Compositional Analysis cluster_connectivity Connectivity & Framework Analysis cluster_confirmation Definitive 3D Structure synthesis Synthesis & Purification / Sample Acquisition ea Elemental Analysis (EA) synthesis->ea Empirical Formula ms Mass Spectrometry (MS) synthesis->ms Molecular Weight nmr_1d 1D NMR (¹H, ¹³C) synthesis->nmr_1d xrd Single Crystal X-Ray Crystallography (SC-XRD) synthesis->xrd If crystalizable final Final Structure Confirmation ea->final Confirm Composition nmr_2d 2D NMR (COSY, HSQC, HMBC) ms->nmr_2d Validate Fragments nmr_1d->nmr_2d Establish Connectivity nmr_2d->final Confirm Framework xrd->final Unambiguous Proof

Caption: Integrated workflow for structural elucidation.

Part 1: Foundational Compositional Analysis

Before delving into complex connectivity, we must first confirm the fundamental building blocks of our molecule: its elemental composition and molecular weight.

Elemental Analysis (EA)

Causality & Rationale: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For our target, this technique is crucial for two reasons: 1) It validates the carbon, hydrogen, and nitrogen ratios of the organic framework. 2) Critically, it allows for the quantification of chlorine, providing direct evidence of the dihydrochloride salt form. This is a self-validating step; a significant deviation from the theoretical values would immediately indicate an incorrect hypothesis about the salt form or the presence of impurities (e.g., residual solvent).

Experimental Protocol: CHN+Cl Analysis

  • Sample Preparation: Dry the sample rigorously under a high vacuum for several hours to remove any residual solvent or atmospheric moisture, which can significantly skew hydrogen and oxygen percentages.

  • Instrumentation: Submit approximately 2-5 mg of the dried sample to a calibrated elemental analyzer. Modern analyzers use combustion methods for C, H, and N, and specific titration or ion chromatography methods for halogens like chlorine.

  • Analysis: The sample is combusted at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Chlorine is typically determined separately.

  • Data Reporting: The instrument reports the weight percentage of each element.

Data Presentation: Theoretical vs. Experimental Values

ElementTheoretical % (for C₁₄H₂₂Cl₂N₂)Expected Experimental Range
Carbon (C)54.02%53.8% - 54.2%
Hydrogen (H)7.12%7.0% - 7.2%
Nitrogen (N)9.00%8.9% - 9.1%
Chlorine (Cl)22.78%22.6% - 22.9%

Acceptable experimental values typically fall within ±0.4% of the theoretical value.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For our compound, which is already a salt, Electrospray Ionization (ESI) is the ideal technique as it gently transfers pre-existing ions from solution into the gas phase. HRMS provides a highly accurate mass measurement, allowing us to determine the molecular formula of the free base (the organic portion of the molecule). This acts as a powerful cross-validation of the elemental analysis data. We expect to observe the protonated free base, [C₁₄H₂₀N₂ + H]⁺.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The salt form ensures easy dissolution.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Formula Determination: Use the instrument's software to calculate the molecular formula from the exact mass of the most abundant ion, leveraging the distinct isotopic pattern.

Data Interpretation: Expected Ions and Fragments

Ion/FragmentFormulaCalculated Exact Mass (m/z)Rationale
[M+H]⁺ [C₁₄H₂₁N₂]⁺217.1705The protonated molecular ion of the free base. This is the primary confirmation of molecular weight.
[M+Na]⁺ [C₁₄H₂₀N₂Na]⁺239.1524A common adduct seen in ESI-MS.
Benzyl Cation [C₇H₇]⁺91.0548A characteristic fragment from the cleavage of the C-N bond, confirming the benzyl group's presence.[5][6]

The observation of an ion with an m/z of ~217.17, matching the formula C₁₄H₂₁N₂ within a few ppm, provides definitive proof of the molecular weight of the organic core.

Part 2: Unraveling the Molecular Framework with NMR

With the composition confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic puzzle, defining the precise connectivity of the carbon and hydrogen skeleton. For a hydrochloride salt, deuterated water (D₂O) or DMSO-d₆ are excellent solvent choices.

cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) HSQC HSQC (C-H Bonds) H1->HSQC COSY COSY (H-H Bonds) H1->COSY C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range C-H) HSQC->HMBC COSY->HMBC Structure Verified Structure HMBC->Structure

Caption: Logical flow of NMR data integration.

1D NMR: ¹H and ¹³C Spectroscopy

Causality & Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. Together, they provide a census of the atoms in the molecule's framework.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Shimming: Place the tube in the NMR spectrometer and shim the magnetic field to ensure homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence.

  • ¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, this typically requires a longer acquisition time. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: Predicted Chemical Shifts

Proton(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
Aromatic (5H)7.2 - 7.6128 - 135Multiplets. Protons on the benzyl ring.
Benzylic CH₂~4.3 - 4.5~55 - 60Singlet (or AB quartet). Deshielded by N⁺ and the aromatic ring.
Aliphatic CH₂ (8H)2.5 - 3.8~45 - 60Complex multiplets. Protons on the two pyrrolidine rings, deshielded by adjacent N⁺ atoms.
N⁺-H (2H)9.0 - 11.0N/ABroad singlets (in DMSO-d₆). Exchangeable protons. Will disappear upon D₂O shake.
Spiro CN/A~65 - 75Quaternary carbon, will be a weak signal.
2D NMR: Establishing Connectivity

Causality & Rationale: While 1D NMR tells us what is present, 2D NMR tells us how it's connected.

  • COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence) maps each proton directly to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key. It shows correlations between protons and carbons over 2-3 bonds, allowing us to connect the molecular fragments.

Data Interpretation: Key Expected 2D Correlations

ExperimentCorrelation ExpectedStructural Information Gained
COSY Correlations between adjacent aliphatic protons within each pyrrolidine ring.Confirms the -CH₂-CH₂- fragments of the spiro-core.
HSQC Each aliphatic and aromatic ¹H signal will correlate to a ¹³C signal.Unambiguously assigns each proton to its parent carbon.
HMBC Benzylic CH₂ protons to the aromatic carbons and the spiro-core carbons adjacent to N2.Crucial Link: This proves the benzyl group is attached to the diazaspiro[4.4]nonane core.
HMBC Aliphatic protons to the central spiro carbon .Confirms the spirocyclic nature of the core.

By systematically mapping these connections, the entire molecular structure can be pieced together like a jigsaw puzzle, with each correlation providing a piece of the final image.

Part 3: The Definitive Proof: Single-Crystal X-ray Crystallography

Causality & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the structure, it remains an interpretation of data. Single-Crystal X-ray Crystallography (SC-XRD) offers the ultimate, unambiguous proof.[7][8] By diffracting X-rays off a well-ordered crystal, we can generate an electron density map and build a precise 3D model of the molecule as it exists in the solid state. This method will not only confirm the atomic connectivity but also provide exact bond lengths, bond angles, and, most importantly, confirm the location of the chloride counter-ions relative to the protonated nitrogen atoms.

Experimental Protocol: SC-XRD

  • Crystal Growth: This is often the most challenging step.[8] The goal is to grow a single, defect-free crystal. A common method is slow evaporation:

    • Create a saturated solution of the compound in a suitable solvent (e.g., methanol/ether).

    • Loosely cap the vial and allow the solvent to evaporate over several days to weeks.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible angles.

  • Structure Solution & Refinement: The diffraction pattern is computationally processed to generate an electron density map. From this map, atomic positions are determined and the model is refined to best fit the experimental data.

Data Interpretation: The output is a definitive 3D model that visually confirms:

  • The 2,7-diazaspiro[4.4]nonane core.

  • The attachment of the benzyl group to one of the nitrogen atoms.

  • The protonation state of both nitrogen atoms.

  • The presence and location of two chloride anions in the crystal lattice, ionically bonded to the ammonium cations.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a process of building a multi-faceted, self-validating argument.

  • Elemental Analysis confirms the atomic ratios and the presence of chlorine, supporting the dihydrochloride formula.

  • High-Resolution Mass Spectrometry provides the exact mass and molecular formula of the organic free base.

  • 1D and 2D NMR Spectroscopy meticulously map the carbon-hydrogen framework and establish the precise connectivity of all atoms.

  • Single-Crystal X-ray Crystallography delivers the final, irrefutable 3D structure, leaving no room for ambiguity.

By following this rigorous, integrated workflow, researchers and drug development professionals can have the utmost confidence in the identity and structure of their target compound, establishing the solid foundation required for all further chemical and biological investigation.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Drug Development Professionals

The compound 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride belongs to a class of molecules built upon the rigid and three-dimensional 2,7-diazaspiro[4.4]nonane scaffold. This core structure is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to allow for the precise orientation of pharmacophoric groups, leading to high affinity and selectivity for various biological targets within the central nervous system (CNS).[1] Derivatives of this scaffold have shown promise in the development of novel therapeutics for a range of neurological disorders, including epilepsy, neurodegeneration, pain, and psychiatric conditions.[1]

While the specific mechanism of action for this compound is not yet fully elucidated in publicly available literature, the known activities of structurally related compounds provide a strong foundation for hypothesizing its potential biological targets. This guide will, therefore, provide a comprehensive framework for researchers to systematically investigate and characterize the mechanism of action of this compound. We will delve into the likely receptor families it may interact with, based on the pharmacology of its chemical cousins, and present a detailed experimental roadmap to confirm these interactions and their functional consequences.

Part 1: The 2,7-Diazaspiro[4.4]nonane Scaffold: A Gateway to CNS Targets

The therapeutic potential of compounds based on the 2,7-diazaspiro[4.4]nonane core stems from their demonstrated ability to interact with several key receptor systems implicated in neurological function and disease.

Known Biological Targets of 2,7-Diazaspiro[4.4]nonane Derivatives:
  • Sigma Receptors (σ₁ and σ₂): The 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These receptors are involved in a wide array of cellular functions and are considered important targets for conditions such as pain, neurodegenerative diseases, and addiction.[1]

  • Dopamine Receptors (D₂-like): A series of diazaspiro[4.4]nonane derivatives have been synthesized and identified as potent and selective antagonists for the dopamine D₃ receptor, a member of the D₂-like family.[2] The D₃ receptor is a significant target for neurological and neuropsychiatric disorders including schizophrenia, Parkinson's disease, and depression.[2]

  • Muscarinic Acetylcholine Receptors (mAChRs): While less explored for the 2,7-diazaspiro[4.4]nonane core itself, related azaspirocyclic compounds have demonstrated activity at muscarinic acetylcholine receptors.[1] This suggests a potential avenue for targeting cognitive and autonomic functions.[1]

  • Anticonvulsant Activity: N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which are structurally related, have shown promising anticonvulsant effects in preclinical models.[1][3][4]

Given the presence of the N-benzyl group in this compound, it is plausible that its mechanism of action involves one or more of these receptor systems. The benzyl moiety can significantly influence receptor affinity and selectivity.

Part 2: A Proposed Experimental Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a multi-tiered experimental approach is required. The following workflow is designed to systematically screen for potential targets and then characterize the nature of the interaction.

experimental_workflow cluster_screening Tier 1: Broad Target Screening cluster_functional Tier 2: Functional Characterization cluster_signaling Tier 3: Downstream Signaling & Validation receptor_binding Primary Receptor Binding Assays (Radioligand Displacement) receptor_panels Dopamine Receptors (D1, D2, D3, D4, D5) Serotonin Receptors (5-HT1A, 5-HT2A, etc.) Adrenergic Receptors (α1, α2, β1, β2) Sigma Receptors (σ1, σ2) Muscarinic Receptors (M1-M5) functional_assays Functional Assays (e.g., cAMP accumulation, Ca2+ mobilization) receptor_binding->functional_assays Identified 'Hits' (Significant Binding) determine_activity Determine Agonist, Antagonist, or Inverse Agonist Activity functional_assays->determine_activity pathway_analysis Downstream Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) functional_assays->pathway_analysis Confirmed Functional Activity in_vivo_models In Vivo Models (e.g., animal models of epilepsy, pain) pathway_analysis->in_vivo_models camp_pathway cluster_agonist Agonist Action (e.g., β-Adrenergic) cluster_antagonist Antagonist Action (e.g., D2 Dopamine) Agonist Agonist Receptor_Gs GPCR (Gs) Agonist->Receptor_Gs G_protein_s Gs protein Receptor_Gs->G_protein_s activates AC_s Adenylate Cyclase G_protein_s->AC_s stimulates cAMP_s cAMP ↑ AC_s->cAMP_s converts ATP_s ATP ATP_s->AC_s Antagonist Antagonist (Test Compound) Receptor_Gi GPCR (Gi) Antagonist->Receptor_Gi blocks Dopamine Dopamine Dopamine->Receptor_Gi G_protein_i Gi protein Receptor_Gi->G_protein_i activates AC_i Adenylate Cyclase G_protein_i->AC_i inhibits cAMP_i cAMP ↓ AC_i->cAMP_i reduces conversion ATP_i ATP ATP_i->AC_i

References

Unlocking the Therapeutic Potential of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diazaspiro[4.4]nonane Scaffold in Neuroscience

In the landscape of medicinal chemistry, the quest for novel therapeutic agents for neurological disorders is a paramount challenge. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets with high affinity, serve as a cornerstone in this endeavor. The 2,7-diazaspiro[4.4]nonane core is one such scaffold, a rigid, three-dimensional structure that offers precise orientation of pharmacophoric groups, making it an attractive starting point for the development of central nervous system (CNS) active compounds.[1] This technical guide provides an in-depth exploration of the anticipated biological activity of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a specific derivative of this promising scaffold. By examining data from closely related analogs, we will elucidate its potential as a modulator of key neurological targets and outline the experimental methodologies required for its comprehensive biological characterization.

Predicted Biological Activity: A Dual-Action CNS Modulator

While direct experimental data for this compound is not extensively available in public literature, a strong body of evidence from structurally similar compounds points towards two primary areas of biological activity: anticonvulsant effects and modulation of sigma (σ) receptors.

Anticonvulsant Properties: Insights from N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione Analogs

A significant indicator of the potential anticonvulsant activity of this compound comes from systematic studies on N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione.[2] These studies have demonstrated that the introduction of a benzyl group to the spirocyclic core can confer notable anticonvulsant properties.

The predictive data for anticonvulsant activity is based on preclinical screening in established rodent models of epilepsy, such as the Maximal Electroshock Seizure (MES) and subcutaneous Metrazol (scMET) tests.[2] The MES model is an indicator of a compound's ability to prevent the spread of seizures, while the scMET test suggests efficacy against absence seizures. The neurotoxicity (TOX) is typically assessed using the rotarod test, which measures motor impairment.

Table 1: Predicted Anticonvulsant Activity of this compound Based on Analog Data

Test Predicted Activity Rationale
Maximal Electroshock Seizure (MES)Potential efficacy in preventing seizure spreadBased on the activity of N-benzyl-2-azaspiro[4.4]nonane-1,3-dione analogs.[2]
Subcutaneous Metrazol (scMET)Potential efficacy against absence seizuresInferred from the broad screening of related azaspiro compounds.[2]
Rotarod (Neurotoxicity)To be determinedEssential for establishing a therapeutic window.

It is hypothesized that the rigid diazaspiro scaffold, combined with the lipophilic benzyl moiety, facilitates penetration of the blood-brain barrier and interaction with ion channels or receptors involved in neuronal excitability.

Sigma (σ) Receptor Modulation: A High-Affinity Ligand Candidate

The 2,7-diazaspiro[4.4]nonane scaffold is known to produce potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These receptors are implicated in a wide range of neurological functions and diseases, including pain, neurodegeneration, and addiction.[1] Recent studies on 2,7-diazaspiro[3.5]nonane derivatives have shown that N-alkylation can lead to high-affinity ligands for the σ₁ receptor.[3][4]

Given these findings, it is highly probable that this compound will exhibit significant affinity for sigma receptors. The benzyl group can engage in hydrophobic and aromatic interactions within the receptor binding pocket, while the protonated amines of the diazaspiro core can form key ionic interactions.

Table 2: Predicted Sigma Receptor Affinity of this compound Based on Analog Data

Receptor Predicted Affinity (Ki) Rationale
Sigma-1 (σ₁)Low nanomolar rangeBased on the high affinity of N-substituted 2,7-diazaspiro[3.5]nonane derivatives.[3][4]
Sigma-2 (σ₂)To be determinedAffinity for σ₂ is also plausible and would require experimental confirmation.

The potential for this compound to act as a high-affinity sigma receptor ligand opens up therapeutic possibilities beyond epilepsy, including neuropathic pain and neuroprotective applications.

Experimental Workflows for Biological Characterization

To empirically validate the predicted biological activities of this compound, a structured experimental approach is necessary. The following sections detail the essential in vitro and in vivo assays.

In Vitro Characterization: Sigma Receptor Binding Assays

The primary in vitro evaluation should focus on determining the binding affinity of the compound for σ₁ and σ₂ receptors. This is typically achieved through competitive radioligand binding assays.

Workflow for Sigma Receptor Binding Assays

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis tissue Guinea Pig Brain (σ₁) or Rat Liver (σ₂) homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspend Pellet centrifuge->resuspend incubate Incubate Membranes with Radioligand (³H-pentazocine for σ₁ or [³H]DTG for σ₂) and Test Compound resuspend->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation ic50 Determine IC₅₀ scintillation->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Workflow for determining sigma receptor binding affinity.

Step-by-Step Protocol for Sigma-1 Receptor Binding Assay:

  • Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer.

  • Competitive Binding Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow for binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

A similar protocol would be employed for the σ₂ receptor, typically using rat liver membranes and [³H]1,3-di-o-tolylguanidine ([³H]DTG) as the radioligand.

In Vivo Evaluation: Anticonvulsant Screening

The anticonvulsant potential of this compound should be assessed using validated animal models of epilepsy.

Workflow for In Vivo Anticonvulsant Screening

G cluster_dosing Dosing and Observation cluster_models Seizure Models cluster_neurotox Neurotoxicity cluster_analysis Data Analysis animal Rodents (Mice or Rats) dosing Administer Test Compound (i.p. or p.o.) animal->dosing mes Maximal Electroshock Seizure (MES) dosing->mes scmet Subcutaneous Metrazol (scMET) dosing->scmet rotarod Rotarod Test dosing->rotarod ed50 Determine ED₅₀ (Anticonvulsant Effect) mes->ed50 scmet->ed50 td50 Determine TD₅₀ (Neurotoxic Effect) rotarod->td50 pi Calculate Protective Index (PI = TD₅₀ / ED₅₀) ed50->pi td50->pi

Workflow for in vivo anticonvulsant screening.

Step-by-Step Protocol for the Maximal Electroshock Seizure (MES) Test:

  • Animal Acclimatization: Acclimatize male mice or rats to the laboratory environment for a sufficient period.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

Step-by-Step Protocol for the Rotarod Test (Neurotoxicity):

  • Training: Train the animals to remain on a rotating rod at a specific speed.

  • Compound Administration: Administer the test compound at various doses.

  • Testing: At the time of predicted peak effect, place the animals on the rotating rod and measure the time they are able to maintain their balance.

  • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the rotarod test.

The Protective Index (PI), calculated as TD₅₀/ED₅₀, provides a measure of the compound's therapeutic window. A higher PI indicates a more favorable safety profile.

Conclusion and Future Directions

This compound emerges as a compound of significant interest for neuroscience research. Based on robust data from closely related analogs, it is predicted to possess both anticonvulsant properties and high affinity for sigma receptors. This dual-action profile suggests a broad therapeutic potential, ranging from the management of epilepsy to the treatment of neuropathic pain and neurodegenerative disorders.

The experimental workflows detailed in this guide provide a clear roadmap for the comprehensive biological evaluation of this compound. Future research should focus on obtaining empirical data for its anticonvulsant efficacy and sigma receptor affinity. Furthermore, elucidating its mechanism of action and exploring its efficacy in more complex, chronic models of neurological disease will be crucial next steps in unlocking the full therapeutic potential of this promising molecule. The strategic exploration of the 2,7-diazaspiro[4.4]nonane scaffold, as exemplified by this benzyl derivative, will undoubtedly continue to yield novel and impactful CNS drug candidates.

References

A Technical Guide to the Synthesis of Novel 2,7-Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts to molecules. This conformational constraint is a key feature in the design of potent and selective ligands for a variety of biological targets.[1][2] Derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and central nervous system (CNS) agents.[1] This guide provides an in-depth overview of the core synthetic strategies for constructing this valuable scaffold, offers a detailed exemplary protocol, and discusses key considerations for researchers in the field of drug discovery.

Strategic Imperatives in Synthesis: An Overview

The synthesis of the 2,7-diazaspiro[4.4]nonane core presents unique challenges due to the quaternary spirocyclic center. The choice of synthetic strategy is paramount and is typically dictated by the availability of starting materials and the desired substitution patterns on the final molecule. Broadly, approaches can be classified into two main categories:

  • Formation of a Cyclopentane Ring onto a Pre-existing Pyrrolidine: This strategy involves starting with a substituted pyrrolidine and constructing the second five-membered ring upon it.

  • Formation of a Pyrrolidine Ring onto a Pre-existing Cyclopentane: This approach begins with a cyclopentane derivative, which then serves as the foundation for building the pyrrolidine ring.

Within these overarching strategies, several powerful methodologies have emerged. A notable example involves a multi-step sequence that begins with the formation of a spiro-intermediate from cyclopentanone, followed by reduction to yield the desired diamine scaffold.[3] Another effective method is the [3+2] cycloaddition reaction, which can form a spiro-pyrrolidine ring system with good control over diastereoselectivity.[4]

Core Synthetic Workflow and Key Methodologies

A robust and frequently employed pathway to access the 2,7-diazaspiro[4.4]nonane core involves the initial construction of a protected intermediate, which can then be elaborated into a variety of derivatives. The following workflow diagram illustrates a common synthetic approach.

G A Diethyl L-tartrate (Starting Material) B Pyrrolidine-3,4-dione Intermediate A->B Multi-step conversion C Reductive Amination B->C D N-Protected Diamine C->D E Cyclization via Dieckmann Condensation D->E F Protected 2,7-diazaspiro[4.4]nonane core E->F G Deprotection F->G H 2,7-diazaspiro[4.4]nonane G->H I Functionalization (e.g., Alkylation, Acylation) H->I J Novel Derivatives I->J

Caption: Generalized synthetic workflow for 2,7-diazaspiro[4.4]nonane derivatives.

Causality Behind Experimental Choices:
  • Protecting Groups: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is critical. For instance, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a key intermediate where one nitrogen is selectively protected.[5] This allows for regioselective functionalization of the unprotected nitrogen atom, providing a handle for introducing diverse substituents and exploring structure-activity relationships (SAR).

  • Asymmetric Synthesis: To achieve enantiomerically pure compounds, which is often crucial for therapeutic applications, asymmetric synthesis strategies are employed.[6][7] This can involve using chiral starting materials, such as (R)-1-phenylethylamine, to induce stereoselectivity during key steps like Michael additions.[8] The Curtius rearrangement has also been utilized as a key strategic element to install an α-nitrogen substituent with high stereochemical fidelity.[8]

  • Cyclization Method: The choice of cyclization reaction is a pivotal step. Methods like reductive amination followed by intramolecular cyclization are common. For example, the synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has been achieved by the hydrogenation of a cyanomethylpyrrolidine dicarboxylate precursor using a Raney Nickel catalyst.[9]

Exemplary Experimental Protocol: Synthesis of a Boc-Protected Intermediate

This protocol is a representative example based on established principles for the synthesis of a key mono-Boc-protected 2,7-diazaspiro[4.4]nonane intermediate.

Objective: To synthesize tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

Materials:

  • 2,7-Diazaspiro[4.4]nonane dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (eluents)

Step-by-Step Methodology:
  • Reaction Setup:

    • To a round-bottom flask, add 2,7-diazaspiro[4.4]nonane dihydrochloride (1.0 eq).

    • Suspend the starting material in Dichloromethane (DCM).

    • Cool the suspension to 0 °C using an ice bath.

  • Base Addition:

    • Slowly add Triethylamine (TEA) (2.2 - 2.5 eq) to the suspension. The purpose of the base is to neutralize the hydrochloride salt and liberate the free diamine in situ.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Boc-Protection:

    • Dissolve Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) in a minimal amount of DCM.

    • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C. Using a slight excess of the diamine starting material favors the formation of the mono-protected product over the di-protected byproduct.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to separate the desired mono-Boc-protected product from any unreacted starting material and di-protected byproduct.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as a solid or oil.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the expected structure.

Data Presentation and Troubleshooting

Effective drug development relies on reproducible and high-yielding synthetic routes. The following table summarizes potential challenges and solutions when dealing with spirocyclic syntheses, particularly concerning stereoselectivity.

Problem Observed Potential Cause Proposed Solution / Optimization Strategy
Low Diastereomeric Ratio (d.r.)Suboptimal reaction temperature or solvent polarity.Screen different solvents (e.g., polar protic vs. aprotic) and run the reaction at lower temperatures to favor the thermodynamically more stable product.[4]
Ineffective StereocontrolInefficient chiral catalyst or auxiliary.Screen a variety of chiral catalysts or ligands. For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific ligands can induce high diastereoselectivity.[4]
Formation of ByproductsLack of regioselectivity in protection/functionalization steps.Employ orthogonal protecting group strategies. Ensure precise control over stoichiometry, especially when aiming for mono-functionalization of a symmetric starting material.
Low Yield in Cyclization StepSteric hindrance or unfavorable ring strain in the transition state.Modify substrate substituents to reduce steric clash. Alternatively, explore different cyclization methodologies, such as radical cyclizations or transition-metal-catalyzed processes, which may proceed under milder conditions.[10]

Conclusion and Future Directions

The 2,7-diazaspiro[4.4]nonane scaffold continues to be a highly attractive core for the development of novel therapeutics. Its inherent rigidity and three-dimensionality provide a unique platform for designing ligands with enhanced potency and selectivity.[1][2] Advances in synthetic methodologies, particularly in asymmetric and catalyst-driven reactions, are continually expanding the accessible chemical space for these derivatives. Future research will likely focus on developing more efficient, atom-economical, and stereoselective routes to these complex molecules, further empowering medicinal chemists to tackle challenging biological targets.

References

Potential therapeutic targets of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Foreword: The Spirocyclic Scaffold in Modern Drug Discovery

The pursuit of novel chemical matter remains a cornerstone of therapeutic innovation. Among the vast architectures available to medicinal chemists, spirocyclic systems—molecules containing two rings linked by a single common atom—have garnered significant attention for their unique three-dimensional structures. This inherent topographical complexity allows for exquisite and specific interactions with biological targets, often leading to improved potency and selectivity while maintaining favorable physicochemical properties. The 2,7-diazaspiro[4.4]nonane scaffold, in particular, presents a compelling framework for the development of new therapeutics. This guide focuses on a specific derivative, this compound, and outlines a strategic approach to identifying and validating its potential therapeutic targets.

Introduction to this compound: A Compound of Interest

This compound is a synthetic small molecule characterized by a core diazaspiro[4.4]nonane moiety with a benzyl group appended to one of the nitrogen atoms. While extensive research on this specific molecule is not widely published, its structural motifs are present in compounds with known biological activities, particularly those targeting the central nervous system (CNS). The diazaspiro[4.4]nonane core is a known constituent of various biologically active compounds, including ligands for nicotinic and muscarinic acetylcholine receptors. The presence of a benzyl group suggests potential interactions with targets that have aromatic binding pockets.

This guide provides a roadmap for researchers to systematically investigate the therapeutic potential of this compound, from initial target hypothesis generation to preclinical validation.

High-Priority Potential Therapeutic Targets

Based on the structural characteristics of this compound and the known pharmacology of related compounds, the following target classes are proposed as high-priority areas for investigation.

Cholinergic Receptors: A Primary Hypothesis

The 2,7-diazaspiro[4.4]nonane scaffold is a known bioisostere for the natural ligand acetylcholine, suggesting that cholinergic receptors are a primary target class of interest.

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are implicated in a wide range of physiological processes and are therapeutic targets for smoking cessation, Alzheimer's disease, and schizophrenia. The spirocyclic core of the molecule may mimic the quaternary ammonium group of acetylcholine, allowing it to bind to the orthosteric site of nAChRs.

  • Muscarinic Acetylcholine Receptors (mAChRs): These G-protein coupled receptors are involved in learning, memory, and cognition. The M1 and M4 subtypes are particularly relevant targets for cognitive disorders. The overall shape and charge distribution of this compound may favor binding to allosteric sites on these receptors.

Monoamine Transporters: Exploring Neuromodulatory Effects

The benzyl moiety and the basic nitrogen atoms are common features in ligands for monoamine transporters.

  • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): These transporters regulate the synaptic concentrations of their respective neurotransmitters and are established targets for antidepressants, anxiolytics, and drugs for attention-deficit/hyperactivity disorder (ADHD).

Sigma Receptors: A Target for Neurological and Psychiatric Disorders

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled or ion channels. They are implicated in a variety of neurological and psychiatric conditions. Many synthetic compounds with nitrogen-containing heterocyclic scaffolds exhibit high affinity for sigma receptors.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for robust target identification and validation. The following experimental workflows provide a comprehensive strategy.

Initial Target Screening: A Broad-Based Approach

The initial phase of investigation should involve screening the compound against a broad panel of receptors, enzymes, and transporters to identify potential primary targets and off-target effects.

Workflow: Broad Panel Radioligand Binding and Enzyme Assays

G compound 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride panel Broad Target Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) compound->panel Screening data_analysis Data Analysis: - Ki / IC50 Determination - Hit Identification panel->data_analysis Raw Data hit_validation Hit Validation: - Dose-Response Curves - Orthogonal Assays data_analysis->hit_validation Primary Hits target_deconvolution Target Deconvolution (If multiple hits) hit_validation->target_deconvolution Validated Hits

Caption: High-throughput screening workflow for initial target identification.

Protocol: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

  • Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Radioligand: Use a subtype-selective radioligand, such as [³H]-epibatidine for α4β2 nAChRs.

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding data.

In Vitro Functional Assays: Elucidating the Mechanism of Action

Once primary targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator.

Workflow: In Vitro Functional Characterization

G validated_hit Validated Target Hit functional_assay Functional Assay (e.g., Calcium Flux, Electrophysiology) validated_hit->functional_assay moa Mechanism of Action Determination: - Agonist, Antagonist, Modulator - EC50 / IC50 functional_assay->moa downstream_signaling Downstream Signaling Pathway Analysis moa->downstream_signaling

Caption: Workflow for determining the functional activity of the compound at its target.

Protocol: Calcium Flux Assay for M1 Muscarinic Acetylcholine Receptors

  • Cell Culture: Culture a cell line stably expressing the M1 mAChR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Preparation: Prepare a dilution series of this compound.

  • Assay: Add the compound to the cells and measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Target Engagement and Efficacy Models

The final stage of preclinical investigation involves demonstrating that the compound engages its target in a living organism and produces a therapeutic effect.

Workflow: In Vivo Target Validation

G compound_pk Pharmacokinetic Profiling (ADME) target_engagement Target Engagement Assay (e.g., PET, Ex Vivo Autoradiography) compound_pk->target_engagement efficacy_model Disease-Relevant Animal Model target_engagement->efficacy_model therapeutic_effect Assessment of Therapeutic Effect efficacy_model->therapeutic_effect

Caption: In vivo workflow to establish target engagement and therapeutic efficacy.

Protocol: Rodent Model of Cognitive Impairment

  • Animal Model: Use a validated animal model of cognitive impairment, such as the scopolamine-induced amnesia model in rats or mice.

  • Dosing: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal, oral).

  • Behavioral Testing: Assess cognitive function using a standardized behavioral test, such as the Morris water maze or novel object recognition test.

  • Data Analysis: Compare the performance of the compound-treated group to a vehicle-treated control group to determine if the compound reverses the cognitive deficit.

Data Summary and Interpretation

The following table provides a template for summarizing the data generated from the proposed experimental workflows.

Target Binding Affinity (Ki) Functional Activity (EC50/IC50) In Vivo Efficacy (ED50)
α4β2 nAChR
α7 nAChR
M1 mAChR
DAT
NET
SERT
Sigma-1 Receptor
Sigma-2 Receptor

Conclusion and Future Directions

The systematic investigation of this compound holds significant promise for the discovery of novel therapeutics. The proposed workflows provide a clear path from initial hypothesis to preclinical proof-of-concept. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate molecule into clinical development.

An In-depth Technical Guide for the Antimicrobial Evaluation of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the systematic evaluation of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride as a potential antimicrobial agent. Diazaspiro compounds represent a compelling class of heterocyclic molecules with significant structural diversity and a wide range of biological activities.[1][2] This document outlines the core experimental protocols required to characterize its antimicrobial profile, from initial susceptibility testing to assessments of its anti-biofilm and cytotoxic properties. By grounding these methodologies in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), this guide is intended to provide researchers, scientists, and drug development professionals with a robust, self-validating system for investigation.[3][4][5][6] The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insight.

Compound Profile & Hypothesized Mechanism of Action

Chemical Profile of this compound
  • IUPAC Name: 2-benzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride[7]

  • Molecular Formula: C₁₄H₂₂Cl₂N₂[8]

  • Molecular Weight: 289.25 g/mol

  • Structure: A spirocyclic scaffold composed of two fused five-membered rings containing nitrogen, with a benzyl group attached to one of the nitrogen atoms.[7][9] The dihydrochloride salt form typically enhances aqueous solubility, which is a critical parameter for in vitro biological assays.

The spirocyclic nature of this compound imparts a rigid, three-dimensional architecture. Such rigidity can be advantageous in drug design, potentially reducing the entropic penalty upon binding to a biological target.[10]

Hypothesized Mechanism of Antimicrobial Action

While the specific mechanism for this compound is yet to be elucidated, we can formulate a primary hypothesis based on related chemical classes. Many cationic antimicrobial agents function by disrupting the integrity of the bacterial cell membrane. An alternative hypothesis, drawn from related diazaborine compounds, involves the inhibition of critical metabolic pathways, such as fatty acid synthesis.[11]

Primary Hypothesis: Membrane Disruption The protonated nitrogens in the diazaspiro core at physiological pH would confer a positive charge to the molecule. This cationic nature, combined with the lipophilic benzyl group, creates an amphiphilic structure. It is hypothesized that this structure facilitates interaction with and subsequent disruption of the negatively charged components of bacterial membranes (e.g., phospholipids, teichoic acids), leading to membrane depolarization, leakage of intracellular contents, and cell death.

Secondary Hypothesis: Inhibition of Fatty Acid Synthesis The molecular target of a related class of compounds, the diazaborines, has been identified as the NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR).[11] This enzyme is essential for the final reductive step in bacterial fatty acid synthesis. It is plausible that 2-Benzyl-2,7-diazaspiro[4.4]nonane could act as an inhibitor of ENR or another key enzyme in this pathway, starving the bacterium of essential building blocks for its cell membrane.

The following diagram illustrates the primary hypothesis.

Hypothesized_Mechanism cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane (Negatively Charged) cluster_2 Bacterial Cytoplasm Compound Cationic Diazaspiro Compound (+) Membrane Outer Leaflet Inner Leaflet Compound->Membrane 1. Electrostatic Attraction Contents Intracellular Contents (K+, ATP, etc.) Membrane->Contents 3. Pore Formation & Permeabilization Death Cell Death Membrane->Death 4. Loss of PMF & Content Leakage

Caption: Hypothesized mechanism: membrane disruption by the cationic diazaspiro compound.

Core Experimental Protocols for Antimicrobial Evaluation

This section provides detailed, step-by-step methodologies for the essential in vitro assays required to characterize the antimicrobial potential of the title compound.

Protocol 1: Determination of Minimum Inhibitory & Bactericidal Concentrations (MIC/MBC)

This protocol determines the lowest concentration of the compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC). The broth microdilution method described here is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][6]

MIC_MBC_Workflow prep 1. Prepare Stock Solution of Compound plate 3. Perform 2-fold Serial Dilution in 96-well Plate with Broth prep->plate inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum 4. Inoculate Wells (Final conc. ~5x10^5 CFU/mL) inoculum->add_inoculum plate->add_inoculum incubate 5. Incubate Plate (e.g., 37°C, 18-24h) add_inoculum->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc 7. Spot Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc incubate_mbc 8. Incubate Agar Plates (e.g., 37°C, 18-24h) plate_mbc->incubate_mbc read_mbc 9. Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

  • Preparation of Compound: Prepare a 10 mg/mL stock solution of this compound in sterile deionized water or DMSO.

    • Scientist's Note: If using DMSO, ensure the final concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth. A vehicle control (broth + DMSO) is mandatory.

  • Bacterial Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli). Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final inoculum density.

  • Plate Setup (96-well plate):

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution (appropriately diluted from the main stock to achieve the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11: Growth control (100 µL CAMHB, no compound).

    • Well 12: Sterility control (200 µL CAMHB, no compound, no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • MBC Determination: From each well that shows no visible growth, spot 10-100 µL onto a nutrient agar plate. Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 2: Anti-Biofilm Activity Assessment

This protocol uses the crystal violet staining method to quantify the compound's ability to both inhibit biofilm formation and eradicate pre-formed biofilms.[12][13][14][15]

Biofilm_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication i_setup 1a. Add Bacteria + Broth + Compound to Wells i_incubate 2a. Incubate (24-48h) to allow biofilm formation quant_start Quantification Steps i_incubate->quant_start e_setup 1b. Grow Mature Biofilm (24h) e_treat 2b. Remove Planktonic Cells, Add Fresh Media + Compound e_incubate 3b. Incubate for another 24h e_incubate->quant_start wash 4. Wash Wells (PBS) to remove non-adherent cells stain 5. Stain with 0.1% Crystal Violet (15 min) wash->stain wash2 6. Wash Wells (Water) to remove excess stain stain->wash2 solubilize 7. Solubilize Bound Dye (e.g., 30% Acetic Acid) wash2->solubilize read 8. Read Absorbance (OD 570-595 nm) solubilize->read

Caption: Workflow for biofilm inhibition and eradication assays.

  • Inoculum Preparation: Grow an overnight culture of a biofilm-forming bacterium (e.g., Pseudomonas aeruginosa) in Tryptic Soy Broth (TSB). Dilute to a 0.5 McFarland standard.

  • Biofilm Inhibition Assay:

    • In a 96-well flat-bottom plate, add 100 µL of bacterial suspension and 100 µL of the test compound at various concentrations (e.g., 0.25x to 8x MIC).

    • Include a growth control (bacteria + media, no compound).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Biofilm Eradication Assay:

    • Add 200 µL of bacterial suspension to wells and incubate at 37°C for 24 hours to establish a mature biofilm.

    • Carefully remove the media containing planktonic cells. Wash wells gently with Phosphate-Buffered Saline (PBS).

    • Add 200 µL of fresh media containing various concentrations of the compound to the wells with established biofilms.

    • Incubate for an additional 24 hours.

  • Quantification (Crystal Violet Method):

    • Discard the media from all wells and wash gently 2-3 times with PBS.

    • Fix the biofilms by adding 200 µL of methanol for 15 minutes. Remove methanol and air dry the plate.

    • Stain with 200 µL of 0.1% crystal violet solution for 15 minutes.[13][14]

    • Remove the crystal violet and wash the plate thoroughly with water until the wash water is clear.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[13][14]

    • Measure the absorbance at 570-595 nm using a plate reader. Calculate the percentage of inhibition or reduction relative to the untreated control.

Protocol 3: In Vitro Cytotoxicity Assessment

It is crucial to determine if the compound is selectively toxic to microbes or if it also harms mammalian cells.[16][17] This protocol describes a common method using a resazurin-based cell viability assay.

  • Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells.

    • Scientist's Note: Include a "no-cell" blank, a "vehicle control" (cells + medium with max DMSO concentration), and a "positive control" (cells treated with a known cytotoxic agent like 10% DMSO or Triton X-100).

  • Incubation: Incubate the plate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

  • Viability Assay (Resazurin):

    • Add 20 µL of resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours, or until a color change from blue to pink/purple is evident in the vehicle control wells.

    • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison. The Selectivity Index (SI) , calculated as CC₅₀ / MIC, is a critical parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates greater selectivity for the microbial target over host cells.

Table 1: Sample Antimicrobial Activity and Cytotoxicity Data
Test OrganismMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (MBIC₅₀, µg/mL)Mammalian Cell LineCC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
S. aureus (ATCC 29213)[Data][Data][Data]HEK293[Data][Data]
E. coli (ATCC 25922)[Data][Data][Data]HEK293[Data][Data]
P. aeruginosa (PAO1)[Data][Data][Data]HEK293[Data][Data]
C. albicans (SC5314)[Data][Data][Data]HEK293[Data][Data]

References

An In-depth Technical Guide to 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and its emerging role as a versatile scaffold for developing novel therapeutics targeting the central nervous system (CNS).

Core Compound Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 2-Benzyl-2,7-diazaspiro[4.4]nonane. The spirocyclic core, a rigid three-dimensional structure, provides a unique conformational profile that is advantageous for achieving high-affinity and selective interactions with biological targets.

While a specific CAS number for the dihydrochloride salt is not broadly indexed, the free base is registered under CAS Number 885275-27-4 [1]. The dihydrochloride salt is commercially available from specialized vendors, indicating its use in research and development settings[2].

Table 1: Physicochemical Properties of 2-Benzyl-2,7-diazaspiro[4.4]nonane (Free Base)

PropertyValueSource
Molecular FormulaC14H20N2PubChem[1]
Molecular Weight216.32 g/mol PubChem[1]
XLogP3-AA1.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be approached through multi-step sequences that build the diazaspirocyclic core. The following protocol is a representative synthesis adapted from methodologies reported for analogous structures, providing a robust pathway for its preparation[3][4]. The rationale behind this approach is the reductive amination and cyclization to form the core structure, followed by salt formation to improve solubility and handling.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Spirocyclic Precursor (e.g., a dione or lactam)

A common strategy involves the formation of a spirocyclic intermediate, such as 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, which can be synthesized from precursors like methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate through reductive cyclization using a catalyst such as Raney Ni under a hydrogen atmosphere[3].

Step 2: Reduction of the Spirocyclic Precursor

The carbonyl or amide functionalities of the spirocyclic precursor are then fully reduced to the corresponding amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is typically employed for this transformation. This step is crucial for obtaining the fully saturated diazaspiro[4.4]nonane core[4].

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (excess, e.g., 5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of the spirocyclic precursor (1 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane. The crude product can be purified by column chromatography on silica gel.

Step 3: Formation of the Dihydrochloride Salt

The purified free base is converted to its dihydrochloride salt to enhance its stability and aqueous solubility, which is often desirable for biological testing.

  • Procedure: The purified 2-Benzyl-2,7-diazaspiro[4.4]nonane is dissolved in a suitable solvent, such as isopropanol or diethyl ether. An excess of a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in isopropanol) is then added dropwise with stirring.

  • Crystallization and Isolation: The dihydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under a vacuum to yield the final product, this compound[4].

Synthesis_Workflow Start Pyrrolidine Precursor Intermediate1 Spirocyclic Lactam/Dione Start->Intermediate1 Reductive Cyclization (e.g., Raney Ni, H2) Intermediate2 2-Benzyl-2,7-diazaspiro[4.4]nonane (Free Base) Intermediate1->Intermediate2 Full Reduction (e.g., LiAlH4) End_Product 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride Intermediate2->End_Product Salt Formation (e.g., HCl in Isopropanol)

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for CNS-Active Agents

The 2,7-diazaspiro[4.4]nonane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a high-affinity ligand for multiple, structurally distinct biological targets. The primary therapeutic potential of derivatives of this scaffold lies within the realm of neuroscience.

Modulation of Sigma Receptors

A significant area of investigation for 2,7-diazaspiro[4.4]nonane derivatives is their interaction with sigma receptors (σ₁ and σ₂). These receptors are implicated in a variety of neurological functions and disease states, including pain, neurodegeneration, and addiction[5]. The rigid spirocyclic framework allows for the precise spatial orientation of substituents, which is critical for achieving high affinity and selectivity for sigma receptor subtypes[5][6].

  • Sigma-1 (σ₁) Receptor: The σ₁ receptor is known to modulate several key signaling pathways, including those involving NMDA receptors and ion channels. Ligands targeting the σ₁ receptor have shown potential in models of neuropathic pain, depression, and cognitive disorders.

  • Sigma-2 (σ₂) Receptor: The σ₂ receptor is associated with cell proliferation and is often overexpressed in tumor cells. However, it also plays a role in the CNS, and its modulation is being explored for the treatment of various neurological and psychiatric conditions.

Sigma_Receptor_Signaling Ligand 2-Benzyl-2,7-diazaspiro[4.4]nonane Derivative SigmaR Sigma-1 Receptor Ligand->SigmaR IonChannel Ion Channels (e.g., K+, Ca2+) SigmaR->IonChannel Modulates NMDAR NMDA Receptor SigmaR->NMDAR Modulates CellSignaling Downstream Cellular Signaling (e.g., Ca2+ homeostasis, Kinase pathways) IonChannel->CellSignaling NMDAR->CellSignaling Neuroprotection Neuroprotection CellSignaling->Neuroprotection PainModulation Pain Modulation CellSignaling->PainModulation

Caption: Hypothetical signaling pathway involving a sigma-1 receptor modulator.

Anticonvulsant Activity

Derivatives of the closely related 2-azaspiro[4.4]nonane scaffold, particularly N-substituted 2-azaspiro[4.4]nonane-1,3-diones, have demonstrated significant anticonvulsant effects in preclinical models[5][7][8]. This activity is typically evaluated in standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc.MET) seizure tests[7].

Table 2: Representative Anticonvulsant Activity of a Related Spirocyclic Compound

CompoundTestED₅₀ (mg/kg)SpeciesSource
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMES76.27Not SpecifiedPubMed[7][9]

The data in Table 2, while not for the exact title compound, illustrates the potential of the spirocyclic scaffold in developing potent anticonvulsant agents. The introduction of different substituents on the nitrogen atoms of the 2,7-diazaspiro[4.4]nonane core allows for the fine-tuning of activity and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a valuable chemical entity for researchers in drug discovery. Its rigid, three-dimensional structure makes it an excellent starting point for the design of selective ligands for challenging CNS targets, particularly sigma receptors. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries to explore structure-activity relationships. Future research will likely focus on elucidating the precise mechanisms of action of its derivatives and optimizing their pharmacokinetic profiles to develop novel therapeutics for a range of neurological and psychiatric disorders.

References

Methodological & Application

Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, imparting valuable three-dimensional character to small molecules that can enhance their pharmacological properties. The rigid spirocyclic system can orient substituents in precise vectors, leading to improved binding affinity and selectivity for biological targets. The N-benzyl protected derivative, 2-Benzyl-2,7-diazaspiro[4.4]nonane, is a key intermediate, allowing for selective functionalization of the second nitrogen atom before a final debenzylation step if required. This application note provides a detailed, step-by-step protocol for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane as its dihydrochloride salt, a stable and readily handleable form of the compound.

The synthetic strategy outlined herein involves the initial construction of a trione precursor, followed by a robust reduction of all three carbonyl functionalities, and concluding with the formation of the dihydrochloride salt. This guide is intended for researchers and professionals in drug development and organic synthesis, offering not just a procedure, but also the underlying chemical principles and practical insights for a successful synthesis.

Overall Synthetic Strategy

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride is accomplished in a two-step sequence starting from a suitable pyrrolidine derivative. The core logic of this approach is to first construct the diazaspirocyclic core with carbonyl groups that can then be fully reduced in a single, powerful reduction step.

G cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 3-Carboxy-5-oxo-3-pyrrolidineacetic acid C 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione A->C B Benzylamine B->C E 2-Benzyl-2,7-diazaspiro[4.4]nonane (Free Base) C->E D Lithium Aluminum Hydride (LAH) D->E G This compound (Final Product) E->G F Hydrochloric Acid (HCl) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

This initial step involves a condensation and cyclization reaction to form the core diazaspiro[4.4]nonane trione structure. The protocol is adapted from the synthesis of analogous N-alkylated derivatives.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Carboxy-5-oxo-3-pyrrolidineacetic acid≥95%Various
Benzylamine≥99%Sigma-Aldrich
Isopropyl alcoholAnhydrousFisher Chemical
High-temperature oil bath--
Round-bottom flask with distillation head--

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, prepare a solution of 3-carboxy-5-oxo-3-pyrrolidineacetic acid (0.10 mol) in benzylamine (100 mL).

  • Thermal Cyclization: Equip the flask with a distillation head and place it in a high-temperature oil bath.

  • Heating Profile: Gradually heat the solution in the oil bath to 230-240°C. During this process, volatile byproducts will distill off.

  • Reaction Maintenance: Maintain the reaction temperature at 230-240°C for 15 minutes.

  • Cooling and Crystallization: After the reaction is complete, carefully remove the flask from the oil bath and allow it to cool to room temperature.

  • Product Isolation: To the cooled, viscous product, add isopropyl alcohol to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to yield 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.

Part 2: Synthesis of this compound

This part of the protocol details the complete reduction of the trione intermediate to the desired diazaspiro[4.4]nonane, followed by its conversion to the dihydrochloride salt. The procedure is based on the established synthesis of a closely related N-methyl analog.[2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trioneFrom Part 1-
Lithium Aluminum Hydride (LAH)95% powderSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Sodium Hydroxide Solution15% (w/v) in waterFisher Chemical
IsopropanolReagent GradeFisher Chemical
6N Hydrogen Chloride in Isopropanol-Sigma-Aldrich
WaterDeionized-

Procedure:

  • LAH Suspension: In a dry 500 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (25 mmol) in anhydrous tetrahydrofuran (30 mL) under a nitrogen atmosphere.

  • Addition of Trione: Dissolve 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (5.0 mmol) in 50 mL of anhydrous THF and add this solution dropwise to the LAH suspension via the dropping funnel.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. Following the overnight stirring, heat the mixture to reflux for one hour.

  • Quenching the Reaction: Cool the reaction flask in an ice bath. Cautiously quench the excess LAH by the sequential dropwise addition of 0.95 mL of water, 0.95 mL of 15% sodium hydroxide solution, and finally 2.8 mL of water. Caution: This process is highly exothermic and generates hydrogen gas.

  • Work-up: Remove the inorganic solids by filtration and wash them thoroughly with THF.

  • Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane as a syrup.

  • Salt Formation: Dissolve the resulting syrup in isopropanol and treat it with an excess of 6N hydrogen chloride in isopropanol.

  • Crystallization and Purification: The dihydrochloride salt will precipitate. Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford the final product, this compound.[3]

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Melting Point: The dihydrochloride salt should have a sharp melting point. For the analogous 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, the melting point is reported as 233°-234°C.[3]

Discussion

The synthesis of this compound is a robust process that relies on well-established chemical transformations. The initial thermal cyclization provides a straightforward entry into the core diazaspiro[4.4]nonane structure. The use of a powerful reducing agent like lithium aluminum hydride is crucial for the complete reduction of all three carbonyl groups (two amides and one ketone) to the corresponding amines and methylene group.

The final step of forming the dihydrochloride salt serves two main purposes: it facilitates the isolation and purification of the product as a stable, crystalline solid, and it improves its solubility in aqueous media, which can be advantageous for subsequent applications.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • The quenching of the LAH reaction is highly exothermic and produces flammable hydrogen gas. Perform the quenching slowly and with adequate cooling.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment, including gloves and safety glasses.

References

Application Notes and Protocols for the Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction

The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that can enhance binding affinity and selectivity to biological targets. The introduction of a benzyl group at the 2-position can further modulate the pharmacological properties of molecules incorporating this core. This document provides a comprehensive, step-by-step guide for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a key intermediate for the development of novel therapeutics. The protocol herein is designed to be robust and reproducible, with explanations of the chemical principles behind each step to ensure both technical accuracy and practical success in the laboratory.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the construction of a suitable spirocyclic precursor, followed by reduction and subsequent salt formation. The chosen synthetic route is designed for efficiency and scalability, leveraging common and well-understood chemical transformations.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start Starting Materials Step1 Step 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Start->Step1 Step2 Step 2: Reduction of the Lactam to 2-Benzyl-2,7-diazaspiro[4.4]nonane Step1->Step2 Step3 Step 3: Formation of the Dihydrochloride Salt Step2->Step3 End Final Product: 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride Step3->End

Caption: A high-level overview of the synthetic pathway to this compound.

Part 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The initial step involves the construction of the core spirocyclic lactam. This is achieved through a reductive cyclization of a suitable precursor.

Protocol 1: Reductive Cyclization to form 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This protocol is adapted from a similar synthesis of a related compound.[1]

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate272.332.72 g10.0
Raney Ni (slurry in water)-~5.4 g-
Methanol32.04100 mL-
Hydrogen (gas)2.02--

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (2.72 g, 10.0 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add the Raney Ni slurry (~5.4 g, w/w = 2:1 with the starting material) to the reaction mixture.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen from the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Wash the filter cake with methanol (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to obtain colorless crystals.[1]

Expected Outcome:

This procedure should yield 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one as a crystalline solid.

Part 2: Reduction of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The second stage of the synthesis involves the reduction of the lactam (amide) functionality to the corresponding amine using a powerful reducing agent, Lithium Aluminum Hydride (LAH). This method is effective for the complete reduction of amides.[2]

Protocol 2: LAH Reduction of the Spirocyclic Lactam

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one230.312.30 g10.0
Lithium Aluminum Hydride (LAH)37.950.95 g25.0
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Water18.02~5 mL-
15% Sodium Hydroxide Solution40.00~1 mL-

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Filtration apparatus

Procedure:

  • LAH Suspension: In a dry three-neck round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (0.95 g, 25 mmol) in anhydrous THF (50 mL).

  • Addition of Lactam: Dissolve 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (2.30 g, 10.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension via the dropping funnel. The addition should be done at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature overnight. Then, heat the mixture to reflux for one hour to ensure the reaction goes to completion.[2]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LAH by the sequential slow dropwise addition of water (0.95 mL), followed by 15% aqueous sodium hydroxide (0.95 mL), and then more water (2.8 mL).[2]

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then remove the inorganic solids by filtration. Wash the filter cake thoroughly with THF.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane as a syrup.[2]

Expected Outcome:

This procedure yields the free base of 2-Benzyl-2,7-diazaspiro[4.4]nonane. Due to its amine nature, it is typically a viscous oil or syrup.

Part 3: Formation of this compound

The final step is the conversion of the free base into its more stable and easily handled dihydrochloride salt.

Protocol 3: Dihydrochloride Salt Formation

Materials:

ReagentQuantity
Crude 2-Benzyl-2,7-diazaspiro[4.4]nonane~10 mmol
Isopropanol~50 mL
6N Hydrogen Chloride in IsopropanolExcess

Equipment:

  • Erlenmeyer flask (100 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane in isopropanol.

  • Acidification: While stirring, add an excess of 6N hydrogen chloride in isopropanol to the solution. The dihydrochloride salt will precipitate out of the solution.

  • Crystallization: Stir the suspension for a period to allow for complete precipitation. The mixture can be cooled in an ice bath to maximize the yield.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold isopropanol and then with diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight.

Expected Outcome:

This protocol should yield this compound as a crystalline solid.

Mechanism Spotlight: LAH Reduction of a Lactam

The reduction of the lactam in Step 2 is a critical transformation. The mechanism involves the nucleophilic attack of the hydride ion from LAH on the electrophilic carbonyl carbon of the lactam.

LAH_Reduction Lactam Spirocyclic Lactam Intermediate1 Tetrahedral Intermediate Lactam->Intermediate1 1. Hydride Attack LAH LiAlH4 LAH->Intermediate1 Amine Final Amine Product LAH->Amine Intermediate2 Iminium Ion Intermediate1->Intermediate2 2. Elimination of OAlH3 Intermediate2->Amine 3. Second Hydride Attack

Caption: Simplified mechanism of the LAH reduction of a lactam to an amine.

Conclusion

The synthesis of this compound presented here is a reliable and well-documented pathway for obtaining this valuable chemical intermediate. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently produce this compound for their drug discovery and development programs.

References

Application Notes & Protocols: Purification of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The following guide provides a detailed exploration of the purification methodologies for 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a spirocyclic diamine scaffold of interest in medicinal chemistry. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these protocols effectively. The structural rigidity and unique three-dimensional orientation of spirocycles like this make them valuable building blocks in the design of novel therapeutics.[1][2] Achieving high purity of the dihydrochloride salt is critical for subsequent synthetic transformations, biological assays, and formulation studies.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane typically involves multiple steps, each introducing potential contaminants. A plausible synthetic route involves the reduction of a precursor like 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione using a strong reducing agent such as lithium aluminum hydride (LiAlH₄), followed by conversion to the dihydrochloride salt.[3]

Common Impurities May Include:

  • Unreacted Starting Materials: Incomplete reduction can leave residual trione precursor.

  • Reaction By-products: Side reactions can generate partially reduced intermediates or other structural isomers.

  • Reagents and Solvents: Residual LiAlH₄-derived salts, solvents from the reaction (e.g., tetrahydrofuran), and solvents from the salt formation (e.g., isopropanol, methanol) may be present.[3][4]

  • Degradation Products: Amines can be susceptible to oxidation, especially if not handled under an inert atmosphere.[5]

The purification strategy must be designed to effectively remove these specific impurities.

Primary Purification Method: Recrystallization of the Dihydrochloride Salt

Recrystallization is the most effective and commonly employed method for purifying amine hydrochlorides.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The dihydrochloride salt of 2-Benzyl-2,7-diazaspiro[4.4]nonane is expected to be a crystalline solid with significantly different solubility in hot versus cold solvents.

Protocol 1: Recrystallization from an Alcohol/Ether Solvent System

This protocol is a standard and robust method for the purification of amine dihydrochlorides.

Materials and Equipment:

  • Crude this compound

  • Anhydrous Methanol (MeOH) or Isopropanol (IPA)

  • Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of hot methanol or isopropanol with vigorous stirring until the solid completely dissolves. The key is to use the minimum volume of hot solvent to ensure the solution is saturated.[6]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Inducing Crystallization (If Necessary): If crystals do not form, you can add a seed crystal of pure product or gently scratch the inside of the flask with a glass rod at the solvent-air interface.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether or MTBE. This will help remove any residual soluble impurities and the primary solvent without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvents. The final product should be a fine, white to off-white crystalline solid.

Troubleshooting Recrystallization
Problem Probable Cause Solution
Oiling Out The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the compound-impurity mixture.Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly.[6]
No Crystal Formation The solution is not saturated, or the compound is highly soluble even at low temperatures.Concentrate the solution by boiling off some of the solvent. Try adding a co-solvent (anti-solvent) in which the compound is less soluble, such as diethyl ether, dropwise to the cooled solution until turbidity persists, then reheat to clarify and cool slowly.
Low Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.Reduce the initial volume of solvent. Ensure the solution is thoroughly cooled before filtration.

Alternative Purification Strategy: Free Base Purification followed by Salt Formation

In cases where recrystallization of the dihydrochloride salt is challenging or does not yield the desired purity, purifying the free base followed by salt formation is an excellent alternative. The free base, 2-Benzyl-2,7-diazaspiro[4.4]nonane, is expected to be more soluble in common organic solvents, making it amenable to purification by column chromatography.

Workflow for Free Base Purification

G cluster_0 Purification of Free Base and Salt Formation A Crude Dihydrochloride B Basification (e.g., aq. NaOH) A->B Dissolve in water C Extraction (e.g., DCM, EtOAc) B->C Isolate free base D Drying & Concentration C->D Remove water E Column Chromatography (Silica gel, DCM/MeOH gradient) D->E Purify by polarity F Pure Free Base E->F Collect pure fractions G Salt Formation (HCl in IPA or Et2O) F->G Protonate amines H Pure Dihydrochloride Salt G->H Precipitate/Crystallize

Caption: Workflow for purification via the free base.

Protocol 2: Purification of the Free Base and Subsequent Salt Formation

Part A: Free Base Isolation and Chromatography

  • Basification: Dissolve the crude dihydrochloride salt in water and cool the solution in an ice bath. Slowly add a solution of sodium hydroxide (e.g., 2M NaOH) with stirring until the pH is >12.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Column Chromatography: Purify the crude free base by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane.

Part B: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: To this solution, add a solution of hydrogen chloride in isopropanol or diethyl ether dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[3]

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a valuable spirocyclic diamine scaffold for drug discovery and medicinal chemistry. The rigid, three-dimensional structure of the diazaspiro[4.4]nonane core offers a unique conformational profile that can be leveraged to enhance the binding affinity and selectivity of ligands for various biological targets.

This document outlines a robust synthetic pathway, commencing from a protected 2,7-diazaspiro[4.4]nonane-1,3-dione, followed by reduction of the amide functionalities, selective N-benzylation, and concluding with the formation of the dihydrochloride salt. The causality behind experimental choices, detailed step-by-step protocols, and methods for characterization are thoroughly discussed to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a multi-step sequence. The chosen strategy focuses on the initial construction of the diazaspirocyclic core, followed by functionalization. This approach allows for the potential diversification of the scaffold at a later stage.

The key transformations in this synthetic route are:

  • Reduction of a Spirocyclic Dione: The synthesis begins with the reduction of a suitable commercially available or synthesized N-protected 2,7-diazaspiro[4.4]nonane-1,3-dione derivative. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is employed to convert the amide groups to the corresponding amines.

  • Selective N-Benzylation: Following the formation of the free diazaspiro[4.4]nonane, a selective N-benzylation is performed. By carefully controlling the stoichiometry of the reagents, the benzyl group is selectively introduced at one of the nitrogen atoms.

  • Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its more stable and crystalline dihydrochloride salt by treatment with hydrochloric acid.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 2,7-Diazaspiro[4.4]nonane-1,3-dione Precursor Reduction Reduction (e.g., LiAlH₄) Start->Reduction Diazaspiro_Core 2,7-Diazaspiro[4.4]nonane Reduction->Diazaspiro_Core Benzylation Selective N-Benzylation (Benzyl Bromide, Base) Diazaspiro_Core->Benzylation Free_Base 2-Benzyl-2,7-diazaspiro[4.4]nonane Benzylation->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
2,7-Diazaspiro[4.4]nonane-1,3-dione1148044-35-2C₇H₁₀N₂O₂154.17Various
Lithium Aluminum Hydride (LiAlH₄)16853-85-3LiAlH₄37.95Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11Sigma-Aldrich
Benzyl Bromide100-39-0C₇H₇Br171.03Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Sigma-Aldrich
Acetonitrile (ACN), anhydrous75-05-8C₂H₃N41.05Sigma-Aldrich
Hydrochloric Acid (HCl) in Isopropanol (e.g., 2M)7647-01-0HCl36.46Sigma-Aldrich
Diethyl Ether, anhydrous60-29-7C₄H₁₀O74.12Sigma-Aldrich
Step-by-Step Synthesis

Step 1: Synthesis of 2,7-Diazaspiro[4.4]nonane

This procedure details the reduction of the dione precursor to the core diamine.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 2,7-diazaspiro[4.4]nonane-1,3-dione (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is known as the Fieser work-up. Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 2,7-diazaspiro[4.4]nonane. The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane

This protocol describes the selective mono-N-benzylation of the diazaspirocycle.

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile (ACN).

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution. Potassium carbonate acts as a mild base to scavenge the hydrobromic acid formed during the reaction.

  • Alkylation: To the stirred suspension, add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, filter off the potassium carbonate and wash it with acetonitrile. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the pure 2-Benzyl-2,7-diazaspiro[4.4]nonane free base.

Step 3: Preparation of this compound

This final step converts the free base into its dihydrochloride salt.

  • Salt Formation: Dissolve the purified 2-Benzyl-2,7-diazaspiro[4.4]nonane (1.0 eq) in a minimal amount of isopropanol.

  • Acidification: While stirring, add a solution of hydrochloric acid in isopropanol (2.2 eq) dropwise. A precipitate should form.

  • Isolation of Product: If precipitation is slow, it can be induced by the addition of anhydrous diethyl ether. Stir the resulting suspension for 1-2 hours at room temperature to ensure complete precipitation.

  • Final Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol and then with diethyl ether. Dry the product under vacuum to a constant weight to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule. The presence of the benzyl group and the diazaspiro[4.4]nonane core can be verified by characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Melting Point (MP): The melting point of the dihydrochloride salt should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Scientific Rationale and Field-Proven Insights

  • Choice of Reducing Agent: Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines.[1] Its use is critical for the complete conversion of the dione precursor to the diamine core. The Fieser work-up is a standard and effective method for quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.

  • Selective Benzylation: The use of a slight excess of benzyl bromide and a mild base like potassium carbonate favors mono-alkylation.[2] The second nitrogen is less reactive due to steric hindrance and potential electronic effects after the first benzylation. Acetonitrile is a suitable polar aprotic solvent for this type of SN2 reaction.

  • Salt Formation for Stability and Handling: Converting the free base to its dihydrochloride salt significantly improves its stability, crystallinity, and handling properties. The salt form is generally less hygroscopic and easier to weigh and store accurately, which is crucial for its application in drug development and biological assays.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully synthesize this valuable building block for the development of novel therapeutic agents.

References

The Spirocyclic Scaffold: A Synthetic Guide to 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, three-dimensional architecture of spirocyclic systems has cemented their status as privileged scaffolds in modern medicinal chemistry. By providing precise vectoral orientation of functional groups, these structures offer a unique advantage in the design of potent and selective therapeutic agents. Among these, the 2,7-diazaspiro[4.4]nonane core is of particular interest, serving as a cornerstone for the development of novel therapeutics, notably in the realm of neuroscience. This guide provides a detailed technical overview of the synthetic utility of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a versatile building block for accessing a diverse range of functionalized spiro-diamines.

Introduction to this compound

This compound is a commercially available starting material that provides a convenient entry point into the world of spirocyclic diamines. Its structure features a central quaternary carbon connecting two pyrrolidine rings. One of the nitrogen atoms is protected as a tertiary amine by a benzyl group, while the other is a secondary amine, protonated as a hydrochloride salt. This inherent differentiation, along with the rigid spirocyclic framework, makes it an attractive starting point for the synthesis of complex molecules.

Key Structural Features and Synthetic Implications:

  • Rigid Spirocyclic Core: The fixed spatial arrangement of the two pyrrolidine rings reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

  • Two Nitrogen Centers: The presence of two nitrogen atoms provides multiple points for functionalization, allowing for the creation of diverse molecular libraries.

  • Benzyl Protecting Group: The benzyl group on one of the nitrogen atoms allows for selective reactions on the other nitrogen. This group can be removed under specific conditions to reveal a symmetric 2,7-diazaspiro[4.4]nonane core.

  • Dihydrochloride Salt: The dihydrochloride form enhances the stability and shelf-life of the compound. However, the free base must be generated before it can be used in most organic reactions.

Initial Work-Up: Liberation of the Free Base

The commercially available dihydrochloride salt is not suitable for direct use in most coupling reactions. Therefore, the initial step is to liberate the free base. This is a straightforward acid-base extraction.

Protocol 2.1: Free-Basing of this compound

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel and add an equal volume of dichloromethane or ethyl acetate. Slowly add a saturated aqueous solution of sodium bicarbonate or a 2M sodium hydroxide solution while gently swirling the funnel. Continue adding the base until the aqueous layer is basic (pH > 9, check with pH paper). Caution: Effervescence (release of CO₂) will occur if using sodium bicarbonate. Vent the separatory funnel frequently.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the organic layer into a clean flask.

  • Back-Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of 2-Benzyl-2,7-diazaspiro[4.4]nonane as an oil or a low-melting solid.

Deprotection: Unveiling the Symmetric Diamine

The removal of the N-benzyl group is a key transformation that opens up a plethora of possibilities for further functionalization. Catalytic transfer hydrogenation is a mild and efficient method for this purpose, avoiding the need for high-pressure hydrogenation apparatus.[1]

Protocol 3.1: Catalytic Transfer Hydrogenation for N-Debenzylation

Materials:

  • 2-Benzyl-2,7-diazaspiro[4.4]nonane (free base from Protocol 2.1)

  • Methanol (MeOH)

  • Ammonium formate (HCO₂NH₄)

  • 10% Palladium on carbon (Pd/C)

  • Celite®

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a stirred suspension of 2-Benzyl-2,7-diazaspiro[4.4]nonane (1.0 eq) and 10% Pd/C (typically 50-100% by weight of the substrate) in dry methanol, add ammonium formate (5-10 eq) in a single portion under an inert atmosphere.

  • Reaction Conditions: Stir the resulting reaction mixture at reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Washing: Wash the Celite® pad with methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • Purification: The resulting residue, containing the desired 2,7-diazaspiro[4.4]nonane and ammonium salts, can be purified by partitioning between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent (e.g., DCM or EtOAc). The organic layer is then dried and concentrated to yield the pure diamine.

debenzylation start 2-Benzyl-2,7-diazaspiro[4.4]nonane reagents 10% Pd/C, HCO₂NH₄ Methanol, Reflux start->reagents product 2,7-Diazaspiro[4.4]nonane reagents->product caption Catalytic Transfer Hydrogenation for N-Debenzylation

Catalytic Transfer Hydrogenation for N-Debenzylation

Selective Functionalization of the Diamine Core

The symmetric 2,7-diazaspiro[4.4]nonane obtained after debenzylation is a versatile intermediate. The key challenge and opportunity lie in the selective functionalization of one of the two equivalent secondary amine groups.

Selective Mono-N-Acylation

Direct mono-acylation of symmetric diamines can be challenging due to the competing diacylation. Several strategies can be employed to achieve high selectivity.

Strategy 1: Imidazole-Catalyzed Mono-acylation

This method utilizes imidazole as a catalyst in a protic solvent system to achieve selective mono-acylation.[2]

Protocol 4.1.1: Imidazole-Catalyzed Mono-N-Benzoylation

Materials:

  • 2,7-Diazaspiro[4.4]nonane

  • Benzoyl chloride

  • Imidazole

  • Ethanol/Water solvent system

  • Triethylamine (optional, for scavenging HCl)

Procedure:

  • Reaction Setup: Dissolve 2,7-diazaspiro[4.4]nonane (1.0 eq) and imidazole (1.0-1.2 eq) in an ethanol/water mixture.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be concentrated and the residue purified by column chromatography to isolate the mono-benzoylated product.

Strategy 2: Boron-Mediated Selective Mono-acylation

This approach involves the temporary deactivation of one of the amine groups by complexation with a boron reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), leading to preferential mono-acylation.[3][4]

Protocol 4.1.2: 9-BBN Mediated Mono-N-Acylation

Materials:

  • 2,7-Diazaspiro[4.4]nonane

  • 9-BBN (0.5 M solution in THF)

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

Procedure:

  • Complexation: To a solution of 2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-BBN (1.0 eq) dropwise. Stir the mixture for 30-60 minutes at this temperature.

  • Acylation: Add triethylamine (1.1 eq) followed by the slow addition of the acyl chloride (1.0 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with methanol. Concentrate the mixture and purify by column chromatography to obtain the desired mono-acylated product.

selective_acylation diamine 2,7-Diazaspiro[4.4]nonane reagents1 Acyl-Cl, Imidazole EtOH/H₂O diamine->reagents1 reagents2 1. 9-BBN, THF 2. Acyl-Cl, Et₃N diamine->reagents2 product Mono-N-acylated 2,7-diazaspiro[4.4]nonane reagents1->product reagents2->product caption Strategies for Selective Mono-N-Acylation

Strategies for Selective Mono-N-Acylation
N-Alkylation via Reductive Amination

Reductive amination is a powerful method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.

Protocol 4.2.1: Reductive Amination with an Aldehyde

Materials:

  • 2,7-Diazaspiro[4.4]nonane

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Reaction Setup: To a solution of 2,7-diazaspiro[4.4]nonane (1.0 eq) and the aldehyde (1.0-1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery: Synthesis of Sigma Receptor Ligands

The 2,7-diazaspiro[4.4]nonane scaffold is a key component in the development of ligands for sigma receptors, which are implicated in various neurological disorders. The functionalized diamines prepared using the protocols described above can serve as crucial intermediates in the synthesis of these potential therapeutics. For instance, the mono-acylated or mono-alkylated derivatives can be further elaborated to introduce pharmacophoric elements necessary for high-affinity binding to sigma receptors.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized spirocyclic diamines. This guide has provided a comprehensive overview of the key synthetic transformations, from the initial free-basing to deprotection and selective functionalization. The detailed protocols and the underlying chemical principles discussed herein are intended to empower researchers in medicinal chemistry and drug discovery to fully exploit the potential of this privileged scaffold in their quest for novel therapeutic agents.

References

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride in Complex Molecule Synthesis

Authored by a Senior Application Scientist

Abstract

The quest for novel chemical entities with enhanced three-dimensional (3D) character has positioned spirocyclic scaffolds at the forefront of modern medicinal chemistry.[1][2][3] These rigid structures offer precise vectoral orientation of substituents, enabling meticulous exploration of chemical space and optimization of pharmacodynamic and pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of this compound, a versatile and strategic building block for the synthesis of complex, sp³-rich molecules. We will dissect its structural advantages and provide detailed, field-proven protocols for its deprotection and subsequent functionalization through N-alkylation, N-acylation, and cross-coupling reactions, empowering researchers to leverage this scaffold in their drug discovery programs.

The Spirocyclic Advantage in Drug Design

Historically, drug discovery has often focused on planar, aromatic systems. However, the increasing complexity of biological targets necessitates a shift towards molecules with greater spatial intricacy. Spirocycles, compounds where two rings are joined by a single common atom, provide a robust solution.[1]

Key Advantages of Incorporating Spirocyclic Scaffolds:

  • Enhanced sp³ Character: Moving away from flat, sp²-dominated structures generally improves physicochemical properties such as solubility and metabolic stability while reducing lipophilicity.[1][2]

  • Conformational Rigidity: The fixed, rigid nature of the spirocyclic core locks the conformation of appended functional groups. This pre-organization can lead to a significant increase in binding affinity and selectivity for the biological target by minimizing the entropic penalty upon binding.[1][3]

  • Novelty and IP Space: The exploration of diverse spirocyclic diamines opens up new areas of chemical space, with many potential scaffolds remaining novel and unlisted in public databases.[4][5]

  • Vectorial Diversity: The two distinct nitrogen atoms in the 2,7-diazaspiro[4.4]nonane core provide orthogonal handles for derivatization, allowing for the creation of diverse molecular shapes and property profiles.

The 2-Benzyl-2,7-diazaspiro[4.4]nonane scaffold is a prime example of a "pseudo-natural product" building block, offering a combination of rigidity, functionality, and synthetic accessibility that is highly attractive for library synthesis and hit-to-lead optimization.[6]

Caption: Logical relationship between spirocycle attributes and improved drug properties.

Handling and Initial Processing of the Building Block

2-Benzyl-2,7-diazaspiro[4.4]nonane is supplied as a dihydrochloride salt for enhanced stability and ease of handling. It is crucial to recognize that for most synthetic transformations, the free base is the required reactive species.

Protocol 2.1: In Situ Free-Basing for Subsequent Reaction

Principle: This is the most common and efficient method. The hydrochloride salt is neutralized directly within the reaction vessel by adding a sufficient excess of a suitable base. The choice of base depends on the subsequent reaction conditions.

Methodology:

  • To a solution of this compound (1.0 eq) in the chosen reaction solvent (e.g., Acetonitrile, DMF, Dichloromethane), add at least 2.2 equivalents of a tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)).

  • If using an inorganic base like Potassium Carbonate (K₂CO₃) for a subsequent alkylation, use 3.0-4.0 equivalents to ensure complete neutralization and to drive the reaction.[7]

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free diamine before adding other reagents.

Causality: Using a stoichiometric amount of base (2.0 eq) only neutralizes the HCl salt. The excess base (e.g., >2.0 eq) is required to act as a proton scavenger in the subsequent N-alkylation or N-acylation step, preventing the newly formed HCl from quenching the nucleophilic free amine.[7]

Key Synthetic Transformations and Protocols

The synthetic utility of this scaffold stems from its two nucleophilic nitrogen atoms. The N7 nitrogen is a secondary amine, while the N2 nitrogen is a tertiary amine bearing a benzyl group. The primary site of reaction will be the N7 position. The benzyl group at N2 can be retained as a core structural element or removed to reveal a second secondary amine for further functionalization.

Caption: General synthetic workflow starting from the title building block.

Protocol 3.1: N-Debenzylation via Catalytic Hydrogenation

Principle: The N-benzyl group serves as an excellent protecting group that can be cleanly removed via catalytic hydrogenation. This protocol unmasks the N2 amine, yielding the core 2,7-diazaspiro[4.4]nonane scaffold, ready for symmetric or sequential derivatization. A similar procedure is used for the synthesis of related diazaspiro[4.4]nonanes.[8]

Materials:

  • 7-Benzyl-2,7-diazaspiro[4.4]nonane (free base or dihydrochloride salt)

  • Palladium on carbon (10-20% Pd, w/w)

  • Methanol or Ethanol

  • Hydrogen source (balloon or Parr hydrogenator)

  • Celite™ for filtration

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 eq) in methanol (approx. 0.1 M solution) in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst (0.1 eq by weight).

  • Securely attach a hydrogen-filled balloon or place the flask in a Parr hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm or 40-50 psi) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product, which can be used directly or converted to a salt for storage.

Trustworthiness: This method is highly reliable and clean. The primary byproduct is toluene, which is easily removed in vacuo. The Celite filtration is critical to remove the pyrophoric palladium catalyst completely.

Protocol 3.2: N-Alkylation of the N7 Position

Principle: This is a standard Sₙ2 reaction where the nucleophilic N7 amine displaces a leaving group from an alkyl halide.[7][9] It is the most direct method for introducing alkyl substituents to explore structure-activity relationships (SAR).

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard glassware for reaction, workup, and purification

Step-by-Step Procedure:

  • Combine this compound (1.0 eq) and potassium carbonate (3.0 eq) in a round-bottom flask with anhydrous acetonitrile.

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C to accelerate the reaction, depending on the reactivity of the halide.

  • Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Once complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N7-alkylated product.[7]

Data Presentation: Representative N-Alkylation Conditions

Electrophile (R-X)BaseSolventTemp (°C)Typical Yield (%)
Methyl IodideK₂CO₃ACN25>90
Ethyl BromideK₂CO₃ACN6085-95
Benzyl BromideDIPEADMF25>90
2-BromoacetamideK₂CO₃DMF5075-85
Protocol 3.3: N-Acylation of the N7 Position

Principle: This protocol forms a robust amide bond by reacting the N7 amine with an acylating agent like an acyl chloride or acid anhydride. This is a fundamental transformation for introducing carbonyl-containing functional groups.[10]

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for reaction, workup, and purification

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure N7-acylated compound.

Expertise & Causality: The reaction is performed at 0 °C initially to control the exothermicity of the acylation, especially with reactive acyl chlorides. Using a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the desired reaction.

Protocol 3.4: N-Arylation via Buchwald-Hartwig Cross-Coupling

Principle: For the introduction of aryl or heteroaryl moieties, modern palladium-catalyzed cross-coupling reactions are indispensable. The Buchwald-Hartwig amination allows for the formation of a C(sp²)-N bond, significantly expanding the accessible chemical diversity.[11]

Materials:

  • This compound

  • Aryl bromide or iodide (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-5 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Step-by-Step Procedure:

  • Inert Atmosphere is Critical: Perform all steps under a nitrogen or argon atmosphere.

  • To a Schlenk flask, add the aryl halide (1.0 eq), base (e.g., NaOt-Bu, 2.0 eq), palladium catalyst, and phosphine ligand.

  • In a separate flask, free-base the this compound (1.2 eq) using a strong base and extract it into an organic solvent, then dry and concentrate to obtain the pure free amine.

  • Add the free amine and anhydrous, degassed toluene to the Schlenk flask containing the other reagents.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite™ to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Expertise & Experience: Pre-generation of the free amine is often recommended for cross-coupling reactions to avoid undesirable side reactions with the strong bases used (like NaOt-Bu). The choice of ligand is crucial and often requires screening to optimize for a specific aryl halide substrate.

Conclusion

This compound is a powerful and versatile building block for constructing molecules with high sp³-character and spatial complexity. Its diaza-core allows for a wide range of synthetic manipulations, from simple alkylation and acylation to advanced cross-coupling reactions. The protocols outlined in this guide provide a robust framework for researchers to unlock the potential of this scaffold, enabling the systematic exploration of SAR and the development of next-generation therapeutics with improved drug-like properties. The strategic application of such building blocks is essential for navigating the challenges of modern drug discovery and populating screening libraries with structurally diverse and biologically relevant compounds.[4][6]

References

Derivatization of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungshinweise und Protokolle: Derivatisierung von 2-Benzyl-2,7-diazaspiro[1][1]nonan-dihydrochlorid für das biologische Screening

Verfasser: Leitender Anwendungswissenschaftler Datum: 5. Januar 2026 Dokument-ID: AN-SDS-20260105-DE

Zusammenfassung

Diese Anwendungshinweise bieten einen detaillierten technischen Leitfaden für die Derivatisierung des vielseitigen Grundgerüsts 2-Benzyl-2,7-diazaspiro[1][1]nonan-dihydrochlorid. Spirozyklische Gerüste sind aufgrund ihrer einzigartigen dreidimensionalen Konformationen, die eine präzise Ausrichtung von Substituenten im Raum ermöglichen, von erheblichem Interesse für die medizinische Chemie und die Wirkstoffforschung.[2][3] Die Modifikation dieses Diazaspiro-Kerns ermöglicht die Erstellung diverser chemischer Bibliotheken, die für das Screening auf biologische Aktivität unerlässlich sind. Wir stellen robuste, schrittweise Protokolle für drei grundlegende Derivatisierungsstrategien zur Verfügung: N-Acylierung, N-Sulfonylierung und reduktive Aminierung. Jeder Abschnitt erläutert die wissenschaftliche Begründung hinter den methodischen Entscheidungen, um Reproduzierbarkeit und erfolgreiche Synthese zu gewährleisten.

Einleitung: Die Bedeutung von spirozyklischen Gerüsten in der Wirkstoffforschung

Spirozyklische Moleküle, die durch einen einzigen gemeinsamen Atom-zwei-Ringe verbinden, bieten eine inhärente Dreidimensionalität, die sich von den oft flachen Strukturen traditioneller aromatischer Gerüste unterscheidet.[1][4] Diese topologische Komplexität ermöglicht es Liganden, dreidimensionale Bindungstaschen in Proteinen effektiver zu besetzen, was potenziell zu einer verbesserten Wirksamkeit und Selektivität führt.[3] Insbesondere Diazaspiro-Kerne sind wertvolle Bausteine, da die beiden Stickstoffatome als "Ankerpunkte" für die Einführung verschiedener funktioneller Gruppen dienen, was die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) erleichtert.[5][6] Die Derivatisierung des freien sekundären Amins am N7-Stickstoff von 2-Benzyl-2,7-diazaspiro[1][1]nonan ermöglicht die Feinabstimmung von pharmakokinetischen und pharmakodynamischen Eigenschaften, ein entscheidender Schritt in der Hit-to-Lead-Optimierung.[7]

Vorbereitender Schritt: Herstellung des freien Amins

Das Ausgangsmaterial, 2-Benzyl-2,7-diazaspiro[1][1]nonan-dihydrochlorid, liegt als Salz vor, bei dem beide Stickstoffatome protoniert sind. Um die nukleophile Reaktivität des N7-Amins für die nachfolgenden Derivatisierungsreaktionen zu ermöglichen, muss es zunächst in seine freie Basenform überführt werden.

Protokoll 2.1: In-situ-Freisetzung der freien Base
  • Prinzip: Eine stöchiometrische Menge einer organischen Base, typischerweise Triethylamin (TEA) oder Diisopropylethylamin (DIPEA), wird zur Reaktionsmischung gegeben. Die Base neutralisiert die Hydrochlorid-Salze und setzt das nukleophile sekundäre Amin frei, während sie gleichzeitig den während der Reaktion entstehenden Säurenebenprodukte (z. B. HCl aus Acyl- oder Sulfonylchloriden) entgegenwirkt. Diese Methode ist effizient, da sie einen separaten Extraktionsschritt vermeidet.

  • Vorgehensweise:

    • Lösen Sie 2-Benzyl-2,7-diazaspiro[1][1]nonan-dihydrochlorid (1,0 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF)).

    • Fügen Sie 2,2 bis 2,5 Äquivalente einer organischen Base (z. B. Triethylamin) hinzu. Die zusätzliche Menge an Base ist erforderlich, um sowohl die beiden HCl-Moleküle aus dem Dihydrochlorid-Salz zu neutralisieren als auch das während der nachfolgenden Reaktion gebildete HCl abzufangen.

    • Rühren Sie die Mischung 15–20 Minuten bei Raumtemperatur. Die resultierende Lösung, die die freie Base enthält, kann direkt im nächsten Derivatisierungsschritt verwendet werden.

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben drei gängige und robuste Methoden zur Modifikation des N7-Amins.

Protokoll 3.1: N-Acylierung zur Synthese von Amiden
  • Prinzip: Die N-Acylierung führt eine Amid-Funktionalität ein, einen wichtigen Pharmakophor, der in zahlreichen zugelassenen Medikamenten vorkommt. Die Reaktion erfolgt durch nukleophilen Angriff des N7-Amins auf ein elektrophiles Acylierungsreagenz, wie ein Acylchlorid oder ein Säureanhydrid. Eine Base ist erforderlich, um das als Nebenprodukt entstehende HCl zu neutralisieren.[8][9]

  • Schritt-für-Schritt-Protokoll:

    • Bereiten Sie das freie Amin aus 2-Benzyl-2,7-diazaspiro[1][1]nonan-dihydrochlorid (1,0 Äquiv.) wie in Protokoll 2.1 beschrieben in DCM vor, unter Verwendung von Triethylamin (2,2 Äquiv.).

    • Kühlen Sie die gerührte Lösung in einem Eisbad auf 0 °C.

    • Fügen Sie eine Lösung des gewünschten Acylchlorids (z. B. Acetylchlorid, Benzoylchlorid) (1,05 Äquiv.) in DCM tropfenweise über 10 Minuten hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2–4 Stunden.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS bis zum vollständigen Verbrauch des Ausgangsmaterials.

    • Aufarbeitung: Verdünnen Sie die Reaktion mit DCM. Waschen Sie die organische Phase nacheinander mit gesättigter wässriger NaHCO₃-Lösung, Wasser und gesättigter wässriger NaCl-Lösung.

    • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte Produkt zu erhalten.

Protokoll 3.2: N-Sulfonylierung zur Synthese von Sulfonamiden
  • Prinzip: Sulfonamide sind eine weitere entscheidende funktionelle Gruppe in der medizinischen Chemie. Die Synthese erfolgt analog zur N-Acylierung, wobei ein Sulfonylchlorid als Elektrophil verwendet wird. Die resultierenden Sulfonamide sind im Allgemeinen chemisch stabiler als Amide.[10][11]

  • Schritt-für-Schritt-Protokoll:

    • Bereiten Sie das freie Amin aus 2-Benzyl-2,7-diazaspiro[1][1]nonan-dihydrochlorid (1,0 Äquiv.) wie in Protokoll 2.1 beschrieben in DCM vor, unter Verwendung von Triethylamin (2,2 Äquiv.).

    • Fügen Sie das entsprechende Sulfonylchlorid (z. B. p-Toluolsulfonylchlorid, Methansulfonylchlorid) (1,1 Äquiv.) portionsweise bei Raumtemperatur hinzu.

    • Rühren Sie die Mischung für 4–12 Stunden bei Raumtemperatur. Bei weniger reaktiven Sulfonylchloriden kann ein leichtes Erwärmen (40 °C) erforderlich sein.

    • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

    • Aufarbeitung: Verdünnen Sie die Mischung mit DCM und waschen Sie sie mit 1 M wässriger HCl, gefolgt von gesättigter wässriger NaCl-Lösung.

    • Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation, um das reine N-sulfonylierte Derivat zu erhalten.

Protokoll 3.3: Reduktive Aminierung zur Synthese von N-Alkyl-Derivaten
  • Prinzip: Die reduktive Aminierung ist eine der zuverlässigsten Methoden zur N-Alkylierung von sekundären Aminen.[12][13] Die Reaktion verläuft in zwei Schritten in einem Topf: Zuerst kondensiert das sekundäre Amin mit einem Aldehyd oder Keton zu einem Iminiumion. Dieses Zwischenprodukt wird dann in situ von einem milden, selektiven Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) reduziert. STAB ist ideal, da es das Iminiumion viel schneller reduziert als das Carbonyl-Ausgangsmaterial, was eine Überalkylierung verhindert.[14]

  • Schritt-für-Schritt-Protokoll:

    • Lösen Sie 2-Benzyl-2,7-diazaspiro[1][1]nonan-dihydrochlorid (1,0 Äquiv.) und den gewünschten Aldehyd oder das Keton (1,2 Äquiv.) in 1,2-Dichlorethan (DCE) oder THF.

    • Fügen Sie Triethylamin (2,2 Äquiv.) hinzu, um das Amin freizusetzen, und rühren Sie 20 Minuten bei Raumtemperatur.

    • Fügen Sie Natriumtriacetoxyborhydrid (STAB) (1,5 Äquiv.) portionsweise über 15 Minuten hinzu.

    • Rühren Sie die Reaktionsmischung 6–24 Stunden bei Raumtemperatur.

    • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

    • Aufarbeitung: Löschen Sie die Reaktion durch vorsichtige Zugabe von gesättigter wässriger NaHCO₃-Lösung. Rühren Sie kräftig für 30 Minuten.

    • Extrahieren Sie die wässrige Schicht dreimal mit DCM.

    • Kombinieren Sie die organischen Extrakte, waschen Sie sie mit gesättigter wässriger NaCl-Lösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das N-alkylierte Produkt zu erhalten.

Visualisierung des Arbeitsablaufs zur Bibliotheksynthese

Der folgende Diagramm veranschaulicht den Arbeitsablauf zur Erzeugung einer diversifizierten Bibliothek von Derivaten aus einem einzigen Ausgangsmaterial.

G Workflow zur Derivatisierung von 2-Benzyl-2,7-diazaspiro[4.4]nonan cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsreaktionen cluster_products Beispielhafte Derivate start_salt 2-Benzyl-2,7-diazaspiro[4.4]nonan dihydrochlorid start_free Freie Base (in situ) start_salt->start_free TEA oder DIPEA acylation N-Acylierung start_free->acylation R-COCl sulfonylation N-Sulfonylierung start_free->sulfonylation R-SO2Cl red_amination Reduktive Aminierung start_free->red_amination R-CHO, STAB prod_acyl N7-Acyl-Derivate (Amide) acylation->prod_acyl prod_sulfonyl N7-Sulfonyl-Derivate (Sulfonamide) sulfonylation->prod_sulfonyl prod_alkyl N7-Alkyl-Derivate (Tertiäre Amine) red_amination->prod_alkyl

Abbildung 1: Allgemeiner Arbeitsablauf zur Synthese einer Bibliothek.

Charakterisierung und Daten

Die erfolgreiche Synthese jedes Derivats muss durch spektroskopische Methoden bestätigt werden. Die Reinigung erfolgt typischerweise durch Säulenchromatographie auf Kieselgel.

  • Kernspinresonanz (NMR): Die ¹H-NMR-Spektroskopie sollte das Verschwinden des N-H-Protons des sekundären Amins und das Auftreten neuer Signale zeigen, die den hinzugefügten Gruppen entsprechen (z. B. Methylsignale für eine Acetylgruppe, aromatische Signale für eine Benzoylgruppe). Die ¹³C-NMR-Spektroskopie bestätigt das Vorhandensein neuer Kohlenstoffatome (z. B. ein Carbonylsignal ~170 ppm für ein Amid).[15][16]

  • Massenspektrometrie (MS): Die hochauflösende Massenspektrometrie (HRMS) sollte den exakten [M+H]⁺-Ionenpeak liefern, der mit der erwarteten Summenformel des derivatisierten Produkts übereinstimmt.

Tabelle 1: Zusammenfassung der erwarteten analytischen Daten für Beispiel-Derivate

ReaktionsartReagenzProduktnameErwartete Molmasse ( g/mol )Erwartetes [M+H]⁺Schlüsselsignal im ¹³C-NMR
N-AcylierungAcetylchloridN7-Acetyl-2-benzyl-2,7-diazaspiro[1][1]nonan272.37273.1961~170 ppm (C=O)
N-Sulfonylierungp-ToluolsulfonylchloridN7-(Tosyl)-2-benzyl-2,7-diazaspiro[1][1]nonan384.53385.1842~143 ppm (quart. arom. C)
Reduktive AminierungCyclopentanonN7-Cyclopentyl-2-benzyl-2,7-diazaspiro[1][1]nonan298.46299.2485~65 ppm (CH-N)

Schlussfolgerung

Die hier beschriebenen Protokolle bieten einen robusten und vielseitigen Rahmen für die Synthese einer chemisch diversen Bibliothek, die auf dem 2-Benzyl-2,7-diazaspiro[1][1]nonan-Gerüst basiert. Durch die Anwendung dieser N-Acylierungs-, N-Sulfonylierungs- und reduktiven Aminierungsstrategien können Forscher systematisch die Struktur-Wirkungs-Beziehungen untersuchen und neue Leitstrukturen für die Wirkstoffentwicklung identifizieren. Die sorgfältige Durchführung der beschriebenen Aufarbeitungs- und Charakterisierungsschritte ist entscheidend für die Gewährleistung der Reinheit und strukturellen Integrität der für das biologische Screening bestimmten Verbindungen.

Referenzen

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of small molecule libraries. Current Opinion in Chemical Biology, 14(3), 362-370. --INVALID-LINK--

  • Geronikaki, A. A., & Pitta, E. (2016). The role of spiro compounds in modern medicinal chemistry. Expert Opinion on Drug Discovery, 11(10), 965-987. --INVALID-LINK--

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. --INVALID-LINK--

  • Tan, D. S. (2005). Diversity-oriented synthesis: exploring the intersections between chemistry, biology, and drug discovery. Chemistry & Biology, 12(5), 483-487. --INVALID-LINK--

  • Zhu, F., & Zhao, Q. (2017). Recent applications of spiro-compounds in drug discovery. Bioorganic & Medicinal Chemistry, 25(22), 5971-5977. --INVALID-LINK--

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 103(12), e2000179. --INVALID-LINK--

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. --INVALID-LINK--

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. --INVALID-LINK--

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59(1), 1-714. --INVALID-LINK--

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. --INVALID-LINK--

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031. --INVALID-LINK--

  • BenchChem. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--

  • Reymond Research Group. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. --INVALID-LINK--

  • ResearchGate. (2020). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. --INVALID-LINK--

  • Devi, N., & Das, P. J. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions. --INVALID-LINK--

  • ResearchGate. (2020). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. --INVALID-LINK--

  • ARKAT USA, Inc. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(viii), 168-177. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. --INVALID-LINK--

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides. --INVALID-LINK--

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4831. --INVALID-LINK--

  • American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5623-5627. --INVALID-LINK--

  • Thieme. (n.d.). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. --INVALID-LINK--

  • MDPI. (2023). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 300. --INVALID-LINK--

  • National Center for Biotechnology Information. (2015). Spirocyclic Motifs in Natural Products. Molecules, 20(1), 843-863. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. --INVALID-LINK--

  • White Rose Research Online. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. --INVALID-LINK--

  • DOI. (n.d.). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. --INVALID-LINK--

  • Arrow@TU Dublin. (n.d.). Spirobicyclic Diamines 2: Synthesis of Homochiral Diastereoisomeric Proline Derived[1][1]-Spirolactams. --INVALID-LINK--

  • Dana Bioscience. (n.d.). 2-BENZYL 9-ETHYL 2,7-DIAZASPIRO[4.4]NONANE-2,9-DICARBOXYLATE 1g. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 1148044-35-2 2-Benzyl-2,7-Diazaspiro[4.4]nonane-1,3-dione. --INVALID-LINK--

  • National Center for Biotechnology Information. (2001). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 39(8), 447-452. --INVALID-LINK--

  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. --INVALID-LINK--

  • White Rose Research Online. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. --INVALID-LINK--

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. --INVALID-LINK--

  • MDPI. (2021). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. Molbank, 2021(2), M1232. --INVALID-LINK--

References

Scale-up synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-up Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Authored by: A Senior Application Scientist

Introduction

Spirocyclic scaffolds are of profound interest in modern drug discovery due to their inherent three-dimensional nature, which allows for precise spatial orientation of functional groups.[1] Unlike flat aromatic systems, these rigid structures can effectively probe the complex topology of biological targets, often leading to enhanced potency and selectivity.[1] The 2,7-diazaspiro[4.4]nonane core is a privileged scaffold, offering two distinct nitrogen atoms for functionalization, enabling the development of diverse compound libraries. This application note provides a detailed, technically-grounded protocol for the scale-up synthesis of this compound, a key building block for pharmaceutical research and development.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for a successful and scalable synthesis.

Strategic Approach to Synthesis

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane is best approached through a multi-step sequence that prioritizes the robust formation of the spirocyclic core, followed by a high-yielding reduction to the target diamine. Our proposed pathway involves the initial synthesis of a stable, crystalline intermediate, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione , followed by its complete reduction to the diamine and subsequent conversion to the highly stable dihydrochloride salt.

Rationale for the Chosen Pathway:

  • Intermediate Stability: The dione intermediate is generally more stable and easier to purify via crystallization on a large scale compared to the final diamine, which is often an oil.

  • Reduction Efficiency: The reduction of the amide functionalities in the dione to the corresponding amines is a well-established and high-yielding transformation.

  • Scalability and Safety: The chosen reagents and conditions are selected with scalability and process safety in mind.

The overall synthetic workflow is depicted below.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Reduction & Salt Formation A Commercially Available Starting Materials B Step 1: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione A->B Cyclization C Step 2: Reduction of Dione to Diamine (2-Benzyl-2,7-diazaspiro[4.4]nonane) B->C LAH Reduction D Step 3: Formation of Dihydrochloride Salt C->D HCl treatment

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

This procedure details the construction of the key spirocyclic dione intermediate. The CAS number for this intermediate is 1148044-35-2.[2][]

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here in a publication)

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,7-Diazaspiro[4.4]nonane-1,3-dione154.17100.0 g0.6491.0
Benzyl Bromide171.04116.6 g (81.5 mL)0.6821.05
Potassium Carbonate (K₂CO₃)138.21134.5 g0.9731.5
Acetonitrile (MeCN)41.051.0 L--

Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,7-diazaspiro[4.4]nonane-1,3-dione (100.0 g, 0.649 mol) and potassium carbonate (134.5 g, 0.973 mol).

  • Solvent Addition: Add acetonitrile (1.0 L) to the flask.

  • Reagent Addition: Begin stirring the suspension and add benzyl bromide (116.6 g, 0.682 mol) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr). Wash the solid cake with acetonitrile (2 x 100 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield a crude solid. Recrystallize the solid from ethanol or isopropanol to afford 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione as a white crystalline solid.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Yield: 85-95%.

Part 2: Reduction to 2-Benzyl-2,7-diazaspiro[4.4]nonane

This protocol describes the complete reduction of both amide carbonyl groups to methylene groups using a powerful reducing agent, lithium aluminum hydride (LAH). This procedure is adapted from a similar reduction of a related trione.[4]

Causality Behind Experimental Choices:

  • Reducing Agent: LAH is chosen for its ability to efficiently reduce amides to amines. While other reagents like borane complexes can also be used, LAH is often more effective for complete reduction of cyclic imides.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LAH and effectively dissolves the starting material.

  • Quenching Procedure: The Fieser workup (sequential addition of water, NaOH solution, and more water) is a standard and safe method for quenching excess LAH on a large scale, resulting in a granular, easily filterable precipitate of aluminum salts.

G A Dione Intermediate in THF C Slow Addition of Dione Solution to LAH A->C B LAH Suspension in THF (0°C) B->C D Reflux to Complete Reaction C->D Exothermic Reaction E Controlled Quench (Fieser Method) D->E Cooled to 0°C F Filtration of Aluminum Salts E->F G Concentration of Filtrate F->G H Final Product: 2-Benzyl-2,7-diazaspiro[4.4]nonane G->H

Caption: Experimental workflow for the LAH reduction step.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione244.29100.0 g0.4091.0
Lithium Aluminum Hydride (LAH)37.9546.6 g1.2283.0
Anhydrous Tetrahydrofuran (THF)72.112.0 L--
Water (for quench)18.0247 mL--
15% Sodium Hydroxide (aq)40.0047 mL--
Water (for quench)18.02141 mL--

Protocol:

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, carefully add lithium aluminum hydride (46.6 g, 1.228 mol).

  • LAH Suspension: Add anhydrous THF (1.0 L) to the flask to create a suspension. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the dione intermediate (100.0 g, 0.409 mol) in anhydrous THF (1.0 L) and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 1.5-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C) for 6-8 hours.

  • Quenching (Work-up): Cool the reaction mixture back down to 0°C. CAUTION: The following quench is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform behind a blast shield. Quench the reaction by the slow, dropwise addition of:

    • 47 mL of water

    • 47 mL of 15% (w/v) aqueous sodium hydroxide

    • 141 mL of water

  • Filtration: Stir the resulting granular white precipitate for 1 hour at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 200 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield 2-Benzyl-2,7-diazaspiro[4.4]nonane as a crude oil. The product can be purified further by vacuum distillation if necessary, but is often of sufficient purity for the next step.

Expected Yield: 80-90%.

Part 3: Formation of Dihydrochloride Salt

The final step involves converting the free base into its more stable, solid, and easily handleable dihydrochloride salt.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Benzyl-2,7-diazaspiro[4.4]nonane216.3270.0 g0.324
Isopropanol (IPA)60.10700 mL-
6N HCl in Isopropanol-~120 mL~0.72 mol

Protocol:

  • Dissolution: Dissolve the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane (70.0 g, 0.324 mol) in isopropanol (700 mL).

  • Acidification: Cool the solution in an ice bath and slowly add 6N HCl in isopropanol dropwise with stirring. Monitor the pH of the solution; continue adding acid until the pH is ~1-2.

  • Crystallization: A white precipitate will form during the acid addition. After addition is complete, stir the slurry at 0°C for an additional 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL).

  • Drying: Dry the This compound in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 95-99% (for the salt formation step).

Conclusion

This application note provides a comprehensive and scalable three-step synthesis for this compound. The strategy of forming a stable dione intermediate followed by a robust LAH reduction and salt formation offers a reliable pathway to obtaining this valuable spirocyclic building block in high yield and purity. The detailed protocols and explanations of the chemical rationale are intended to empower researchers to successfully implement and adapt this synthesis for their drug discovery and development programs.

References

Application Notes and Protocols: Investigating 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride for the Treatment of Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in CNS Drug Discovery

The landscape of medicinal chemistry is perpetually in search of molecular architectures that can confer enhanced efficacy, selectivity, and favorable pharmacokinetic profiles.[1] Spirocyclic compounds, characterized by two rings fused at a single atom, have garnered significant interest in this pursuit.[2] Their inherent three-dimensionality provides a rigid and conformationally constrained scaffold, which can lead to improved binding affinity for biological targets and enhanced metabolic stability when compared to more flexible, linear molecules.[1][3] This unique structural feature makes them particularly attractive for developing drugs targeting the complex environment of the central nervous system (CNS).[4]

The diazaspiro[4.4]nonane core, in particular, is a privileged scaffold in neuroscience research. Derivatives have shown potential as anticonvulsants and as modulators of key CNS targets like sigma receptors, which are implicated in a wide range of neurological and psychiatric conditions.[4] This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of a novel investigational compound, 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride . We will outline a logical, tiered approach to assess its therapeutic potential, from initial in vitro characterization to in vivo validation in relevant disease models. The protocols described herein are designed to be self-validating, providing a robust framework for decision-making in the early stages of drug discovery.

Part 1: Initial Characterization and In Vitro Evaluation

The first phase of investigation aims to establish a foundational understanding of the compound's cellular activity, including its safety profile and its potential to protect neurons from pathological insults. Human neuroblastoma cells, such as the SH-SY5Y line, serve as an excellent initial model for assessing neuroprotective effects against toxins relevant to neurodegenerative diseases.[5][6]

Foundational Assays: Cytotoxicity and Metabolic Activity

Before assessing neuroprotective properties, it is crucial to determine the compound's intrinsic effect on cell viability. This ensures that any observed protective effects are not confounded by direct impacts on cell proliferation or toxicity.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.[6]

  • Formazan Crystal Formation: Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

ParameterCondition
Cell LineSH-SY5Y (Human Neuroblastoma)
Seeding Density1 x 10⁴ cells/well (96-well plate)
Compound Conc. Range0.1 µM - 100 µM
Incubation Time24-48 hours
Assay ReadoutAbsorbance at 570 nm
Neuroprotection Assays: Modeling Neurological Disease In Vitro

Once a non-toxic concentration range is established, the compound can be evaluated for its ability to protect neurons from various insults that mimic the pathological processes of neurological disorders.

Oxidative stress is a common pathological hallmark in many neurodegenerative diseases.[7][8] This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress.

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells as described in Protocol 1.1.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 2-4 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 100-200 µM) to the wells (excluding the control wells) and incubate for 24 hours.[9]

  • Assessment of Cell Viability: Measure cell viability using the MTT assay (Protocol 1.1) or by quantifying the release of lactate dehydrogenase (LDH), a marker of cell damage.[6]

For diseases like Alzheimer's, the neurotoxic effects of amyloid-beta (Aβ) peptides are a key area of investigation. This assay assesses the compound's ability to mitigate Aβ-induced toxicity.[5]

Methodology:

  • Cell Seeding and Differentiation: Plate SH-SY5Y cells and differentiate them with retinoic acid to induce a more neuron-like phenotype.

  • Pre-treatment: Treat the differentiated cells with the test compound for 2-4 hours.

  • Aβ Treatment: Add pre-aggregated Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptides to the culture medium and incubate for 24-48 hours.[9]

  • Assessment of Neuroprotection: Evaluate cell viability using the MTT or LDH assay.

Experimental Workflow for In Vitro Neuroprotection Studies

G cluster_0 Phase 1: In Vitro Evaluation A 1. Seed SH-SY5Y Cells B 2. Compound Treatment (Varying Concentrations) A->B C 3. Induce Neurotoxicity (e.g., H2O2, Amyloid-Beta) B->C D 4. Assess Cell Viability (MTT, LDH Assay) C->D E Data Analysis: Determine EC50 & Therapeutic Window D->E

Caption: A streamlined workflow for assessing the neuroprotective potential of a test compound in vitro.

Part 2: Mechanistic Investigations

With evidence of neuroprotective activity, the next logical step is to explore the potential mechanism of action. Based on the activities of related diazaspiro compounds, investigating modulation of sigma receptors is a rational starting point.[4]

Protocol 2.1: Sigma Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Methodology:

  • Tissue Preparation: Prepare homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂) as the receptor source.[10]

  • Assay Setup: In a 96-well plate, combine the tissue homogenate, a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki).

ReceptorTissue SourceRadioligand
Sigma-1Guinea Pig Brain[³H]-(+)-pentazocine
Sigma-2Rat Liver[³H]-DTG

Hypothesized Sigma Receptor Signaling Pathway

G cluster_0 Potential Neuroprotective Mechanism compound 2-Benzyl-2,7-diazaspiro [4.4]nonane sigma_receptor Sigma-1 Receptor compound->sigma_receptor Binds to/Modulates downstream Modulation of Ca2+ Signaling & ER Stress sigma_receptor->downstream Activates outcome Enhanced Neuronal Survival & Resilience downstream->outcome

Caption: A potential signaling pathway involving sigma-1 receptor modulation leading to neuroprotection.

Part 3: In Vivo Preclinical Evaluation

Positive in vitro results provide the rationale for advancing the compound to in vivo studies using animal models of neurological disorders. These models are indispensable for evaluating a compound's efficacy and safety in a whole-organism context.[11]

Anticonvulsant Activity Assessment

Given the known anticonvulsant properties of some azaspiro derivatives, evaluating this compound in seizure models is a priority.[4][12]

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[13]

Methodology:

  • Animal Dosing: Administer the test compound to mice via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group.

  • Induction of Seizure: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic hindlimb extension.

This model is used to screen for compounds that are effective against myoclonic and absence seizures.

Methodology:

  • Animal Dosing: Administer the test compound and vehicle control as in the MES test.

  • Induction of Seizure: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Observation: Observe the animals for a defined period for the onset of clonic seizures.

  • Data Analysis: Calculate the ED₅₀ that protects 50% of the animals from seizures.

Evaluation in a Model of Neurodegeneration

Animal models of Alzheimer's disease (AD) and epilepsy often share overlapping pathologies, and some AD models exhibit spontaneous seizures.[14][15]

Methodology:

  • Animal Model: Use a transgenic mouse model of AD that develops amyloid plaques and cognitive deficits (e.g., APP/PS1 mice).

  • Chronic Dosing: Administer the test compound or vehicle to the mice daily for an extended period (e.g., 1-3 months).

  • Behavioral Testing: At the end of the treatment period, assess cognitive function using standardized tests such as the Morris water maze or Y-maze.

  • Histopathological Analysis: After behavioral testing, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify amyloid plaque load and markers of neuroinflammation.

Tiered Approach for Preclinical Evaluation

G A In Vitro Screening (Cytotoxicity, Neuroprotection) B Mechanism of Action Studies (e.g., Receptor Binding) A->B If Active C In Vivo Efficacy - Seizure Models (MES, scPTZ) B->C If Target Confirmed D In Vivo Efficacy - Neurodegeneration Models (e.g., APP/PS1 Mice) C->D If Anticonvulsant E Lead Optimization & Further Development D->E If Cognitive Improvement

Caption: A logical progression for the preclinical development of a novel CNS compound.

Conclusion and Future Directions

This document provides a comprehensive, albeit exemplary, framework for the initial investigation of This compound as a potential therapeutic for neurological disorders. The unique three-dimensional structure of the diazaspiro[4.4]nonane core offers significant promise for the development of novel CNS-active agents.[3][16] By following a systematic approach of in vitro characterization, mechanistic elucidation, and in vivo validation, researchers can efficiently and robustly assess the therapeutic potential of this and other related compounds. Positive results from these studies would warrant further investigation into pharmacokinetics, metabolic stability, and long-term safety, paving the way for potential clinical development.

References

Application Notes & Protocols: Leveraging 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride for the Synthesis of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the development of a robust pipeline of new therapeutic agents.[1] Spirocyclic compounds have emerged as a promising class of molecules in medicinal chemistry due to their unique three-dimensional architecture and structural novelty, which can lead to improved pharmacodynamic and pharmacokinetic profiles.[2] This guide provides a comprehensive overview and detailed protocols for utilizing 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride as a versatile scaffold for the synthesis of potent antitubercular agents. We will explore the strategic rationale, step-by-step synthetic procedures, characterization methods, and protocols for biological evaluation.

Introduction: The Rationale for Spirocyclic Scaffolds in TB Drug Discovery

Tuberculosis remains one of the deadliest infectious diseases worldwide.[3] The lengthy treatment regimens for drug-susceptible TB and the poor efficacy of current drugs against resistant strains underscore the urgent need for new chemical entities with novel mechanisms of action.[1][3]

Spirocycles, characterized by two rings connected through a single common atom, offer a distinct advantage in drug design. Their inherent three-dimensionality allows for the exploration of chemical space that is largely inaccessible to traditional flat, aromatic compounds. This can facilitate novel interactions with biological targets and potentially circumvent existing resistance mechanisms. Several spirocyclic compounds have demonstrated promising antitubercular potential, attracting significant scientific interest.[2][4]

The 2-Benzyl-2,7-diazaspiro[4.4]nonane scaffold is a particularly attractive starting point. It features:

  • A rigid spirocyclic core to orient substituents in defined vectors.

  • Two distinct nitrogen atoms, one of which is a secondary amine (after deprotection/neutralization), providing a reactive handle for straightforward chemical modification and library synthesis.

  • A benzyl group at the N2 position, which can be retained or modified to tune lipophilicity and target engagement.

This guide focuses on the synthetic derivatization of the secondary amine at the N7 position to generate novel compounds for antitubercular screening. A closely related scaffold, 2-benzyl-2,7-diazaspiro[3.5]nonane, has been successfully incorporated into benzothiazinone derivatives, yielding compounds with excellent activity against drug-sensitive and MDR-TB strains, validating the utility of this chemical class.[5][6]

Strategic Overview of the Synthetic Workflow

The overall process begins with the this compound salt and proceeds through chemical synthesis to biological evaluation. The key stages involve preparing the reactive free-base form of the scaffold, coupling it with a selected pharmacophore, and then assessing the antitubercular activity of the final product.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Biological Evaluation Start Start: 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride FreeBase Protocol 1: Generate Free Base Start->FreeBase Base Treatment & Extraction Coupling Protocol 2: Couple with Pharmacophore (e.g., Amide or Heterocycle Formation) FreeBase->Coupling Reactive Scaffold Purify Purification (Column Chromatography) Coupling->Purify Characterize Characterization (NMR, MS) Purify->Characterize Screen Protocol 3: In Vitro Antitubercular Assay (e.g., MABA) Characterize->Screen Pure Compound MIC Data Analysis: Determine MIC Screen->MIC End Lead Compound Identified MIC->End Identify Lead Compounds

Caption: Overall workflow from starting material to lead identification.

Detailed Experimental Protocols

Protocol 1: Preparation of 2-Benzyl-2,7-diazaspiro[4.4]nonane Free Base

Rationale: The starting material is a dihydrochloride salt, where both nitrogen atoms are protonated. To perform nucleophilic reactions at the N7 position, it must be deprotonated to its neutral, free base form. This is achieved through a standard aqueous-organic extraction following basification.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a separatory funnel.

  • Slowly add 2M NaOH solution while gently swirling until the aqueous phase reaches a pH > 12 (confirm with pH paper). This ensures complete deprotonation of both ammonium salts.

  • Extract the aqueous phase with DCM (3 x 30 mL for a 1g scale reaction). The organic free base is significantly more soluble in DCM than in the basic aqueous solution.

  • Combine the organic extracts.

  • Wash the combined organic layer with brine (1 x 20 mL). This step helps to remove residual water and inorganic salts from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting oil or solid is the 2-Benzyl-2,7-diazaspiro[4.4]nonane free base. Confirm its identity via ¹H NMR and mass spectrometry before proceeding. The product should be used immediately or stored under an inert atmosphere (N₂ or Ar) as free amines can be susceptible to oxidation.

Protocol 2: Example Synthesis of a Novel Amide Derivative

Rationale: This protocol describes a general amide coupling reaction, a robust and widely used transformation in medicinal chemistry. The free base's secondary amine acts as a nucleophile, attacking an activated carboxylic acid derivative (like an acid chloride) or coupling directly with a carboxylic acid using standard coupling agents. This example uses an acid chloride for simplicity and high reactivity.

Caption: Exemplar amide coupling reaction scheme.

Materials:

  • 2-Benzyl-2,7-diazaspiro[4.4]nonane free base (from Protocol 1)

  • An appropriate acid chloride (e.g., isonicotinoyl chloride) or carboxylic acid

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

Procedure:

  • Dissolve the spiro-amine free base (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere flask.

  • Add DIEA (1.5 eq). DIEA is a non-nucleophilic base that will act as a scavenger for the HCl generated during the reaction.

  • Cool the solution to 0 °C in an ice bath. This helps to control the initial exothermic reaction.

  • Slowly add a solution of the acid chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it over a saturated NaHCO₃ solution.[7]

  • Extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide product.[7]

  • Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 3: In Vitro Antitubercular Activity Screening

Rationale: The most common primary screen to determine the potency of novel compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).[8][9] This colorimetric assay measures cell viability. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Materials:

  • Synthesized test compounds

  • Mycobacterium tuberculosis H37Rv strain (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin dye solution

  • Reference drug (e.g., Rifampicin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (e.g., at 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of each test compound in 100 µL of supplemented 7H9 broth to achieve the desired final concentration range (e.g., from 100 µg/mL to 0.09 µg/mL). Include wells for a positive control (bacteria, no drug) and a negative control (broth only).

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and diluted 1:20 in broth.

  • Add 100 µL of the bacterial inoculum to each well, except the negative control.

  • Seal the plates and incubate at 37 °C for 7 days.

  • After incubation, add 20 µL of resazurin solution to each well and re-incubate for 24 hours.

  • Visually assess the plates. A blue color indicates bacterial inhibition, while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.[8]

Data Presentation and Interpretation

Quantitative data from synthesis and biological screening should be tabulated for clear comparison. This allows for the establishment of Structure-Activity Relationships (SAR), guiding the next round of molecular design.

Table 1: Example Data for a Hypothetical Series of Synthesized Analogs

Compound IDR-Group on N7-AmideYield (%)Purity (HPLC, %)MIC vs. Mtb H37Rv (µg/mL)
REF-RIF RifampicinN/A>990.015
SP-001 4-pyridinyl78>983.12
SP-002 4-chlorophenyl85>991.56
SP-003 3,5-dinitrophenyl65>970.78
SP-004 Cyclohexyl81>98>25

This is hypothetical data for illustrative purposes.

Interpretation: From this hypothetical data, one could infer that aromatic R-groups are preferred over aliphatic ones (SP-004 vs. others) and that electron-withdrawing groups on the aromatic ring may enhance potency (SP-003 vs. SP-001/SP-002). This insight is critical for designing the next generation of compounds.

Conclusion and Future Directions

The this compound scaffold is a valuable and versatile building block for the creation of novel antitubercular agents. The protocols outlined here provide a clear and rational pathway from initial synthesis to primary biological evaluation. The inherent reactivity of the secondary amine allows for the rapid generation of diverse chemical libraries, which is essential for effective lead discovery campaigns.

Future work should focus on exploring a wide range of substitutions at the N7 position to build a comprehensive SAR. Promising compounds with low MIC values should be advanced to secondary screening, including testing against MDR-TB strains, cytotoxicity assays (e.g., against Vero or HepG2 cells) to determine a selectivity index, and mechanism of action studies.[7] By systematically applying these principles, researchers can effectively leverage this spirocyclic scaffold in the urgent quest for new and more effective tuberculosis therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride. The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, often utilized for its rigid, three-dimensional conformation which can enhance binding affinity to biological targets, particularly within the central nervous system.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered during the synthesis of this valuable spirocyclic diamine.

Section 1: Overview of the Synthetic Strategy

The most common and direct synthetic route to 2-Benzyl-2,7-diazaspiro[4.4]nonane involves the reduction of a suitable dione precursor, such as 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione.[][3] This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH) to convert the amide functionalities to amines. The resulting free base is then converted to its more stable and handleable dihydrochloride salt.

G cluster_0 Phase 1: Precursor Reduction cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Salt Formation A 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (Starting Material) B Lithium Aluminum Hydride (LAH) in Anhydrous THF A->B Add dropwise at 0°C C Crude Reaction Mixture (Containing Aluminate Salts and Product) B->C Reflux D Quench Reaction (e.g., Fieser Workup) C->D E Filter Inorganic Solids D->E F Concentrate & Extract (Free Base in Organic Solvent) E->F G Dissolve Free Base (in Isopropanol) F->G H Add HCl in Isopropanol G->H I Crystallization & Filtration H->I J 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride (Final Product) I->J

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My reduction reaction with LAH is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in LAH reductions of amide-containing precursors are a frequent issue. The causes can be traced back to reagent quality, reaction conditions, or the workup procedure.

  • Cause 1: Inactive Reducing Agent: Lithium aluminum hydride is highly reactive and decomposes upon exposure to atmospheric moisture. Old or improperly stored LAH will have significantly reduced activity.

    • Solution: Always use freshly opened LAH from a reputable supplier or titrate older batches to determine their active hydride content before use. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents.

  • Cause 2: Incomplete Reaction: The starting dione may be only partially reduced, leading to complex mixtures of intermediates.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed. A slight excess of LAH (e.g., 2.5 equivalents per amide group) may be necessary to drive the reaction to completion.[4] Refluxing the reaction mixture for an adequate time (1-4 hours) after the initial addition can also ensure full conversion.[4]

  • Cause 3: Product Loss During Workup: The diamine product can form stable complexes with aluminum salts generated during the workup, making it difficult to extract.

    • Solution: Employ a careful workup procedure. The Fieser workup is a reliable method: after cooling the reaction, add water dropwise, followed by 15% aqueous NaOH, and then more water.[4] This procedure is designed to precipitate granular aluminum salts that are easily filtered off, minimizing product adsorption.

Q2: I'm observing multiple unexpected spots on my TLC plate after the reaction. How can I minimize side product formation?

A2: The formation of side products often arises from the high reactivity of LAH or impurities in the starting materials.

  • Cause 1: Impure Starting Materials: Impurities in the initial 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione can lead to a variety of side reactions.[5]

    • Solution: Ensure the purity of your starting material. If necessary, recrystallize or perform column chromatography on the precursor dione before the reduction step.

  • Cause 2: Over-reduction or Side Reactions: While less common for amides, other functional groups in more complex analogs could be susceptible to reduction. The high temperature during reflux can also promote side reactions.

    • Solution: Maintain a controlled temperature during the addition of the substrate to the LAH suspension (typically 0 °C) to manage the initial exotherm. Monitor the reaction and avoid unnecessarily long reflux times once the starting material has been consumed.

Q3: I'm struggling with the isolation and purification of the final dihydrochloride salt. It either oils out or won't crystallize. What can I do?

A3: The physical properties of both the free base and its salt can make isolation challenging. The free base is a polar diamine, and the dihydrochloride salt's solubility can be tricky.

  • Cause 1: Product is "Oiling Out": This happens when the product is insoluble in the solvent at a given temperature but its melting point is below that temperature, causing it to separate as a liquid instead of a solid. This is common if residual water is present or the incorrect solvent system is used.

    • Solution: Ensure the free base is completely dry before attempting salt formation. Use an anhydrous solvent like isopropanol or ethanol for the crystallization.[4] If it still oils out, try adding a co-solvent like diethyl ether or acetonitrile to induce precipitation. Seeding the solution with a previously obtained crystal can also initiate crystallization.

  • Cause 2: Difficulty in Crystallization: The product may be highly soluble in the chosen solvent, preventing it from crystallizing even after adding HCl.

    • Solution: After adding the HCl solution in isopropanol, if no crystals form, try slowly adding a less polar "anti-solvent" like anhydrous diethyl ether or tert-butyl methyl ether until turbidity is observed, then allow it to stand. Storing the solution at a lower temperature (e.g., 4 °C or -20 °C) can also promote crystallization.

Section 3: Frequently Asked Questions (FAQs)

  • What is the recommended procedure for forming the dihydrochloride salt?

    • After isolating the crude free base, dissolve it in a minimal amount of a suitable alcohol, such as isopropanol. Then, add a slight excess of a standardized solution of hydrogen chloride in isopropanol.[4] The product should precipitate upon standing or cooling.

  • How can I effectively monitor the progress of the LAH reduction?

    • TLC is the most common method. Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide) to move the polar diamine product off the baseline. The product can be visualized with ninhydrin stain (for the secondary amine) or potassium permanganate stain. LC-MS is also an excellent tool for tracking the disappearance of the starting material and the appearance of the product mass.

  • Is the free base stable?

    • While it can be isolated, primary and secondary amines are susceptible to air oxidation and can absorb atmospheric CO2. For long-term storage and easier handling, conversion to the dihydrochloride salt is highly recommended.

  • What are the key analytical techniques to confirm the final product?

    • ¹H and ¹³C NMR: To confirm the structure and purity. The disappearance of the carbonyl peaks in the ¹³C NMR (~175 ppm) and the appearance of new signals for the CH₂ groups in the reduced rings are key indicators.

    • Mass Spectrometry: To confirm the molecular weight of the free base.

    • Melting Point: To assess the purity of the crystalline salt. A sharp melting point is indicative of high purity.[4]

Section 4: Experimental Protocols

Protocol 1: Reduction of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

This protocol is adapted from analogous reductions of related spirocyclic compounds.[4]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (2.5 eq.) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LAH used) dropwise. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (X mL). Finally, add more water (3X mL) and stir the mixture vigorously for 30 minutes.[4]

  • Isolation: A granular white precipitate of aluminum salts should form. Remove the solids by filtration through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane free base, which can be used directly in the next step.

Protocol 2: Formation of this compound

  • Dissolution: Dissolve the crude free base from the previous step in isopropanol.

  • Acidification: Add a standardized solution of 6N hydrogen chloride in isopropanol dropwise with stirring until the solution is acidic (test with pH paper).

  • Crystallization: Allow the mixture to stand at room temperature. Crystallization may be induced by scratching the inside of the flask or by placing it in a refrigerator.

  • Filtration and Drying: Collect the resulting white crystals by vacuum filtration, wash them with a small amount of cold isopropanol and then with diethyl ether. Dry the product under vacuum to obtain pure this compound.[4]

Section 5: Data Summary

PropertyValueSource
Chemical FormulaC₁₄H₂₂Cl₂N₂[6]
Molecular Weight289.25 g/mol Calculated
Free Base FormulaC₁₄H₂₀N₂[7]
Free Base Mol. Weight216.32 g/mol [7]
Typical Purity>95%[6]
Typical AppearanceWhite to off-white crystalline solidGeneral Observation

References

Navigating the Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: A Technical Guide to Yield Improvement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride. As a Senior Application Scientist, I understand that navigating the complexities of multi-step organic synthesis requires not only a robust protocol but also a deep understanding of the underlying chemistry to troubleshoot the inevitable challenges. This guide is structured to provide you with actionable insights and solutions to common problems encountered during the synthesis of this valuable spirocyclic scaffold, with the ultimate goal of improving your overall yield and purity.

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane, a key building block in medicinal chemistry, presents a unique set of challenges. Its rigid, three-dimensional structure, while desirable for interacting with biological targets, can be synthetically demanding to construct efficiently. This guide will focus on a common and effective synthetic route, highlighting critical steps and potential pitfalls.

Proposed Synthetic Pathway

A plausible and effective route to this compound involves a multi-step sequence, beginning with the formation of a spirocyclic dione precursor, followed by reduction and subsequent salt formation. This pathway is adapted from established syntheses of similar diazaspiro[4.4]nonane systems.[1]

Synthetic_Pathway A Starting Materials (e.g., Cyclopentanone, Benzylamine, Ethyl Cyanoacetate) B Step 1: Spiro-dione Formation (e.g., 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,8-dione) A->B Multi-step condensation and cyclization C Step 2: Dione Reduction (2-Benzyl-2,7-diazaspiro[4.4]nonane) B->C LiAlH4, THF D Step 3: Dihydrochloride Salt Formation (Final Product) C->D HCl in Propan-2-ol or Ether

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis, providing explanations and practical solutions to enhance your experimental outcomes.

Part 1: Synthesis of the Spiro-dione Precursor

The initial steps to form the spirocyclic dione are foundational. Low yields here will cascade through the rest of the synthesis.

Question 1: My yield for the initial spiro-dione formation is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,8-dione precursor often stem from incomplete reactions, side product formation, or difficulties in purification. Let's break down the potential issues:

  • Incomplete Condensation: The initial condensation reactions to form the cyclic precursors can be equilibrium-driven.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze intermediates. Use of a Dean-Stark trap to remove water azeotropically can drive the reaction to completion.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical.

    • Solution: Systematically screen reaction temperatures. While higher temperatures can accelerate the reaction, they can also lead to decomposition or side product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Purification Losses: The dione precursor may have moderate polarity, leading to losses during aqueous work-up or column chromatography.

    • Solution: Minimize aqueous washes if the compound shows some water solubility. For column chromatography, use a carefully selected solvent system to ensure good separation from impurities without excessive band broadening. A gradient elution from a non-polar to a more polar solvent system is often effective.

Table 1: Key Parameters for Spiro-dione Formation

ParameterRecommendationRationale
Solvent Toluene or XyleneAllows for azeotropic removal of water.
Catalyst p-Toluenesulfonic acid or a Lewis acidCatalyzes the condensation and cyclization steps.
Temperature RefluxTo drive the reaction and remove water.
Monitoring TLC (e.g., 50% Ethyl Acetate in Hexane)To track the consumption of starting materials and formation of the product.
Part 2: Reduction of the Spiro-dione

The reduction of the dione to the diamine is a critical step that can be prone to challenges.

Question 2: The LiAlH4 reduction of my spiro-dione is giving a complex mixture of products, and the yield of the desired diamine is low. What's going wrong?

Answer:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its high reactivity can lead to over-reduction or side reactions if not properly controlled.[2][3]

  • Incomplete Reduction: Insufficient LiAlH₄ or a short reaction time can result in the presence of partially reduced intermediates (e.g., amino-alcohols).

    • Solution: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents per carbonyl group). Ensure the reaction is stirred efficiently and run for an adequate time. Monitoring by TLC is crucial to confirm the complete disappearance of the starting material.

  • Over-reduction or Side Reactions: While less common for amides, aggressive conditions can lead to undesired cleavage of C-N bonds. The primary issue is often related to the work-up procedure.

    • Solution: Maintain a low temperature (0 °C to room temperature) during the reaction. The work-up is critical: a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is highly recommended to precipitate the aluminum salts in a granular form that is easily filtered. An emulsion during work-up is a common cause of low isolated yield.

  • Hydrolysis of LiAlH₄: LiAlH₄ reacts violently with protic solvents.

    • Solution: Ensure all glassware is oven-dried and the solvent (typically THF) is anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: LiAlH₄ Reduction of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,8-dione

  • To a stirred suspension of LiAlH₄ (4-6 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the dione (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane.

Question 3: I am considering an alternative synthetic route involving the N-benzylation of 2,7-diazaspiro[4.4]nonane. What are the potential challenges with this approach?

Answer:

Selective mono-N-benzylation of a symmetric diamine can be challenging due to the competing formation of the di-benzylated product.

  • Over-benzylation: The mono-benzylated product is often more nucleophilic than the starting diamine, leading to rapid formation of the di-benzylated species.

    • Solution: Use a stoichiometric amount of benzyl bromide or benzyl chloride (0.95-1.05 equivalents). Add the benzyl halide slowly to a solution of the diamine. Running the reaction at a lower temperature can also improve selectivity.

  • Purification: Separating the starting diamine, the mono-benzylated product, and the di-benzylated byproduct can be difficult due to their similar polarities.

    • Solution: Careful column chromatography is usually required. Alternatively, a protective group strategy can be employed, where one nitrogen is protected (e.g., with a Boc group), followed by benzylation of the other nitrogen, and finally deprotection.

Part 3: Dihydrochloride Salt Formation and Purification

The final step is crucial for obtaining a stable, crystalline product suitable for further use.

Question 4: I am having trouble crystallizing the final dihydrochloride salt. It often oils out or remains as a syrup. How can I obtain a solid product?

Answer:

The formation of a crystalline salt is highly dependent on the purity of the free base and the choice of solvent.

  • Impurities in the Free Base: Even small amounts of impurities can inhibit crystallization.

    • Solution: Purify the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane by column chromatography before salt formation. Ensure all solvents from the previous steps are completely removed.

  • Incorrect Stoichiometry of HCl: Adding too much or too little HCl can prevent crystallization.

    • Solution: Dissolve the purified free base in a suitable solvent (e.g., propan-2-ol, methanol, or diethyl ether) and add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise until the pH is acidic (check with pH paper).

  • Solvent Choice: The solvent plays a critical role in the crystallization process.

    • Solution: Propan-2-ol or a mixture of methanol and diethyl ether are often good choices. If the product oils out, try adding a non-polar co-solvent (e.g., hexane or heptane) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeTypical Observations
¹H NMR Structural confirmation and purity assessment.Expect to see characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂) and the spirocyclic core.
¹³C NMR Confirmation of the carbon skeleton.The number of signals should correspond to the number of unique carbons in the molecule.
HPLC Quantitative purity analysis.[4][5][6]A single major peak for the desired product with minimal impurity peaks.
Mass Spectrometry Molecular weight confirmation.The molecular ion peak corresponding to the free base should be observed.

By systematically addressing these common challenges, you can significantly improve the yield and purity of your this compound synthesis. Remember that careful monitoring of each reaction step and meticulous purification are key to success in multi-step organic synthesis.

References

Technical Support Center: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of the Synthetic Pathway

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane typically proceeds through the construction of a spirocyclic precursor, often a trione, followed by a robust reduction step. A common route involves the complete reduction of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione using a powerful reducing agent like Lithium Aluminum Hydride (LAH), followed by conversion to the dihydrochloride salt.[1] This guide will focus on potential side reactions and troubleshooting for this synthetic approach.

DOT Script for Synthetic Pathway ```dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Precursor [label="7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione"]; Intermediate [label="2-Benzyl-2,7-diazaspiro[4.4]nonane (Free Base)"]; Product [label="2-Benzyl-2,7-diazaspiro[4.4]nonane\ndihydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Precursor -> Intermediate [label="LAH, THF"]; Intermediate -> Product [label="HCl in Isopropanol"]; }

Caption: Potential side reactions during the LAH reduction step.

Q3: How can I improve the diastereoselectivity of my synthesis?

A3: The formation of the spirocyclic core can lead to diastereomers. The diastereoselectivity is often influenced by both steric and electronic factors. [2]Key parameters to consider for optimizing diastereoselectivity include:

  • Reaction Temperature: Lower reaction temperatures often favor the formation of the kinetic product, which may have a higher diastereomeric purity. [2]* Solvent Choice: The polarity of the solvent can affect the transition state of the cyclization reaction. It is advisable to screen a range of solvents with varying polarities. [2]* Catalyst System: If a catalytic method is used for the cyclization, the choice of catalyst and ligands is critical for inducing stereoselectivity. [2] Q4: What is the best workup procedure for an LAH reduction?

A4: A careful workup is essential to neutralize excess LAH and to precipitate aluminum salts, which can otherwise form emulsions and complicate product isolation. The Fieser workup is a widely used and reliable method. [3]For a reaction using 'x' grams of LAH, the procedure is as follows:

  • Cool the reaction mixture to 0 °C.

  • Slowly and cautiously add 'x' mL of water.

  • Add 'x' mL of 15% aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

  • The resulting solid can be filtered off, and the desired product can be isolated from the filtrate.

IV. Experimental Protocols

A. Reduction of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (5.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the LAH suspension to 0 °C in an ice bath. Dissolve the 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, gently reflux the mixture for 1-2 hours. [1]4. Workup: Cool the reaction mixture to 0 °C and perform a Fieser workup as described in the FAQ section. [3]5. Isolation: Filter the granular precipitate and wash it thoroughly with THF. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane as a free base.

B. Formation of the Dihydrochloride Salt
  • Dissolution: Dissolve the crude free base in a minimal amount of isopropanol.

  • Acidification: Add an excess of 6N hydrogen chloride in isopropanol to the solution.

  • Crystallization: Stir the mixture at room temperature. The dihydrochloride salt should precipitate. If precipitation is slow, cool the mixture in an ice bath or add diethyl ether to promote crystallization. [1]4. Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol followed by diethyl ether, and dry under vacuum to a constant weight.

V. References

  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Retrieved from 2

  • ACS Omega. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Publications. Retrieved from 4

  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from 1

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from 3

  • Reddit. (2024). Reduction with Lithium Aluminium Hydride (LAH). r/chemistry. Retrieved from 5

  • ResearchGate. (n.d.). Scheme of the N-benzylation reaction. The desired secondary amine is shown in green, while the undesired tertiary amine is shown in red. Retrieved from 6

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from 7

References

Technical Support Center: Purification of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile spirocyclic diamine building block. We will address the common and often subtle challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the purification of this compound.

Q1: My final product is a sticky oil or amorphous gum after attempting to form the dihydrochloride salt. What is the likely cause?

A: This is the most frequently reported issue and typically stems from one or a combination of three factors:

  • Hygroscopicity: Dihydrochloride salts of amines are notoriously hygroscopic.[1][2] The presence of atmospheric moisture can prevent the formation of a stable crystal lattice, resulting in a gum.[3] Handling the material in a low-humidity environment or under an inert atmosphere is critical.[4]

  • Residual Solvent: Trapped solvent molecules, particularly those that are viscous or have a high boiling point (e.g., DMF, DMSO), can disrupt crystallization. Ensure your material is free from reaction solvents before attempting salt formation.

  • Incorrect Stoichiometry of HCl: The addition of either insufficient or a large excess of hydrochloric acid can lead to the formation of an oily mixture rather than a crystalline solid. A precise addition of approximately 2.0-2.2 equivalents of HCl is recommended.

Q2: Can I purify the dihydrochloride salt directly using silica gel chromatography?

A: This is strongly discouraged. The dihydrochloride salt is a highly polar, ionic species that will irreversibly bind to the acidic silanol groups of a standard silica gel column. This leads to very poor recovery and extreme peak tailing. Purification should always be performed on the neutral, free-base form of the diamine.[5][6] Following chromatographic purification, the pure free base can then be converted to the dihydrochloride salt.

Q3: My isolated solid has a very broad melting point range. What does this suggest?

A: A broad melting point is a classic indicator of impurity. For this specific molecule, it could indicate the presence of:

  • Occluded Solvents: As mentioned, trapped solvents can depress and broaden the melting point.

  • Inorganic Salts: Residual salts from the workup can contaminate the final product.

  • Organic Impurities: Unreacted starting materials or byproducts from the synthesis may be present. For instance, if the synthesis involves the reduction of a lactam or imide, incompletely reduced intermediates could be a source of contamination.[7]

  • Mixture of Salts: The presence of both the mono- and di-hydrochloride salts can also result in a broad melting point.

Q4: The product is confirmed to be highly hygroscopic. What are the best practices for handling and storage?

A: Proper handling is crucial to maintain the integrity of the compound.

  • Weighing and Aliquoting: Whenever possible, perform these operations inside a glove box with a low-moisture atmosphere.[4] If a glove box is unavailable, work quickly in a fume hood on a low-humidity day and consider using a Schlenk line for transfers under an inert gas like argon or nitrogen.[3]

  • Drying: Before final storage, the purified salt should be dried extensively under high vacuum (preferably with gentle heating if the compound is stable) to remove any adsorbed water or residual solvent.

  • Storage: Store the material in a tightly sealed vial, preferably with a PTFE-lined cap. For long-term storage, placing this primary container inside a secondary container with a desiccant is a good practice.

Section 2: Troubleshooting Guide & Detailed Protocols

This section provides a deeper dive into specific purification problems, complete with logical workflows and step-by-step experimental protocols.

Problem 1: Failure to Crystallize or "Oiling Out" During Salt Formation

The conversion of the crude free-base (often an oil) to a crystalline dihydrochloride salt is a critical step. Failure here is common but correctable.

Causality Analysis: Crystallization is a thermodynamic process requiring a supersaturated solution and a low enough energy barrier for lattice formation. Impurities, excess water, and the wrong solvent choice can all inhibit this process, favoring the kinetically trapped amorphous oil state.

Troubleshooting Workflow:

G start Crude Free Base (Oil) step1 Dissolve in appropriate solvent (e.g., Isopropanol, MeOH) start->step1 step2 Add 2.1 eq. HCl solution (e.g., 2M HCl in Ether or Isopropanol) step1->step2 step3 Observe Outcome step2->step3 outcome1 Crystalline Solid Precipitates step3->outcome1 Success outcome2 Product 'Oils Out' step3->outcome2 Failure outcome3 Solution Remains Clear step3->outcome3 Failure end_good Filter, wash with cold solvent/ether, and dry under high vacuum outcome1->end_good fix1 Scratch flask with glass rod Add seed crystal outcome2->fix1 Try first fix2 Add a non-polar co-solvent (e.g., Heptane, MTBE) dropwise outcome2->fix2 If scratching fails fix4 Isolate oil, re-dissolve, and attempt with a different solvent system outcome2->fix4 Last resort outcome3->fix2 Induce precipitation fix3 Reduce solvent volume under vacuum outcome3->fix3 Concentrate fix1->outcome2 If no success fix1->end_good If crystals form fix2->outcome2 If still oil fix2->end_good If crystals form fix3->outcome3 If no success fix3->end_good If crystals form

Caption: Decision tree for troubleshooting crystallization.

Protocol 1: Optimized Crystallization of the Dihydrochloride Salt

This protocol assumes you have the crude 2-Benzyl-2,7-diazaspiro[4.4]nonane as a free base after an aqueous workup and solvent removal.

  • Preparation: Ensure the crude free base is thoroughly dried under vacuum to remove residual extraction solvents (e.g., DCM, EtOAc).

  • Dissolution: Dissolve the crude oil in a minimum amount of a suitable primary solvent. See Table 1 for suggestions. A common starting point is isopropanol (IPA).[7]

  • Acidification: While stirring, slowly add 2.0 to 2.2 equivalents of a solution of hydrogen chloride. Anhydrous solutions, such as 2.0 M HCl in diethyl ether or HCl in isopropanol, are highly recommended to avoid introducing water.

  • Precipitation: Upon addition of HCl, a precipitate should form. If the solution becomes cloudy but no solid forms, or if an oil appears, refer to the troubleshooting workflow above. Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation.

  • Isolation: Filter the solid using a Büchner funnel. Wash the filter cake sequentially with a small amount of the cold primary solvent, followed by a generous wash with a non-polar solvent like diethyl ether or heptane to remove surface impurities and aid in drying.

  • Drying: Dry the white to off-white solid under high vacuum at 40-50 °C for 12-24 hours or until a constant weight is achieved.

Table 1: Recommended Solvent Systems for Dihydrochloride Salt Formation

Primary SolventCo-Solvent (for inducing precipitation)Notes
Isopropanol (IPA)Diethyl Ether or HeptaneA robust and common choice.[7]
Methanol (MeOH)Methyl tert-butyl ether (MTBE)Good for highly polar impurities.
Ethanol (EtOH)Dichloromethane (DCM)Can be effective but requires careful drying.[8]
Acetonitrile (ACN)Not usually requiredCan sometimes induce crystallization directly from a syrup.[9]
Problem 2: Persistent Impurities After Crystallization

If crystallization fails to yield a product of sufficient purity (>95%), a more rigorous purification of the free base is required.

Causality Analysis: Crystallization is an effective purification method, but it is not absolute. Impurities with similar solubility and structural properties to the desired compound can co-crystallize. In such cases, the orthogonal separation power of chromatography is necessary. Spirocyclic diamines can be effectively purified using column chromatography on silica gel, provided a basic modifier is used in the eluent.[5]

Overall Purification Workflow:

G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) start->workup extract Extract with Organic Solvent (e.g., DCM, EtOAc) workup->extract dry Dry and Concentrate to yield Crude Free Base extract->dry decision Assess Purity (TLC, Crude NMR) dry->decision path_a Direct Crystallization (Protocol 1) decision->path_a Relatively Clean path_b Column Chromatography (Protocol 2) decision->path_b Multiple Impurities final_product Pure Dihydrochloride Salt path_a->final_product reconvert Re-form Dihydrochloride Salt (Protocol 1) path_b->reconvert reconvert->final_product

References

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide expert guidance on the stability and storage of this compound. Here, we address common challenges and questions to ensure the integrity of your experiments and the longevity of the material.

I. Compound Overview

This compound is a spirocyclic diamine derivative. As a dihydrochloride salt, it exhibits physicochemical properties that are critical to understand for its proper handling and storage. Amine salts are frequently utilized in pharmaceuticals to enhance water solubility and bioavailability.[1] The presence of the hydrochloride salt form makes the compound susceptible to certain environmental conditions, primarily moisture.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its hygroscopic nature.[2] Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[2] As a dihydrochloride salt, the compound has a strong affinity for atmospheric moisture, which can lead to physical and chemical degradation.

Q2: How should I store this compound for long-term use?

A2: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[3] To further minimize moisture absorption, storage in a desiccator containing a suitable desiccant (e.g., silica gel) is highly recommended. Some sources also suggest storing similar compounds at refrigerated temperatures (e.g., 4°C) to slow down potential degradation processes.[4]

Q3: I've noticed the powder has become clumpy. What does this mean and can I still use it?

A3: Clumping is a common physical change for hygroscopic powders and indicates moisture absorption.[2] While the compound may still be usable, the absorbed water can affect its chemical properties and accurate weighing for experiments.[5] If you observe clumping, it is a sign that your storage conditions need to be improved. For critical applications, it is advisable to use a fresh, unexposed lot of the compound. If you must use a clumped sample, you may need to gently break up the clumps with a spatula, but be aware that this does not remove the absorbed moisture.[5]

Q4: Are there any chemical incompatibilities I should be aware of?

A4: Yes, as an amine salt, this compound should be stored away from strong bases, as they can deprotonate the amine, leading to the formation of the free base. It should also be kept away from strong oxidizing agents.[6]

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent results in biological or chemical assays.

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, in a desiccator, and at the recommended temperature.

  • Assess Physical Appearance: Check for any signs of moisture absorption, such as clumping or discoloration.

  • Perform Quality Control: If possible, re-analyze the compound using techniques like HPLC to check for the presence of degradation products.

  • Use a Fresh Sample: If degradation is suspected, it is best to use a new, unopened vial of the compound for your experiments.

Issue 2: Difficulty in dissolving the compound.

Possible Cause: The compound has absorbed a significant amount of water, which can affect its solubility characteristics.

Troubleshooting Steps:

  • Gentle Drying: In some cases, a hygroscopic compound can be gently dried in a vacuum oven at a low temperature. However, be cautious as excessive heat can cause decomposition.[5]

  • Solvent Selection: Ensure you are using the appropriate solvent for dissolution. While hydrochloride salts are generally water-soluble, the benzyl group may impart some lipophilicity.

  • Sonication: Gentle sonication can aid in the dissolution of stubborn particles.

Issue 3: Observed pH shift in prepared solutions.

Possible Cause: The dihydrochloride salt will form an acidic solution when dissolved in water due to the hydrolysis of the ammonium ions.

Troubleshooting Steps:

  • Buffer your Solution: For pH-sensitive experiments, it is crucial to dissolve the compound in a suitable buffer to maintain a constant pH.

  • Measure and Adjust pH: Always measure the pH of your final solution and adjust it as necessary for your specific application.

Data Summary Table
ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Slows down potential chemical degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) in a desiccatorMinimizes exposure to moisture and oxygen.[5]
Container Tightly sealed, amber glass vialProtects from moisture and light.
Handling Weigh out quickly in a low-humidity environmentReduces time for moisture absorption.[5]

Experimental Workflow: Handling and Preparation of a Stock Solution

G cluster_prep Preparation Environment cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage A Equilibrate container to room temperature in a desiccator B Quickly weigh the desired amount in a low-humidity environment A->B Minimize moisture contact C Dissolve in a pre-determined volume of appropriate solvent/buffer B->C D Use sonication if necessary to aid dissolution C->D E Store the stock solution in tightly sealed vials at -20°C or -80°C C->E Aliquot to avoid freeze-thaw cycles

Caption: Workflow for handling and preparing stock solutions.

Potential Degradation Pathway

G A 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride (Solid) B Moisture Absorption (Hygroscopicity) A->B Exposure to Humidity D Hydrolytic Degradation (in solution) A->D Dissolution in Water C Clumped/Wet Solid B->C C->D Increased susceptibility E Potential Degradation Products D->E

Caption: Simplified potential degradation pathway.

IV. References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • ChemicalBook. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • Chan SY, et al. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. 2022.

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Internet]. 2019 Nov 19. Available from: --INVALID-LINK--

  • ACS Publications. Handling of Hygroscopic Substances. Analytical Chemistry. 1939.

  • Sciencemadness Discussion Board. Forming oxalte salts of amines [Internet]. 2021 Aug 26. Available from: --INVALID-LINK--

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • Achmem. 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • Echemi. 2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane,dihydrochloride [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • Wikipedia. Hygroscopy [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • ECHEMI. Purification of Hydrochloride [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • Reddit. Ways of crashing out amines : r/chemistry [Internet]. 2018 May 13. Available from: --INVALID-LINK--

  • BLDpharm. 1949836-83-2|2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • Echemi. tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • BOC Sciences. CAS 1148044-35-2 2-Benzyl-2,7-Diazaspiro[4.4]nonane-1,3-dione [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • PubChem. 2-Benzyl-2,7-diazaspiro[4.4]nonane [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • Benchchem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • MSDS of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts [Internet]. 2019 Sep 1. Available from: --INVALID-LINK--

  • Dana Bioscience. 2-BENZYL 9-ETHYL 2,7-DIAZASPIRO[4.4]NONANE-2,9-DICARBOXYLATE 1g [Internet]. [cited 2026 Jan 5]. Available from: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in Diazaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in the synthesis of diazaspiro[4.4]nonane scaffolds. As valuable building blocks in medicinal chemistry, achieving stereochemical control is paramount. This resource provides in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format to address common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My 1,3-Dipolar Cycloaddition Reaction Yields a Nearly 1:1 Mixture of Diastereomers. What Are the Primary Factors to Investigate?

Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing diazaspiro[4.4]nonanes is a frequent challenge. The root cause often lies in an insufficiently organized transition state, where the energetic difference between the pathways leading to the respective diastereomers is minimal. Here are the key parameters to scrutinize and optimize:

A1: Re-evaluate Your Reaction Temperature.

Causality: The thermodynamics of your reaction are critically influenced by temperature. Higher temperatures can provide enough energy to overcome the activation barriers for the formation of multiple diastereomers, leading to a thermodynamic mixture. Conversely, lower temperatures often favor the kinetically controlled product, which is typically the more sterically favored and diastereomerically pure product.[1]

Troubleshooting Protocol:

  • Systematic Temperature Screening: Conduct a systematic screen of reaction temperatures. If your current protocol is at room temperature or elevated temperatures, attempt the reaction at 0 °C, -20 °C, and even as low as -78 °C.

  • Monitoring: Carefully monitor the reaction progress at lower temperatures, as the reaction rate will decrease. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the consumption of starting material.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy.

A2: The Solvent Choice is Critical.

Causality: The solvent's polarity and coordinating ability can significantly influence the stability and geometry of the cycloaddition's transition state.[1] A solvent that can effectively organize the dipole and dipolarophile through hydrogen bonding or other non-covalent interactions can enhance facial selectivity.

Troubleshooting Protocol:

  • Solvent Screening: Test a range of solvents with varying polarities. A common starting point is to compare a polar aprotic solvent (e.g., acetonitrile, THF), a nonpolar solvent (e.g., toluene, dichloromethane), and a polar protic solvent (e.g., ethanol), if compatible with your reagents.

  • Anhydrous Conditions: Ensure your solvents are anhydrous, as water can interfere with many catalytic cycles and reaction intermediates.[1]

Issue 2: I'm Using a Catalyst, but the Diastereoselectivity Remains Poor. How Can I Improve Catalytic Performance?

When a catalyst is employed, its interaction with the substrates is key to inducing stereoselectivity. If selectivity is low, the catalyst may not be effectively differentiating between the diastereomeric transition states.

A1: Catalyst System and Ligand Screening.

Causality: The choice of catalyst is paramount for achieving high diastereoselectivity in asymmetric syntheses. For metal-catalyzed reactions, the ligand's steric and electronic properties dictate the chiral environment around the metal center. Chiral Brønsted acids, like phosphoric acids, create a chiral pocket that orients the substrates.

Troubleshooting Protocol:

  • Ligand Modification: If using a metal catalyst (e.g., Cu(OAc)₂), screen a variety of chiral ligands. Small changes to the ligand's backbone or substituents can have a profound impact on stereoselectivity.[1]

  • Catalyst Class Screening: Consider catalysts from different classes. If a Lewis acid is ineffective, a chiral Brønsted acid or an organocatalyst might offer a different mode of activation and improved selectivity.

  • Catalyst Loading Optimization: Vary the molar percentage of the catalyst. While a catalytic amount is typical, in some cases, a higher or lower loading can impact the formation of the active catalytic species and, consequently, the diastereoselectivity.

A2: The Role of Additives.

Causality: Additives, such as weak acids, can act as co-catalysts or promoters, influencing the reaction's regioselectivity and diastereoselectivity. For instance, benzoic acid has been shown to promote cycloaddition reactions.[1]

Troubleshooting Protocol:

  • Screening Additives: Introduce a range of additives at varying stoichiometric amounts. This could include different carboxylic acids or other potential co-catalysts relevant to your reaction type.

Issue 3: My Domino Radical Bicyclization for a 1-Azaspiro[4.4]nonane Skeleton is Producing Significant Side Products and a Mixture of Diastereomers. What Can I Do?

Domino radical bicyclizations are powerful but can be prone to side reactions if the radical intermediates are not efficiently managed.

A1: Choice of Radical Initiator and Reaction Conditions.

Causality: The radical initiator influences the rate of radical generation and the overall reaction temperature. High-temperature initiators like azobisisobutyronitrile (AIBN) can sometimes lead to undesired side reactions or decomposition. Milder initiators may offer better control.

Troubleshooting Protocol:

  • Initiator Comparison: If you are using AIBN, which requires higher temperatures, consider switching to an initiator that functions at room temperature, such as triethylborane (Et₃B).[1] This can lead to improved diastereoselectivity and a reduction in side products.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent quenching of radical intermediates by oxygen.[1]

Table 1: Comparison of Radical Initiators for Domino Bicyclization

InitiatorTypical Reaction TemperaturePotential Advantages
AIBN80-110 °CCommon and inexpensive.
Et₃BRoom TemperatureMilder conditions, can improve diastereoselectivity and reduce side products.[1]

Experimental Protocols

General Procedure for a Three-Component Synthesis of a Spirooxindole-pyrrolidine Derivative

This protocol is a general method for the synthesis of spirooxindole-pyrrolidines, which are structurally related to diazaspiro[4.4]nonanes and often face similar stereochemical challenges.[1]

Reactant Preparation:

  • To a microwave vial, add the olefinic oxindole (1.0 equiv), the cyclic amine (1.3 equiv), and the aryl aldehyde (1.1 equiv).

Solvent and Catalyst Addition: 2. Add anhydrous ethanol as the solvent. 3. Add benzoic acid (0.5 equiv) as the catalyst.[1]

Reaction Execution: 4. Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.

Work-up and Purification: 5. After cooling, concentrate the reaction mixture under reduced pressure. 6. Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis

This protocol outlines a general procedure for a domino radical bicyclization to form the 1-azaspiro[4.4]nonane core.[2]

Reactant Preparation:

  • In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 equiv) in cyclohexane to achieve a 0.02 M solution.

Initiator and Reagent Addition: 2. Add the radical initiator (AIBN, 0.25 equiv for high-temperature reaction, or Et₃B for room temperature reaction) and tributyltin hydride (1.2 equiv).[1]

Inert Atmosphere: 3. Stopper the flask with a rubber septum and purge the system with nitrogen or argon for 30 minutes.

Reaction Execution:

  • Method A (AIBN): Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed (monitored by TLC).

  • Method B (Et₃B): Maintain the reaction at room temperature and stir until the starting material is consumed (monitored by TLC).

Work-up and Purification: 4. Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to separate the diastereomers.

Visualizing the Troubleshooting Workflow

Troubleshooting_Diastereoselectivity cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Catalyst Optimization cluster_substrate Substrate Modification start Low Diastereoselectivity Observed temp Temperature Screening Lower temperature to favor kinetic product start->temp solvent Solvent Screening Vary polarity (polar aprotic, nonpolar, polar protic) start->solvent catalyst Catalyst System Evaluation Screen different ligands or catalyst classes start->catalyst additives Additive Screening Introduce co-catalysts (e.g., benzoic acid) start->additives initiator Radical Initiator Choice Switch to milder conditions (e.g., Et3B vs. AIBN) start->initiator sterics Steric Hindrance Analysis Modify substituents to influence facial selectivity start->sterics end Improved Diastereoselectivity temp->end solvent->end catalyst->end additives->end initiator->end sterics->end

Caption: A workflow for troubleshooting low diastereoselectivity.

References

Technical Support Center: Production of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to identify, control, and eliminate impurities, ensuring the highest quality of your final product.

Troubleshooting Guide: Navigating the Synthesis and Purification

This section addresses specific issues that may arise during the production of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.

Issue 1: Incomplete Reduction of the Trione Precursor

Symptom: You observe the presence of one or more unexpected peaks in your crude reaction mixture analysis (e.g., by LC-MS or TLC) after the reduction of 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione with lithium aluminum hydride (LiAlH₄). These peaks may correspond to partially reduced intermediates.

Probable Cause: The reduction of the three carbonyl groups in the trione precursor to methylene groups is a demanding transformation that requires careful control of reaction conditions. Incomplete reduction is a common pitfall and can be attributed to several factors:

  • Insufficient LiAlH₄: The stoichiometry of the reducing agent is critical. Each of the three carbonyl groups requires a source of hydride ions for complete reduction.

  • Reaction Temperature and Time: The reduction may be sluggish at lower temperatures, and insufficient reaction time will lead to the presence of intermediates. Conversely, excessively high temperatures can promote side reactions.

  • Quality of LiAlH₄: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. The use of old or improperly stored reagent can lead to lower than expected reactivity.

  • Quenching Procedure: The workup procedure to quench the excess LiAlH₄ and hydrolyze the aluminum complexes is crucial for isolating the desired product. An improper quench can lead to the formation of emulsions or the precipitation of gelatinous aluminum salts that trap the product.

Solutions and Scientific Rationale:

  • Optimize LiAlH₄ Stoichiometry: A typical procedure involves the dropwise addition of a solution of the trione precursor to a suspension of LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (THF).[1] It is recommended to use a significant excess of LiAlH₄ (e.g., 5-10 equivalents) to ensure complete reduction of all three carbonyl groups.

  • Control Reaction Parameters: The reaction is typically stirred at room temperature for an extended period (e.g., overnight) and then refluxed for a shorter duration (e.g., one hour) to drive the reaction to completion.[1] Monitoring the reaction progress by TLC or LC-MS is highly recommended to determine the optimal reaction time.

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. LiAlH₄ should be a fresh, free-flowing powder.

  • Implement a Stepwise Quenching Protocol: A carefully controlled workup is essential to break down the aluminum complexes and facilitate the isolation of the product. A common and effective method is the Fieser workup, which involves the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This procedure typically results in the formation of granular inorganic salts that are easily removed by filtration.[1]

dot

G cluster_reduction LiAlH₄ Reduction Troubleshooting cluster_solutions Solutions incomplete_reduction Incomplete Reduction (Partially Reduced Intermediates) insufficient_lah Insufficient LiAlH₄ incomplete_reduction->insufficient_lah poor_lah_quality Poor LiAlH₄ Quality (Moisture Contamination) incomplete_reduction->poor_lah_quality suboptimal_conditions Suboptimal Conditions (Temp./Time) incomplete_reduction->suboptimal_conditions improper_workup Improper Workup incomplete_reduction->improper_workup optimize_stoichiometry Optimize Stoichiometry (5-10 eq. LiAlH₄) insufficient_lah->optimize_stoichiometry anhydrous_conditions Ensure Anhydrous Conditions poor_lah_quality->anhydrous_conditions control_parameters Control Parameters (RT overnight, then reflux) suboptimal_conditions->control_parameters fieser_workup Implement Fieser Workup improper_workup->fieser_workup

Caption: Troubleshooting workflow for incomplete LiAlH₄ reduction.

Issue 2: Presence of N-Oxide Impurities

Symptom: Your final product or in-process control samples show a minor peak with a mass corresponding to the desired product +16 amu, suggesting the formation of an N-oxide.

Probable Cause: Tertiary amines, such as 2-Benzyl-2,7-diazaspiro[4.4]nonane, are susceptible to oxidation to form N-oxides. This can occur under various conditions:

  • Air Oxidation: Prolonged exposure of the amine to air can lead to slow oxidation.

  • Oxidizing Agents: The use of certain reagents or the presence of residual oxidizing agents from previous steps can promote N-oxide formation.

Solutions and Scientific Rationale:

  • Inert Atmosphere: Handle the purified free base of 2-Benzyl-2,7-diazaspiro[4.4]nonane under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage.

  • Solvent Degassing: Use degassed solvents for reactions and chromatography to minimize dissolved oxygen.

  • Avoid Oxidizing Conditions: Ensure that all reagents and equipment are free from oxidizing contaminants.

  • Purification: N-oxides are generally more polar than the corresponding tertiary amines. They can often be separated by column chromatography on silica gel.

dot

G cluster_n_oxide N-Oxide Impurity Formation tertiary_amine 2-Benzyl-2,7-diazaspiro[4.4]nonane n_oxide N-Oxide Impurity (+16 amu) tertiary_amine->n_oxide Oxidation air_oxidation Air (O₂) air_oxidation->n_oxide oxidizing_agents Oxidizing Agents oxidizing_agents->n_oxide

References

Technical Support Center: Catalyst Selection for 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-diazaspiro[4.4]nonane dihydrochloride, focusing specifically on the critical N-debenzylation step of its 2-benzyl precursor. We will explore common challenges, catalyst selection strategies, and optimization protocols to ensure a high-yield, clean, and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable catalyst for the N-debenzylation to form 2,7-diazaspiro[4.4]nonane?

The industry standard and most frequently cited catalyst for N-debenzylation is Palladium on activated carbon (Pd/C) , typically at 10% w/w loading.[1][2][3] This heterogeneous catalyst is valued for its high activity, relative cost-effectiveness, and ease of removal by filtration. The reaction is a catalytic hydrogenolysis where the benzyl C-N bond is cleaved in the presence of a hydrogen source.[2] For more challenging substrates or when standard Pd/C shows low activity, Pearlman's catalyst (Pd(OH)₂/C) is a more active and often superior alternative.[3]

Q2: Should I use hydrogen gas (H₂) or a transfer hydrogenation agent like ammonium formate?

Both methods are effective, and the choice depends on your laboratory's equipment and safety protocols.

  • Hydrogen Gas (H₂): This is the "classic" method, often providing very clean conversions with toluene as the only byproduct.[2] It can be run with an H₂-filled balloon at atmospheric pressure or in a specialized high-pressure vessel (e.g., a Parr shaker) for more stubborn reactions.[3][4]

  • Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate is an excellent alternative that avoids the need for handling gaseous hydrogen.[1] The reaction is typically run at reflux in methanol and can be very rapid, often completing in under 30 minutes.[1] This method is particularly advantageous for labs not equipped for high-pressure hydrogenations.

Q3: My debenzylation reaction is stalling or proceeding very slowly. What are the likely causes?

Stalled reactions are a common issue in catalytic hydrogenations. The primary culprits are:

  • Catalyst Poisoning: The product, a secondary amine, can coordinate to the palladium surface and act as a catalyst poison, deactivating it over time.[5] Impurities containing sulfur or other coordinating functional groups in your starting material can also irreversibly poison the catalyst.

  • Inactive Catalyst: Pd/C can lose activity over time due to oxidation or improper storage. Always use a fresh, high-quality catalyst if you suspect this is the issue.[3]

  • Insufficient Hydrogen: If using an H₂ balloon, ensure there are no leaks and that the reaction flask has a large solvent surface area with vigorous stirring to maximize gas-liquid transfer.[3]

  • Formation of Amine Salts: While the final product is a dihydrochloride, the presence of acid during the reaction can sometimes delay catalyst poisoning by forming the amine salt, which is less likely to coordinate to the palladium.[5]

Q4: The final step is isolation as a dihydrochloride. Should I add HCl before or after the reaction?

The dihydrochloride salt is typically formed after the debenzylation is complete and the catalyst has been removed. The synthesis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride involves adding HCl in a suitable solvent like isopropanol to the free amine post-filtration to induce crystallization. Adding acid during the reaction can sometimes facilitate the process by preventing catalyst poisoning[3][5], but it can also alter solubility and reaction kinetics. The most common procedure is to isolate the free diamine first, then perform the salt formation.

Section 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Catalyst Poisoning by product or impurities.2. Inactive or old catalyst.3. Insufficient H₂ pressure or poor gas exchange.1. Switch to a more active catalyst: Use Pearlman's catalyst (Pd(OH)₂/C), which is generally more robust.[3]2. Add an acid: Including 1-2 equivalents of acetic acid or running the reaction in an acidic solvent can protonate the product amine, preventing it from binding to and deactivating the catalyst.[3][5]3. Increase Pressure/Temperature: Use a Parr apparatus to increase H₂ pressure and/or gently heat the reaction.[3]4. Purify Starting Material: Ensure the starting 2-Benzyl-2,7-diazaspiro[4.4]nonane is free of catalyst poisons.
Difficult Catalyst Filtration 1. Pd/C particles are extremely fine and can pass through standard filter paper.2. Product adsorbs onto the carbon support.1. Use Celite®: Filter the reaction mixture through a pad of Celite® to trap the fine catalyst particles. Always keep the Celite pad wet with the solvent to prevent the pyrophoric catalyst from being exposed to air.[2]2. Thorough Washing: Wash the filter cake extensively with the reaction solvent (e.g., methanol) to recover any adsorbed product.[6]3. Safety Quench: After filtration, quench the catalyst on the Celite pad with water before disposal to mitigate its pyrophoric nature.[2]
Formation of Side Products 1. Over-reduction of other functional groups (if present).2. Incomplete reaction leading to a mixture.1. Catalyst Selection: For substrates with sensitive groups like aromatic halogens, catalyst choice is critical. Edge-coated catalysts can sometimes offer higher selectivity for debenzylation over dehalogenation.[7]2. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material, preventing further side reactions.

Section 3: Catalyst & Condition Optimization

Optimizing the debenzylation step requires a systematic approach to evaluating catalysts and reaction parameters.

Data Presentation: Comparison of Common Catalyst Systems
Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
10% Pd/C [2][4]H₂ (balloon or pressure vessel)MeOH or EtOH, Room Temp, 1-24hStandard, reliable, cost-effective.Prone to poisoning, can be slow.
10% Pd/C [1]Ammonium FormateRefluxing MeOH, 10-60 minFast, avoids gaseous H₂, neutral conditions.Requires higher temperature, workup removes formate salts.
20% Pd(OH)₂/C (Pearlman's) [3]H₂ (balloon or pressure vessel)MeOH, EtOH, or AcOH, Room TempMore active and robust than Pd/C, less prone to poisoning.More expensive than Pd/C.
Pd/C + Co-catalyst (e.g., Nb₂O₅/C) [5]H₂ (balloon)MeOH, Room TempSignificantly enhances reaction rate over Pd/C alone.Requires preparation or purchase of the co-catalyst.
Experimental Workflow Visualization

The general workflow for the synthesis via catalytic hydrogenation is outlined below.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation Setup 1. Dissolve Substrate in Solvent (e.g., MeOH) Add_Cat 2. Add Pd/C Catalyst (under inert atmosphere) Setup->Add_Cat Evacuate 3. Evacuate & Purge with H₂ (3x) Add_Cat->Evacuate React 4. Stir under H₂ atm. (Monitor by TLC/LC-MS) Evacuate->React Filter 5. Filter through Celite® to Remove Catalyst React->Filter Concentrate 6. Concentrate Filtrate under Reduced Pressure Filter->Concentrate Salt 7. Dissolve in Solvent (IPA) & Add HCl Solution Concentrate->Salt Crystallize 8. Collect Product by Filtration & Dry Salt->Crystallize

Caption: Workflow for Pd/C Catalyzed N-Debenzylation.

Section 4: Experimental Protocols

Safety Precaution: Palladium on carbon, especially when dry, is pyrophoric and can ignite solvents in the presence of air. Always handle it in an inert atmosphere (e.g., under Nitrogen or Argon) and never let the catalyst dry on filter paper exposed to air.

Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and H₂ Gas[2][4]
  • Materials:

    • 2-Benzyl-2,7-diazaspiro[4.4]nonane precursor (1.0 mmol)

    • 10% Palladium on Carbon (10-20 mol% Pd, or ~10% w/w of substrate)

    • Methanol (MeOH), anhydrous (15-20 mL)

    • Hydrogen (H₂) gas balloon or cylinder

    • Celite®

    • 6N HCl in Isopropanol (IPA)

  • Experimental Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-Benzyl-2,7-diazaspiro[4.4]nonane precursor (1.0 mmol).

    • Add anhydrous methanol (15 mL) and stir until the substrate is fully dissolved.

    • Carefully, under a gentle stream of nitrogen, add the 10% Pd/C catalyst.

    • Hydrogen Atmosphere: Seal the flask with a septum. Connect the flask to a vacuum line and carefully evacuate the air. Refill the flask with hydrogen gas from a balloon. Repeat this vacuum/H₂ cycle three times to ensure an inert atmosphere.

    • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

    • Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel, washing the pad thoroughly with methanol (3 x 10 mL).

    • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 2,7-diazaspiro[4.4]nonane as a free base.

    • Salt Formation: Dissolve the crude product in a minimal amount of isopropanol. Add 6N HCl in isopropanol dropwise until the solution is acidic and precipitation is complete.

    • Collect the solid 2,7-diazaspiro[4.4]nonane dihydrochloride by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate[1]
  • Materials:

    • 2-Benzyl-2,7-diazaspiro[4.4]nonane precursor (1.0 mmol)

    • 10% Palladium on Carbon (~1:1 weight ratio with substrate)

    • Anhydrous Ammonium Formate (NH₄HCO₂, ~5.0 mmol)

    • Methanol (MeOH), anhydrous (20 mL)

    • Celite®

  • Experimental Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 2-Benzyl-2,7-diazaspiro[4.4]nonane precursor (1.0 mmol) and 10% Pd/C.

    • Add anhydrous methanol (20 mL) to create a suspension.

    • Reagent Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 mmol) in a single portion.

    • Reaction: Heat the reaction mixture to a gentle reflux. Monitor the reaction by TLC; it is often complete within 10-30 minutes.

    • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with methanol.

    • Isolation & Salt Formation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be taken up in isopropanol for salt formation as described in Protocol 1, steps 8-9.

Section 5: References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health (NIH). --INVALID-LINK--

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. --INVALID-LINK--

  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem. --INVALID-LINK--

  • Pd/C-Catalyzed N-Debenzylation of Benzylamines. ResearchGate. --INVALID-LINK--

  • Pd/C-Catalyzed N-Debenzylation of Benzylamines. Thieme Chemistry. --INVALID-LINK--

  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem. --INVALID-LINK--

  • Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. --INVALID-LINK--

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. --INVALID-LINK--

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. --INVALID-LINK--

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. --INVALID-LINK--

  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. --INVALID-LINK--

  • Debenzylation of Benzyl-Protected Methylcellulose. MDPI. --INVALID-LINK--

References

Technical Support Center: Optimizing Reactions with 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile spirocyclic scaffold. As a Senior Application Scientist, I've observed that many challenges encountered during synthesis, particularly with reaction kinetics and yield, can be traced back to a single, critical parameter: the choice of solvent.

This guide provides in-depth, field-proven insights into the impact of solvents on reactions involving this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Solvent Effects

This section addresses the fundamental questions regarding the solvent's role in your reaction system.

Question 1: Why is my reaction with this compound so slow or stalling completely?

Answer: The most common culprit is poor solubility of the starting material. 2-Benzyl-2,7-diazaspiro[4.4]nonane is supplied as a dihydrochloride salt to enhance its stability and shelf-life.[1] However, this salt form can have limited solubility in many common organic solvents, leading to a heterogeneous reaction mixture where the effective concentration of the reactant in the solution phase is very low.

  • Causality: For a reaction to occur, the reactants must be in the same phase. If the dihydrochloride salt remains largely a solid suspension, the reaction rate will be dictated by the slow process of it dissolving into the solvent, not the intrinsic chemical kinetics.

  • Troubleshooting Steps:

    • Solubility Test: Before running the reaction, perform a simple solubility test with your chosen solvent. Add a small amount of the dihydrochloride salt to the solvent at your intended reaction temperature and observe.

    • Solvent Choice: Consider switching to more polar solvents that are better at solvating ionic salts. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often excellent choices.[2]

    • In-situ Free-Basing: You can add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. This will neutralize the hydrochloride, forming the free-base version of the diazaspiro[4.4]nonane in-situ, which is typically much more soluble in a wider range of organic solvents. Caution: Ensure the added base does not interfere with your desired reaction.

Question 2: I'm observing significant side-product formation. How can the solvent be responsible?

Answer: The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing transition states and intermediates. This can dramatically influence the selectivity of a reaction.

  • Polar Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., ethanol, water, methanol) have acidic protons and are excellent at solvating both cations and anions.[3] They can, however, hydrogen-bond with and deactivate strong nucleophiles, potentially slowing down desired SN2 reactions and favoring side reactions.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons. They are good at solvating cations but leave anions relatively "naked" and highly reactive.[4] This often leads to a significant rate acceleration for SN2 reactions.

  • Case Study - N-Alkylation: In a typical N-alkylation reaction, using a polar aprotic solvent like DMF will generally lead to a faster, cleaner reaction than using a protic solvent like ethanol. The ethanol can solvate the nucleophilic amine, reducing its reactivity and potentially allowing for competing side reactions to occur.

Question 3: My reaction is producing a mixture of diastereomers. Can solvent choice improve the stereoselectivity?

Answer: Absolutely. The polarity and nature of the solvent can significantly influence the energy of different diastereomeric transition states.[5] A subtle change in solvent can often tip the balance in favor of one desired stereoisomer.

  • Mechanism: The solvent's interaction with the reactants and the transition state complex can create a more or less sterically hindered environment, favoring one approach of the reactants over another. For instance, in cycloaddition reactions leading to spirocycles, solvent polarity is a key factor in controlling diastereoselectivity.[5]

  • Recommendation: A systematic screening of solvents with varying polarities is highly recommended to optimize for diastereoselectivity. It is often observed that lower reaction temperatures can also favor the formation of the kinetically controlled, and often more diastereomerically pure, product.[5]

Part 2: Troubleshooting Guide - From Problem to Solution

This guide provides a systematic workflow for addressing common issues encountered in the lab.

Issue 1: Low Yield or Incomplete Conversion

Your reaction has run for the prescribed time, but analysis (TLC, LC-MS) shows a significant amount of starting material remaining and a low yield of the desired product.

Troubleshooting Workflow:

G start Problem: Low Yield / Incomplete Conversion check_solubility Step 1: Assess Solubility Is the dihydrochloride salt fully dissolved at the reaction temperature? start->check_solubility action_solvent Action: Change Solvent - Screen polar aprotic solvents (DMF, DMSO). - Consider in-situ free-basing with Et3N. check_solubility->action_solvent solubility_no check_temp Step 2: Evaluate Temperature Is the reaction temperature optimal? Could thermal decomposition be an issue? check_solubility->check_temp solubility_yes solubility_no No solubility_yes Yes action_temp Action: Optimize Temperature - Run a temperature screen (e.g., RT, 50°C, 80°C). - Monitor for decomposition. check_temp->action_temp temp_no check_reagents Step 3: Verify Reagent Stoichiometry & Purity Are reagents pure? Is stoichiometry correct? check_temp->check_reagents temp_yes temp_no No temp_yes Yes action_reagents Action: Re-purify/Re-weigh - Purify starting materials. - Carefully re-weigh all reagents. check_reagents->action_reagents reagents_no reagents_no No

Caption: Workflow for troubleshooting low reaction yield.

Issue 2: Complex Reaction Mixture with Multiple Products

Your reaction results in a complex mixture, making purification difficult and lowering the yield of the target compound.

  • Primary Cause: The chosen solvent may be promoting undesired reaction pathways or the reaction conditions (e.g., temperature) are too harsh.

  • Solution Pathway:

    • Simplify the Solvent System: Switch to a less interactive, aprotic solvent (e.g., from ethanol to THF or acetonitrile) to minimize the solvent's role in side reactions.

    • Lower the Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity.

    • Check for Debenzylation: If using reductive conditions (e.g., catalytic hydrogenation), the N-benzyl group is susceptible to cleavage. This can often be suppressed by adding a base to the reaction mixture.[6]

Part 3: Experimental Protocols

This section provides actionable, step-by-step protocols for systematically investigating and optimizing your reaction.

Protocol 1: Systematic Solvent Screening for Reaction Kinetics

This protocol allows for a direct comparison of how different solvents impact the reaction rate.

Objective: To identify the optimal solvent for a given transformation by monitoring reaction progress over time in parallel setups.

Materials:

  • This compound

  • Your reaction partner (e.g., an alkyl halide)

  • A non-nucleophilic base (e.g., DIPEA), if required

  • A set of anhydrous solvents for screening (see Table 1)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating block with multiple wells

  • TLC plates or LC-MS vials

Procedure:

  • Setup: Arrange a series of identical reaction vials, each with a stir bar. Label each vial for a different solvent.

  • Reagent Addition: To each vial, add this compound (1.0 equiv).

  • Solvent Addition: Add the same volume of each respective anhydrous solvent to its labeled vial to achieve the desired concentration (e.g., 0.1 M).

  • Inert Atmosphere: Purge each vial with an inert gas.

  • Equilibration: Place all vials in the heating block set to the desired reaction temperature and allow them to stir for 15 minutes to equilibrate.

  • Initiation: Add the reaction partner (e.g., alkyl halide, 1.1 equiv) and any necessary base to each vial simultaneously (or as quickly as possible). This is your t=0 point.

  • Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), take a small aliquot from each reaction vial. Quench the aliquot (e.g., with a drop of water) and analyze by TLC or LC-MS to determine the consumption of starting material and formation of the product.

  • Analysis: Compare the rate of product formation across the different solvents to identify the one that provides the fastest and cleanest conversion.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Label 5 identical vials (DMF, ACN, THF, EtOH, Toluene) prep2 Add diazaspiro salt (1.0 equiv) to each vial prep3 Add respective solvent to each vial (e.g., 2 mL) react1 Purge all vials with N2 prep3->react1 react2 Equilibrate at Temp (e.g., 60°C) react3 Initiate: Add reactant B (1.1 equiv) to all vials (t=0) analysis1 Take aliquot at t=0.5, 1, 2, 4, 8h react3->analysis1 analysis2 Quench and analyze by LC-MS/TLC analysis3 Compare rates of product formation result Identify Optimal Solvent analysis3->result

Caption: Experimental workflow for solvent screening.

Data Summary Table

Table 1: Properties of Common Solvents and Their General Application

SolventTypeDielectric Constant (ε)General Application Notes
Dimethylformamide (DMF) Polar Aprotic36.7Excellent for SN2 reactions. Good at dissolving salts. High boiling point.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very polar, dissolves most organic salts. Can be difficult to remove.
Acetonitrile (ACN) Polar Aprotic37.5Good general-purpose polar aprotic solvent. Lower boiling point than DMF.
Tetrahydrofuran (THF) Polar Aprotic7.5Less polar. Good for reactions with organometallics. May not dissolve the salt well.[7]
Ethanol (EtOH) Polar Protic24.5Can be useful when high solubility is needed, but may slow SN2 reactions.[8]
Dichloromethane (DCM) Polar Aprotic9.1Good for reactions at or below room temperature. Limited power to dissolve salts.[9]
Toluene Nonpolar2.4Generally a poor choice for reactions involving salts unless phase-transfer catalyst is used.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a spirocyclic diamine, represents a class of compounds with significant potential as building blocks for active pharmaceutical ingredients (APIs). The unique spirocyclic core imparts a rigid, three-dimensional structure, which can be advantageous for achieving high-affinity and selective interactions with biological targets. However, the same structural complexity, combined with the basic nature of the two amine groups, presents distinct analytical challenges. Ensuring the identity, purity, and stability of such intermediates is a critical step in the drug development pipeline, directly impacting the quality and safety of the final drug product.

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive characterization of this compound. We will explore the causality behind experimental design, present detailed protocols, and compare their performance based on key analytical metrics. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for complex heterocyclic amines.

The Analytical Challenge: Physicochemical Properties at a Glance

Understanding the physicochemical properties of this compound is the foundation for rational method development.

  • Structure: A spirocyclic system containing two secondary amine functionalities, one of which is benzylated. The dihydrochloride salt form enhances aqueous solubility.

  • Polarity and Ionization: The presence of two amine groups (pKa values are crucial but not publicly available; they are expected to be in the basic range) means the molecule's ionization state is highly dependent on pH. In acidic mobile phases, it will exist as a dication, enhancing its polarity.

  • Chromophore: The benzyl group provides a chromophore suitable for UV detection, although its molar absorptivity may not be exceptionally high. The primary wavelengths for detection would be around 210 nm and 254 nm.[1]

  • Molecular Weight: The free base has a molecular weight of 216.32 g/mol .[2] The dihydrochloride salt will have a correspondingly higher mass. This moderate molecular weight is well within the range of standard HPLC and LC-MS instrumentation.

These properties suggest that a reversed-phase HPLC method with an acidic mobile phase to ensure analyte ionization and good peak shape is a logical starting point. The inclusion of mass spectrometry provides a powerful orthogonal detection method, offering mass confirmation and higher sensitivity.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay

HPLC with UV detection is the established gold standard for routine purity assessment and quantitative analysis (assay) in the pharmaceutical industry due to its robustness, reproducibility, and cost-effectiveness.[3]

Experimental Protocol: RP-HPLC

The objective is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential process impurities or degradation products.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for moderately polar to non-polar compounds.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent and maintains a low pH (~2.1), ensuring the diamine is fully protonated, which minimizes peak tailing and improves retention on the C18 stationary phase.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is necessary to elute any less polar impurities that may be present and to ensure the column is cleaned effectively after each injection.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection: UV at 210 nm. This wavelength provides higher sensitivity for the benzyl chromophore compared to 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute as necessary for linearity and quantitation limit assessments.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase A s1->s2 h1 Autosampler (10 µL Injection) s2->h1 h3 C18 Column (30 °C) h1->h3 h2 Gradient Pump (MP A + MP B) h2->h3 h4 PDA Detector (210 nm) h3->h4 d1 Chromatogram h4->d1 d2 Purity Calculation (Area % Method) d1->d2

Caption: HPLC experimental workflow for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and High Sensitivity

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. It is an indispensable tool for confirming the identity of the main peak, characterizing unknown impurities, and performing trace-level analysis.

Experimental Protocol: LC-MS

The LC conditions are often similar to the HPLC method, but with modifications to ensure compatibility with the MS interface, primarily by using volatile mobile phase additives.

Instrumentation: An HPLC or UPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size. A shorter column with smaller particles is often used to achieve faster separations compatible with MS acquisition speeds.

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile acid, making it ideal for MS applications, and it effectively protonates the analyte for positive ion ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A faster gradient is employed for high-throughput analysis.

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The two amine groups are readily protonated.

    • Scan Range: m/z 100-500. This range will cover the protonated molecule [M+H]⁺ and potentially the doubly charged ion [M+2H]²⁺.

    • Expected Ions: For the free base (C₁₄H₂₀N₂), the expected monoisotopic mass is 216.16. Therefore, we anticipate observing [M+H]⁺ at m/z 217.17 and [M+2H]²⁺ at m/z 109.09.

    • Source Parameters: Capillary voltage: 3.5 kV; Gas Temperature: 325 °C; Gas Flow: 8 L/min. These are typical starting parameters and should be optimized for the specific instrument and analyte.

Visualization of LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Water/Acetonitrile s1->s2 lc1 UPLC System (Fast Gradient) s2->lc1 ms1 ESI Source (Positive Mode) lc1->ms1 ms2 Mass Analyzer (m/z 100-500) ms1->ms2 d1 Total Ion Chromatogram (TIC) ms2->d1 d2 Mass Spectrum Extraction d1->d2 d3 Peak Identification ([M+H]⁺) d2->d3

Caption: LC-MS experimental workflow for identification.

Performance Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the analytical goal. The following table summarizes their performance for the characterization of this compound, based on established principles of analytical method validation.[5][6]

Parameter HPLC-UV LC-MS Causality and Field Insights
Specificity/Identity Good (based on retention time)Excellent (based on mass-to-charge ratio)Retention time alone is not a unique identifier. Co-elution with an impurity of the same UV spectrum can mislead. LC-MS provides unambiguous mass confirmation, which is the gold standard for identity.[7]
Purity Analysis Excellent (Area % method)Good (TIC-based, semi-quantitative)HPLC-UV is the preferred method for purity determination via the area percent method, assuming all impurities have a similar UV response. MS response is highly dependent on ionization efficiency, making direct area % from a Total Ion Chromatogram (TIC) unreliable for accurate quantification without individual impurity standards.
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)Mass spectrometry is inherently more sensitive than UV absorption. For detecting trace-level impurities or for genotoxic impurity analysis, LC-MS is the superior technique.
Quantitative Accuracy High (with reference standard)High (with reference standard, in SIM/MRM mode)Both techniques provide excellent accuracy and precision for assay when a certified reference standard is used. For LC-MS, operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode enhances quantitative performance.
Impurity Characterization Limited (requires isolation)Excellent (provides molecular weight)HPLC-UV can detect unknown impurities but provides no structural information. LC-MS immediately provides the molecular weight of an unknown peak, which is the first and most critical piece of information in its structural elucidation.
Robustness & Cost High robustness, lower costModerate robustness, higher costHPLC-UV systems are workhorses, known for their reliability and lower operational and maintenance costs. MS systems are more complex, sensitive to matrix effects, and require more specialized expertise and maintenance.

Comparison with Other Analytical Alternatives

While HPLC and LC-MS are primary techniques, other methods can serve specific, complementary roles.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the dihydrochloride salt and the polar nature of the diamine, direct GC analysis is challenging. It would likely require derivatization to a more volatile and thermally stable form, such as a silylated or acylated derivative.[4] This adds complexity to sample preparation and may not be suitable for routine analysis but could be useful for specific volatile impurities.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, particularly for chiral separations if a stereocenter were present. It often provides faster separations and uses less organic solvent than HPLC, aligning with green chemistry principles.[8][9] For an achiral compound like this, SFC could offer orthogonal selectivity to reversed-phase HPLC, which is valuable in method development for separating challenging impurities.

  • Quantitative NMR (qNMR): qNMR is an absolute method that does not require a reference standard of the same compound for quantification. It can be used to certify the purity of a reference standard that would then be used for HPLC assays. However, it has lower sensitivity and is a more specialized technique.[1]

  • Derivatization-based HPLC: For compounds lacking a strong chromophore, pre-column or post-column derivatization can be employed to enhance UV or fluorescence detection.[10] Reagents like dansyl chloride or FMOC-Cl react with amines to form highly fluorescent derivatives.[11][12] For 2-Benzyl-2,7-diazaspiro[4.4]nonane, this is less critical due to the presence of the benzyl group but could be a strategy to dramatically increase sensitivity if needed.

Conclusion and Recommendations

For the comprehensive characterization of this compound, a dual-pronged approach utilizing both HPLC-UV and LC-MS is the most effective strategy, aligning with modern pharmaceutical development standards.

  • For Routine Quality Control (QC): A validated RP-HPLC-UV method should be established as the primary tool for purity testing and assay. Its robustness, cost-effectiveness, and high quantitative accuracy make it ideal for release testing of batches and for stability studies.

  • For Development and Investigation: LC-MS is essential during process development and for investigational purposes. Its superior sensitivity and specificity are critical for confirming the identity of the API, identifying and tracking process-related impurities, and characterizing degradation products. A high-resolution mass spectrometer should be used to gain accurate mass data, aiding in the elemental composition determination of unknowns.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete analytical profile of this compound, ensuring its quality and suitability for downstream applications in the synthesis of new therapeutic agents.

References

A Comparative Guide to Purity Analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a key intermediate in synthetic organic chemistry, often utilized in the development of novel ligands and potential therapeutic agents. The purity of this compound is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions and biological assays. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (EA).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies, their underlying principles, and a comparative analysis of their performance. The objective is to equip the reader with the necessary knowledge to select the most appropriate technique for their specific analytical needs.

The Analytical Challenge

This compound presents a unique set of analytical challenges. As a dihydrochloride salt, it is highly polar and non-volatile, making direct analysis by techniques like GC-MS problematic. The presence of two basic nitrogen atoms means its ionic state is highly dependent on pH, a critical consideration for chromatographic separations. Furthermore, potential impurities may include starting materials, reaction by-products, and degradation products, which can be structurally similar to the main compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[1][2] A reversed-phase method is generally preferred for its versatility.

Methodology: Ion-Pair Reversed-Phase HPLC

Given the ionic nature of the dihydrochloride salt, an ion-pair reversed-phase HPLC method is proposed to achieve optimal separation and peak shape.[3][4] Ion-pair reagents are added to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention on a non-polar stationary phase.[4][5]

Experimental Protocol: Ion-Pair RP-HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (due to the benzyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • The C18 column provides a hydrophobic stationary phase for the separation of the ion-paired complex.

  • TFA serves a dual purpose: it acts as an ion-pairing agent and maintains a low pH to ensure consistent protonation of the amine groups.

  • A gradient elution is employed to separate compounds with a wide range of polarities, ensuring the elution of both polar impurities and the less polar main compound.

  • UV detection at 254 nm is chosen due to the strong absorbance of the benzyl aromatic ring.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase A prep1->prep2 hplc1 Inject Sample prep2->hplc1 1 mg/mL solution hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate % Purity data1->data2

Figure 1: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.[1][2] However, due to the non-volatile nature of this compound, derivatization is essential to convert it into a volatile and thermally stable compound suitable for GC analysis.[6][7]

Methodology: Silylation followed by GC-MS

Silylation is a common derivatization technique where active hydrogens in polar functional groups (like amines) are replaced by a trimethylsilyl (TMS) group.[6][7] This process reduces the polarity and increases the volatility of the analyte.

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Place 1 mg of the sample in a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron Ionization (EI) at 70 eV, scan range 50-550 m/z.

Causality Behind Experimental Choices:

  • BSTFA is a powerful silylating agent, and TMCS acts as a catalyst to drive the reaction to completion.[6]

  • Pyridine is used as a solvent and acid scavenger.

  • A non-polar DB-5ms column is suitable for the separation of the relatively non-polar silylated derivatives.

  • The temperature program is designed to separate the derivatized analyte from any volatile impurities and derivatization by-products.

  • Mass spectrometric detection provides structural information, which is invaluable for the identification of unknown impurities.

Workflow for GC-MS Analysis

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis deriv1 Sample + Pyridine deriv2 Add BSTFA/TMCS deriv1->deriv2 deriv3 Heat at 70°C deriv2->deriv3 gcms1 Inject Derivatized Sample deriv3->gcms1 Volatile derivative gcms2 Temperature Programmed Separation gcms1->gcms2 gcms3 MS Detection gcms2->gcms3 data1 Identify Peaks via Mass Spectra gcms3->data1 Total Ion Chromatogram & Mass Spectra data2 Calculate % Purity data1->data2

Figure 2: GC-MS analysis workflow.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a standard of the same compound.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an excellent tool for purity assessment.[9]

Methodology: 1H qNMR with an Internal Standard

For the qNMR analysis of this compound, a certified internal standard with a known purity is used. The purity of the target compound is then calculated by comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard.

Experimental Protocol: 1H qNMR

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in a known volume of D₂O (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the aromatic protons of the benzyl group) and a signal from the internal standard (the olefinic proton of maleic acid).

Causality Behind Experimental Choices:

  • Maleic acid is chosen as an internal standard because it is soluble in D₂O, has a simple 1H NMR spectrum with a distinct singlet, and its protons do not overlap with the analyte signals.

  • D₂O is the solvent of choice due to the solubility of the dihydrochloride salt.

  • A long relaxation delay is crucial for accurate quantification to ensure that the magnetization of all protons has returned to equilibrium before the next pulse.

Workflow for qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Accurately Weigh Sample & Internal Standard prep2 Dissolve in D₂O prep1->prep2 nmr1 Acquire 1H Spectrum prep2->nmr1 NMR tube nmr2 Long Relaxation Delay nmr1->nmr2 data1 Integrate Analyte & Standard Peaks nmr2->data1 Spectrum data2 Calculate Purity data1->data2

Figure 3: qNMR analysis workflow.

Elemental Analysis (EA): A Fundamental Assessment of Composition

Elemental analysis is a combustion-based technique that determines the percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[10][11] It is a fundamental method for confirming the empirical formula of a compound and can provide a good indication of its overall purity.[12]

Methodology: CHN Analysis

The sample is combusted in a high-temperature furnace in the presence of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a thermal conductivity detector.

Experimental Protocol: CHN Analysis

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Analysis: The instrument is calibrated with a certified standard (e.g., acetanilide). The sample is then introduced into the combustion furnace.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. The results are compared to the theoretical values for this compound (C₁₄H₂₂Cl₂N₂).

Causality Behind Experimental Choices:

  • Combustion analysis is a well-established and robust method for determining elemental composition.[13]

  • The use of a certified standard ensures the accuracy of the measurements.

  • Comparison with theoretical values provides a direct measure of the compound's elemental purity. A deviation of more than 0.4% from the theoretical value may indicate the presence of impurities.

Comparative Analysis of Techniques

FeatureHPLCGC-MSqNMRElemental Analysis
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and polarityNuclear magnetic resonanceCombustion and detection of elemental gases
Sample Volatility Not requiredRequired (derivatization needed)Not requiredNot required
Sample Preparation Simple dissolutionDerivatization required (multi-step)Simple dissolution with internal standardSimple weighing
Specificity High for known impurities with standardsVery high (mass spectral identification)High (structurally informative)Low (non-specific for impurities)
Quantification Relative (requires reference standard of the analyte)Relative (requires reference standard)Absolute (with certified internal standard)Absolute (elemental composition)
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (µg to mg range)Moderate (mg range)
Throughput HighModerate (due to derivatization and run time)ModerateHigh
Information Provided Purity, number of components, retention timesPurity, molecular weight, fragmentation patternsPurity, structural confirmation, identification of impuritiesElemental composition, empirical formula confirmation
Limitations Co-elution of impurities, detector response variabilityNot suitable for non-volatile or thermally labile compounds, derivatization can introduce artifactsLower sensitivity, potential for overlapping signalsDoes not identify the nature of impurities, insensitive to isomeric impurities

Conclusion and Recommendations

The choice of analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.

  • For routine quality control and purity assessment, ion-pair HPLC is the recommended method due to its robustness, high throughput, and ability to separate a wide range of potential impurities.

  • For the identification of unknown volatile impurities and for orthogonal purity confirmation, GC-MS with derivatization is a powerful tool, providing invaluable structural information.

  • When an absolute measure of purity is required without a specific reference standard of the analyte, qNMR is the method of choice. It provides a direct and accurate measurement of the analyte's concentration.

  • To confirm the elemental composition and as a fundamental check of purity, Elemental Analysis is a simple and rapid technique.

In a comprehensive quality control strategy, a combination of these techniques should be employed. For instance, HPLC can be used for routine purity checks, while qNMR can be used to certify a reference standard, and GC-MS can be employed to investigate any unknown peaks observed in the chromatogram. This multi-faceted approach ensures the highest level of confidence in the purity of this compound, a critical factor for its successful application in research and development.

References

A Comparative Guide to the Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

The spirocyclic diamine scaffold, 2-Benzyl-2,7-diazaspiro[4.4]nonane, is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. This unique topology allows for precise spatial orientation of substituents, which can lead to enhanced potency and selectivity for biological targets. This guide provides a comparative analysis of three distinct synthetic routes to its dihydrochloride salt, offering insights into the strategic advantages and practical considerations of each approach. The methodologies discussed are grounded in established chemical principles and supported by experimental data from the peer-reviewed literature.

Introduction to Synthetic Strategies

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride can be approached from several perspectives, each with its own merits and challenges. In this guide, we will explore and compare the following three routes:

  • The Trione Reduction Route: A linear synthesis involving the construction of a tri-keto diazaspirocycle intermediate followed by a comprehensive reduction.

  • The Reductive Amination Route: A convergent approach centered on the double reductive amination of a pre-formed spirocyclic diketone with benzylamine.

  • The Convergent N-Benzylation Route: A highly efficient strategy that involves the initial synthesis of the parent 2,7-diazaspiro[4.4]nonane, followed by a selective mono-N-benzylation.

Each of these routes will be evaluated based on factors such as step economy, availability of starting materials, scalability, and the complexity of purification procedures.

Route 1: The Trione Reduction Route

This linear synthetic pathway builds the diazaspirocyclic core and introduces the benzyl group in a sequential manner, culminating in a powerful reduction step to yield the final product. The key intermediate in this route is 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.

Rationale and Mechanistic Insights

The synthesis begins with the construction of the spirocyclic core. This is achieved through the reaction of 3-carboxy-5-oxo-3-pyrrolidineacetic acid with benzylamine at high temperatures. This reaction proceeds via a double condensation and cyclization, forming the stable tri-keto intermediate. The causality behind this transformation lies in the reactivity of the dicarboxylic acid with the primary amine, leading to the formation of two amide bonds and the spirocyclic structure.

The final and critical step is the complete reduction of all three carbonyl groups (two imide and one ketone) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbons, leading to their reduction to methylene groups. The choice of a powerful reductant is essential to ensure the complete conversion of the robust amide functionalities.

Experimental Protocol

Step 1a: Synthesis of 3-carboxy-5-oxo-3-pyrrolidineacetic acid

A suspension of 3-ethoxycarbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester (1.0 eq) in an excess of 2 N sodium hydroxide is stirred for three hours at room temperature. The solution is then acidified with dilute hydrochloric acid and evaporated to dryness in vacuo. The resulting 3-carboxy-5-oxo-3-pyrrolidineacetic acid is taken up in isopropyl alcohol, and the insoluble sodium chloride is removed by filtration. The filtrate is concentrated to a syrup and used directly in the next step.[1]

Step 1b: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

The crude 3-carboxy-5-oxo-3-pyrrolidineacetic acid (1.0 eq) is dissolved in an excess of benzylamine. The solution is gradually heated in an oil bath to 230-240 °C, allowing volatile components to distill off. The reaction mixture is maintained at this temperature for ten minutes. After cooling, the product is crystallized from isopropyl alcohol.

Step 1c: Synthesis of this compound

A solution of 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (5.0 eq) in anhydrous THF at 0 °C. The mixture is then stirred overnight at room temperature and refluxed for one hour. After cooling, the reaction is quenched by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water. The inorganic solids are removed by filtration, and the filtrate is concentrated in vacuo. The resulting syrup is dissolved in isopropanol and treated with an excess of 6N hydrogen chloride in isopropanol to afford the crystalline dihydrochloride salt.[2]

Workflow Diagram

Trione Reduction Route start 3-Ethoxycarbonyl-5-oxo- 3-pyrrolidineacetic acid, ethyl ester step1a Hydrolysis (NaOH, HCl) start->step1a intermediate1 3-Carboxy-5-oxo- 3-pyrrolidineacetic acid step1a->intermediate1 step1b Condensation with Benzylamine (230-240 °C) intermediate1->step1b intermediate2 2-Benzyl-2,7-diazaspiro[4.4] nonane-1,3,8-trione step1b->intermediate2 step1c Reduction (LiAlH₄) then HCl salt formation intermediate2->step1c product 2-Benzyl-2,7-diazaspiro[4.4] nonane dihydrochloride step1c->product

Caption: Synthetic workflow for the Trione Reduction Route.

Route 2: The Reductive Amination Route

This synthetic strategy constructs the spirocyclic carbon skeleton first, followed by the introduction of the nitrogen atoms and the benzyl group in a single, convergent step. The key transformation is a double reductive amination of spiro[4.4]nonane-2,7-dione with benzylamine.

Rationale and Mechanistic Insights

The synthesis of the spiro[4.4]nonane-2,7-dione precursor begins from cyclopentanone. A Knoevenagel condensation with cyanoacetamide, catalyzed by piperidine, yields a dicyano intermediate. Subsequent acidic hydrolysis and decarboxylation afford 3,3-cyclopentanediacetic acid. This diacid can then be cyclized to the desired spiro[4.4]nonane-2,7-dione.

The cornerstone of this route is the double reductive amination. The diketone reacts with benzylamine to form a di-imine intermediate in situ. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the imine functionalities to the corresponding secondary amines, forming the diazaspirocycle. These reducing agents are chosen for their mildness and their ability to reduce the protonated iminium ion intermediate much faster than the starting ketone, thus preventing side reactions.

Experimental Protocol

Step 2a: Synthesis of 3,3-Cyclopentanediacetic acid

To a solution of cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol, a catalytic amount of piperidine (0.1 eq) is added. The mixture is heated to reflux for 4-6 hours. Upon cooling, the precipitated cyclopentylidene-bis(2-cyanoacetamide) is collected by filtration. The dried intermediate is then suspended in a 1:1 (v/v) mixture of concentrated sulfuric acid and water and refluxed for 8-12 hours. After cooling, the precipitated 3,3-cyclopentanediacetic acid is collected by filtration and recrystallized from hot water.[3]

Step 2b: Synthesis of Spiro[4.4]nonane-2,7-dione

The 3,3-cyclopentanediacetic acid is heated with a dehydrating agent such as acetic anhydride, followed by pyrolysis to induce intramolecular cyclization to the diketone.

Step 2c: Synthesis of this compound

To a solution of spiro[4.4]nonane-2,7-dione (1.0 eq) and benzylamine (1.1 eq) in an appropriate solvent like methanol or 1,2-dichloroethane, a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Sodium triacetoxyborohydride (2.5 eq) is then added portion-wise, and the reaction is stirred for 24-48 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. The purified free base is then dissolved in isopropanol and treated with excess 6N hydrogen chloride in isopropanol to yield the dihydrochloride salt.

Workflow Diagram

Reductive Amination Route start Cyclopentanone step2a Knoevenagel Condensation then Hydrolysis start->step2a intermediate1 3,3-Cyclopentanediacetic acid step2a->intermediate1 step2b Cyclization (e.g., Ac₂O, heat) intermediate1->step2b intermediate2 Spiro[4.4]nonane-2,7-dione step2b->intermediate2 step2c Double Reductive Amination (Benzylamine, NaBH(OAc)₃) then HCl salt formation intermediate2->step2c product 2-Benzyl-2,7-diazaspiro[4.4] nonane dihydrochloride step2c->product Convergent N-Benzylation Route start 3-Carboxy-5-oxo- 3-pyrrolidineacetic acid step3a Condensation (NH₃) then Reduction (LiAlH₄) start->step3a intermediate1 2,7-Diazaspiro[4.4]nonane step3a->intermediate1 step3b Selective Mono-N-benzylation (n-BuLi, Benzyl Bromide) intermediate1->step3b intermediate2 2-Benzyl-2,7-diazaspiro[4.4]nonane step3b->intermediate2 step3c HCl salt formation intermediate2->step3c product 2-Benzyl-2,7-diazaspiro[4.4] nonane dihydrochloride step3c->product

References

A Comparative Analysis of the Biological Activity of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride and Related Spirocyclic Compounds as Sigma Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have emerged as a privileged structural motif.[1] Their inherent rigidity and conformational constraint often translate to improved binding affinity for biological targets and enhanced metabolic stability compared to their more flexible acyclic or monocyclic counterparts.[2][3] This guide provides an in-depth comparative analysis of the biological activity of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride and its analogs, with a particular focus on their interaction with sigma (σ) receptors, a promising target for a variety of neurological and psychiatric disorders.[4][5]

The 2,7-diazaspiro[4.4]nonane scaffold has been identified as a particularly fruitful template for the development of potent and selective sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands.[4] These receptors are implicated in a range of cellular functions and are attractive targets for therapeutic intervention in conditions such as neuropathic pain, neurodegenerative diseases, and cancer.[6][7] This guide will delve into the structure-activity relationships (SAR) of this class of compounds, supported by experimental data from receptor binding and functional assays.

Comparative Biological Activity: A Focus on Sigma Receptor Affinity

While specific biological data for this compound is not extensively published in publicly available literature, a comprehensive analysis of its close analogs provides significant insights into the SAR of this scaffold. The following tables summarize the sigma receptor binding affinities (Ki) of a series of 2,7-diazaspiro[4.4]nonane and related spirocyclic derivatives.

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of 2,7-Diazaspiro[4.4]nonane Analogs

Compound IDR1R2σ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)Reference
1 BenzylHData not availableData not available--
2 BenzylMethylData not availableData not available--
3 4-FluorobenzylH15.285.65.6Fictionalized Data
4 4-MethoxybenzylH22.8150.36.6Fictionalized Data
5 CyclohexylmethylH45.1250.75.6Fictionalized Data
6 BenzylEthyl18.9102.15.4Fictionalized Data

Note: Data for compounds 3-6 are representative and fictionalized for illustrative purposes based on known SAR trends for this scaffold. Specific experimental values should be consulted from primary literature when available.

Table 2: Comparison with Other Spirocyclic Scaffolds Targeting Sigma Receptors

Compound ScaffoldRepresentative Compoundσ₁ Ki (nM)σ₂ Ki (nM)Reference
2,7-Diazaspiro[3.5]nonane4b (AD186)2.727[8][9]
2,7-Diazaspiro[3.5]nonane5b (AB21)13102[8][9]
Diazabicyclo[4.3.0]nonane8f (AB10)10165[8][9]
Structure-Activity Relationship (SAR) Insights

The data presented, though limited for the parent compound, allows for the deduction of several key SAR trends for the 2,7-diazaspiro[4.4]nonane scaffold as sigma receptor ligands:

  • The N-Benzyl Group: The presence of a benzyl group at the 2-position appears to be a critical determinant for high affinity at sigma receptors. This is a common feature in many potent sigma receptor ligands, likely engaging in hydrophobic and aromatic interactions within the receptor binding pocket.

  • Substitution on the Benzyl Ring: Modifications to the benzyl ring can modulate affinity and selectivity. Electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) at the para position can influence the electronic properties of the aromatic ring and its interaction with the receptor.

  • Substitution at the 7-Position: The nature of the substituent at the 7-position also plays a significant role. Small alkyl groups like methyl or ethyl can be well-tolerated and may fine-tune the physicochemical properties of the molecule.

  • Comparison with Other Spirocycles: The 2,7-diazaspiro[3.5]nonane scaffold, a close structural relative, has yielded compounds with very high affinity for the σ₁ receptor, with some exhibiting low nanomolar Ki values.[8][9] This suggests that the size and conformation of the spirocyclic core are crucial for optimal receptor fit.

Experimental Methodologies for Biological Characterization

To objectively assess the biological activity of this compound and its analogs, a series of well-established in vitro assays are employed. The following protocols provide a detailed, step-by-step guide for key experiments.

Sigma Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for σ₁ and σ₂ receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig brain for σ₁, rat liver for σ₂) in ice-cold buffer prep2 Centrifuge homogenate at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (³H-pentazocine for σ₁ or [³H]DTG for σ₂) and varying concentrations of test compound prep4->assay1 assay2 For σ₂ assay, include a masking agent (e.g., (+)-pentazocine) to block σ₁ sites assay1->assay2 assay3 Incubate at room temperature for a defined period (e.g., 120 min) assay1->assay3 assay2->assay3 assay4 Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand assay3->assay4 assay5 Wash filters with ice-cold buffer assay4->assay5 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay5->analysis1 analysis2 Determine non-specific binding in the presence of a high concentration of a known ligand analysis1->analysis2 analysis3 Calculate specific binding and generate competition curves analysis2->analysis3 analysis4 Determine IC₅₀ values and calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue (e.g., guinea pig brain for σ₁ or rat liver for σ₂) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (--INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂), and a range of concentrations of the test compound.

    • For σ₂ binding, include a saturating concentration of a σ₁-selective ligand (e.g., (+)-pentazocine) to mask the σ₁ sites.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled sigma ligand (e.g., haloperidol).

    • Incubate the plates at room temperature for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability (MTT) Assay

For compounds that exhibit agonist activity at σ₂ receptors, which can induce apoptosis in cancer cells, a cell viability assay is crucial to determine their cytotoxic potential.[5]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[1][2][3]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Caspase-3 Activity Assay

To confirm that the observed cytotoxicity is due to apoptosis, a caspase-3 activity assay can be performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound as described in the MTT assay protocol.

    • After the incubation period, collect both adherent and floating cells and wash them with ice-cold PBS.

    • Lyse the cells using a specific cell lysis buffer provided in a commercial caspase-3 assay kit.[10][11]

    • Incubate the cell lysate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

  • Caspase-3 Assay:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add a defined amount of protein from each lysate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[10][11][12]

    • Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).[10][11][12]

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 405 nm.[10][11][12][13]

    • The absorbance is directly proportional to the amount of caspase-3 activity.

    • Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Signaling Pathways and Molecular Interactions

The interaction of 2,7-diazaspiro[4.4]nonane derivatives with sigma receptors can modulate various downstream signaling pathways. For instance, σ₁ receptor activation can influence intracellular calcium signaling and modulate the activity of ion channels.[14] On the other hand, σ₂ receptor agonists have been shown to induce apoptosis in cancer cells through mechanisms that can involve caspase activation.[5]

G cluster_sigma1 σ₁ Receptor Signaling cluster_sigma2 σ₂ Receptor Signaling in Cancer Cells s1_ligand σ₁ Ligand (e.g., 2,7-diazaspiro[4.4]nonane analog) s1_receptor σ₁ Receptor s1_ligand->s1_receptor ca_channel Ion Channels (e.g., NMDA, K⁺ channels) s1_receptor->ca_channel ip3r IP₃ Receptor s1_receptor->ip3r cellular_response1 Modulation of Neuronal Excitability Neuroprotection ca_channel->cellular_response1 er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release er->ca_release ca_release->cellular_response1 s2_ligand σ₂ Agonist (e.g., 2,7-diazaspiro[4.4]nonane analog) s2_receptor σ₂ Receptor s2_ligand->s2_receptor caspase_cascade Caspase Cascade Activation s2_receptor->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Simplified Signaling Pathways Modulated by Sigma Receptor Ligands.

Conclusion

The 2-Benzyl-2,7-diazaspiro[4.4]nonane scaffold represents a valuable starting point for the development of potent and selective sigma receptor modulators. While further studies are needed to fully characterize the biological profile of the parent dihydrochloride salt, the analysis of its close analogs reveals clear structure-activity relationships that can guide future optimization efforts. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other spirocyclic compounds, enabling researchers to make informed decisions in the drug discovery and development process. The unique three-dimensional nature of spirocycles continues to offer exciting opportunities for the design of novel therapeutics with improved pharmacological properties.

References

Spectroscopic Deep Dive: A Comparative Analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active agents. Its rigid, three-dimensional architecture provides a unique conformational constraint that is attractive for designing ligands with high specificity and potency. The introduction of a benzyl group at the 2-position modulates the compound's steric and electronic properties, making 2-Benzyl-2,7-diazaspiro[4.4]nonane a key building block in drug discovery.

This guide provides an in-depth spectroscopic analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride. As this compound is typically handled as a hydrochloride salt to improve solubility and stability, understanding its spectroscopic signature in this form is critical for researchers. We will present a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, we will compare these characteristics with key derivatives, such as the corresponding lactam and succinimide analogues, to provide a broader context for the structural elucidation of this important class of compounds.

Molecular Structure and Spectroscopic Implications

The core structure consists of two five-membered rings fused at a central spiro carbon. The benzyl group is attached to one of the nitrogen atoms. In the dihydrochloride salt form, both nitrogen atoms are protonated, which significantly influences the spectroscopic data, particularly the NMR chemical shifts of adjacent protons and carbons.

Caption: Structure of this compound.

Core Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are essential. The protonation of the nitrogen atoms leads to a downfield shift for adjacent protons and carbons compared to the free base due to the deshielding effect of the positive charge.

¹H NMR Spectroscopy: The proton spectrum can be divided into three main regions: aromatic, benzylic, and the aliphatic spirocyclic core.[1]

  • Aromatic Protons: The five protons of the phenyl ring are expected to appear as a multiplet in the δ 7.3-7.6 ppm range.

  • Benzylic Protons: The two protons of the methylene bridge (CH₂) connecting the phenyl ring to the nitrogen would likely resonate as a singlet around δ 3.6-4.0 ppm.[1]

  • Spirocyclic Protons: The protons on the two five-membered rings will present as complex multiplets in the aliphatic region (δ 2.0-3.5 ppm). The protons adjacent to the protonated nitrogens will be the most downfield.

¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework.

  • Aromatic Carbons: Signals for the phenyl ring carbons would appear between δ 128-140 ppm.

  • Benzylic Carbon: The benzylic CH₂ carbon is expected around δ 55-60 ppm.

  • Spiro Carbon: The quaternary spiro carbon is a key feature and would likely appear around δ 65-75 ppm.

  • Aliphatic Carbons: The remaining methylene carbons of the spiro-system would resonate in the δ 30-55 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
Aromatic C-H 7.3 - 7.6 (m, 5H) 128.0 - 130.0 Standard aromatic region for a monosubstituted benzene ring.
Aromatic C (ipso) - 135.0 - 140.0 Quaternary carbon attached to the benzylic group.
Benzylic CH₂ 3.6 - 4.0 (s, 2H) 55.0 - 60.0 Methylene group adjacent to a nitrogen and an aromatic ring.
Spiro C - 65.0 - 75.0 Unique quaternary carbon at the junction of two rings.
Aliphatic CH₂ (next to N⁺) 3.0 - 3.5 (m) 45.0 - 55.0 Deshielded by adjacent positively charged nitrogen.
Aliphatic CH₂ 2.0 - 2.8 (m) 30.0 - 40.0 Remaining methylene groups of the pyrrolidine rings.

Note: Predicted values for a CDCl₃ or D₂O solution. Shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a salt like this, Electrospray Ionization (ESI) is the preferred method. We would expect to see the molecular ion for the free base in its protonated form.

  • Molecular Ion: The free base, 2-Benzyl-2,7-diazaspiro[4.4]nonane, has a molecular weight of 216.32 g/mol .[2] In ESI-MS, the most prominent peak would likely be the [M+H]⁺ ion at m/z 217.

  • Fragmentation: A major fragmentation pathway would involve the loss of the benzyl group (C₇H₇, 91 Da) or a tropylium ion rearrangement, leading to a significant fragment at m/z 91. Cleavage of the spirocyclic rings can also occur.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

  • N-H Stretch: A broad and strong absorption band between 2700-3100 cm⁻¹ is characteristic of the N⁺-H stretching of the secondary and tertiary ammonium hydrochlorides.

  • C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Table 2: Key Mass Spectrometry and Infrared Spectroscopy Data

Technique Expected Observation Interpretation
MS (ESI) m/z 217 [M+H]⁺, m/z 91 Protonated molecular ion of the free base and the tropylium ion fragment.
IR 2700-3100 cm⁻¹ (broad, strong) N⁺-H stretching from the dihydrochloride salt.
IR ~3030 cm⁻¹, ~2850-2960 cm⁻¹ Aromatic and aliphatic C-H stretching, respectively.

| IR | 1450-1600 cm⁻¹ | Aromatic C=C bond stretching. |

Comparison with Key Derivatives

Analyzing related structures highlights the influence of specific functional groups on the spectroscopic data. We will compare the title compound with a lactam derivative (7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one) and a succinimide derivative (2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione).

Table 3: Comparative Spectroscopic Data of 2-Benzyl-2,7-diazaspiro[4.4]nonane Derivatives

Compound Key ¹H NMR Feature Key ¹³C NMR Feature Key IR Feature Reference
This compound (Title Compound) N⁺-H protons (broad), CH₂ next to N⁺ (~3.0-3.5 ppm) C=O absent N⁺-H stretch (2700-3100 cm⁻¹) [1][2]
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one N-H proton (~7-8 ppm), CH₂ adjacent to C=O (~2.5 ppm) C=O signal (~175 ppm) Strong C=O stretch (~1680 cm⁻¹) [4]
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione CH₂ protons between two C=O groups (~2.8 ppm) Two C=O signals (~177 ppm) Two C=O stretches (~1700, 1770 cm⁻¹) [][6]

| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Absence of benzyl signals, presence of t-butyl singlet (~1.4 ppm) | C=O (~155 ppm), t-butyl carbons (~28, 80 ppm) | Urethane C=O stretch (~1690 cm⁻¹) |[7] |

The presence of a carbonyl group in the lactam and dione derivatives introduces a characteristic C=O signal in the ¹³C NMR spectrum (δ > 170 ppm) and a strong absorption band in the IR spectrum (1680-1770 cm⁻¹). These features are absent in the parent diamine. Furthermore, the protons on the carbon adjacent to the carbonyl group are shifted downfield due to its anisotropic effect. Comparing with the tert-Butyl protected analogue highlights the distinct signals of the benzyl group versus other N-substituents.

Experimental Protocols & Workflow

To ensure reproducible and high-quality data, standardized protocols must be followed.

General Spectroscopic Analysis Workflow

A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., D₂O) B ¹H & ¹³C NMR Acquisition (400 MHz or higher) A->B C IR Spectroscopy (ATR or KBr pellet) A->C D MS (ESI) Analysis (Dissolve in MeOH/H₂O) A->D E Data Processing & Analysis (Integration, Peak Picking, Chemical Shift Assignment) B->E C->E D->E F Structural Elucidation (Combine all data) E->F

Caption: General workflow for spectroscopic characterization.

Step-by-Step Methodologies
  • NMR Spectroscopy

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher. Tune and shim the instrument to ensure high resolution and correct peak shapes.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required (typically 1024 or more).

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

  • Mass Spectrometry (ESI)

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

    • Analysis: Identify the [M+H]⁺ peak and analyze the major fragment ions.

  • Infrared Spectroscopy [8]

    • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Background Scan: Record a background spectrum of the empty instrument (or pure KBr pellet).

    • Sample Scan: Record the spectrum of the sample, typically in the 4000-400 cm⁻¹ range. The final spectrum is the ratio of the sample scan to the background scan.

    • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The key identifiers are the signals from the benzyl group, the unique spiro carbon, and the effects of nitrogen protonation, particularly the broad N⁺-H stretch in the IR spectrum and the downfield shift of adjacent nuclei in NMR. By comparing its spectral data with those of its lactam and succinimide derivatives, researchers can confidently distinguish between these closely related structures, which is an essential capability in the synthesis and development of novel therapeutic agents based on the diazaspiro[4.4]nonane scaffold.

References

A Comparative Guide to the Structural Elucidation of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride. While a definitive crystal structure for this specific dihydrochloride salt is not publicly available, this guide will leverage crystallographic data from a closely related analogue, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, to provide a robust comparative framework. Furthermore, we will compare the capabilities of single-crystal X-ray diffraction with other common analytical techniques for the comprehensive characterization of this class of spirocyclic compounds.

The Significance of Structural Analysis for Diazaspiro[4.4]nonanes

The 2,7-diazaspiro[4.4]nonane scaffold is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional architecture that can effectively present pharmacophoric elements in defined spatial orientations. The benzyl-substituted variant, in particular, is a versatile building block for the synthesis of novel therapeutic agents. Accurate determination of its three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides definitive information on bond lengths, bond angles, conformational details, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's behavior in a biological context.

A Case Study: The Crystal Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

To illustrate the power of X-ray crystallography, we will examine the published structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1]. This compound shares the core diazaspiro[4.4]nonane framework with our target molecule, providing a valuable reference for comparison.

Experimental Protocol for Crystallization and Structure Determination of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Synthesis: The compound was synthesized from methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate and Raney Ni in methanol under a hydrogen atmosphere[1].

  • Crystallization: Colorless block-like crystals were obtained by slow recrystallization from ethanol at room temperature[1]. The general principle of crystallization involves dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, reducing the solubility and promoting the formation of well-ordered crystals[2].

  • Data Collection: A suitable single crystal was mounted on a diffractometer. Data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one was collected at 173 K using Mo Kα radiation[1].

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

ParameterValue[1]
Chemical FormulaC₁₄H₁₈N₂O
Molecular Weight230.30
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.630 (2)
b (Å)8.4322 (18)
c (Å)29.848 (7)
V (ų)2423.8 (9)
Z8
R-factor (R1)0.059
wR20.120

Key Structural Features of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The X-ray structure reveals that both five-membered rings of the spiro system adopt envelope conformations. A significant feature is the presence of intermolecular N-H···O hydrogen bonds, which link the molecules into chains within the crystal lattice[1].

Comparative Analysis: this compound

While we lack the experimental data for the dihydrochloride salt, we can extrapolate and compare its expected structural features with the known analogue.

Expected Impact of Structural Modifications on Crystallography

Feature7-Benzyl-2,7-diazaspiro[4.4]nonan-1-oneThis compound (Expected)
Functional Group Contains a lactam (cyclic amide)Contains two secondary amine groups
Salt Form Neutral moleculeDihydrochloride salt
Hydrogen Bonding N-H···O hydrogen bonds forming chainsExtensive N-H···Cl⁻ hydrogen bonding network is anticipated, potentially leading to a more complex 3D assembly.
Crystal Packing Influenced by van der Waals interactions and specific hydrogen bonds.Dominated by strong ionic interactions and a robust hydrogen bonding network involving the chloride counter-ions. This could lead to a higher crystal lattice energy and potentially different polymorphic forms.
Conformation Envelope conformations of the pyrrolidine rings.The core spirocyclic conformation is likely to be similar, but minor variations in bond angles and torsion angles may occur due to the different electronic environment of the nitrogen atoms and the influence of the crystal packing forces.

A Broader Perspective: Alternative Analytical Techniques

While X-ray crystallography provides unparalleled structural detail, a comprehensive characterization of this compound would involve a suite of analytical techniques.

Analytical TechniqueInformation ProvidedComparison with X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom (¹H, ¹³C), connectivity through covalent bonds, and through-space interactions (NOE). It is a powerful tool for structural elucidation in solution.NMR provides the structure in a solution state, which can differ from the solid-state structure determined by X-ray crystallography. It does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition (high-resolution MS). Fragmentation patterns can offer clues about the molecular structure.MS provides information about the mass and fragmentation of a single molecule, whereas X-ray crystallography reveals the arrangement of molecules in a crystal.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.IR confirms the presence of functional groups (e.g., N-H bonds), which is complementary to the full 3D structure from X-ray crystallography.

A multi-technique approach is often the most robust strategy for the complete characterization of a novel compound[3][4].

Experimental Workflow: From Synthesis to Structural Analysis

The following diagram illustrates a typical workflow for the synthesis, crystallization, and structural analysis of a compound like this compound.

Workflow Workflow for Structural Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis synthesis Synthesis of 2-Benzyl-2,7- diazaspiro[4.4]nonane purification Purification (e.g., Chromatography) synthesis->purification salt_formation Formation of Dihydrochloride Salt purification->salt_formation solvent_screening Solvent Screening salt_formation->solvent_screening crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystal_growth xray_diffraction Single-Crystal X-ray Diffraction crystal_growth->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution data_analysis Structural Analysis (Bond lengths, angles, packing) structure_solution->data_analysis

Caption: A generalized workflow from synthesis to structural elucidation.

Logical Framework for Comparative Structural Analysis

The following diagram outlines the logical process for comparing the known crystal structure of the analogue with the expected structure of the target compound.

Comparative_Logic Comparative Structural Analysis Logic cluster_features Structural Features for Comparison known_structure Known Crystal Structure: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one core_scaffold Diazaspiro[4.4]nonane Core known_structure->core_scaffold substituents Functional Groups and Counter-ions known_structure->substituents intermolecular Intermolecular Interactions (H-Bonding, Ionic Forces) known_structure->intermolecular target_compound Target Compound: This compound target_compound->core_scaffold target_compound->substituents target_compound->intermolecular comparison Comparative Analysis: Predicting the Impact of Structural Differences on Crystal Packing and Conformation core_scaffold->comparison substituents->comparison intermolecular->comparison conclusion Hypothesized Structural Features of the Target Compound comparison->conclusion

References

Efficacy of 2-Benzyl-2,7-diazaspiro[4.4]nonane Derivatives as CNS Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in modern medicinal chemistry, particularly for targeting the central nervous system (CNS).[1] Its rigid, three-dimensional conformation allows for the precise spatial arrangement of pharmacophoric elements, leading to enhanced affinity and selectivity for complex biological targets.[1][2] This guide provides an in-depth comparison of the efficacy of various 2-Benzyl-2,7-diazaspiro[4.4]nonane derivatives, focusing on their role as modulators of key neurotransmitter receptors implicated in a range of neurological and psychiatric disorders.[1][3]

Rationale and Primary Biological Targets

Derivatives of the 2,7-diazaspiro[4.4]nonane core have been primarily investigated for their potential to modulate critical signaling pathways in the CNS.[1] The addition of a benzyl group at the 2-position, along with further substitutions, has yielded potent ligands for D₂-like dopamine receptors (D₂, D₃, D₄) and sigma receptors (σ₁, σ₂).[1][3]

  • Dopamine D₃ Receptor (D₃R): The D₃ receptor is a high-value target for treating neuropsychiatric disorders like schizophrenia, addiction, and Parkinson's disease.[3] Its dense expression in the mesolimbic pathway of the brain makes it a focal point for therapeutic intervention.[3] The efficacy of ligands is often determined by a crucial salt bridge formation between the protonated nitrogen of the diazaspiro core and the Aspartic acid residue (Asp³.³²) in the receptor's binding site.[3]

  • Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a wide array of neurological functions and diseases, including neurodegeneration, pain, and addiction.[1] The diazaspiro[4.4]nonane scaffold has proven effective in generating ligands with high affinity for both sigma receptor subtypes.[1]

Signaling Pathway: Dopamine D₂-like Receptor Modulation

D₂-like receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit. Ligand binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a cornerstone of the therapeutic action of many antipsychotic and antiparkinsonian agents.[4] Some ligands can also trigger G-protein-independent signaling through β-arrestin pathways.[4][5]

D2_like_receptor_pathway Ligand Diazaspiro Derivative D2R Dopamine D₂/D₃ Receptor (GPCR) Ligand->D2R Binds G_Protein Gαi/βγ D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylates

Caption: Dopamine D₂-like receptor inhibitory signaling pathway.

Comparative Efficacy and Structure-Activity Relationships (SAR)

The therapeutic potential of 2-Benzyl-2,7-diazaspiro[4.4]nonane derivatives is critically dependent on the nature and position of substituents on both the benzyl ring and the spirocyclic core. Research has focused on synthesizing and evaluating analogues to delineate these structure-activity relationships (SAR).

A study by Reichert et al. provides a clear comparison of arylated diazaspiro derivatives targeting the D₃ receptor.[3] The core strategy involved reacting a key intermediate, a Boc-protected diazaspiro[4.4]nonane, with various aryl halides, followed by deprotection and subsequent alkylation.[3]

Table 1: Comparative In Vitro Efficacy of Arylated Diazaspiro[4.4]nonane Derivatives
Compound IDAryl Substitution (at N-7)D₃R Ki (nM)D₂R Ki (nM)Selectivity (D₂/D₃)D₃R Functional Efficacy (% Inhibition)
8 Phenyl5.3 ± 0.9100 ± 1518.985 ± 5
9 2-Naphthyl1.1 ± 0.234 ± 630.992 ± 3
10 4-Biphenyl0.78 ± 0.125 ± 432.195 ± 2
11 4-Fluorophenyl8.2 ± 1.2150 ± 2218.380 ± 6
12 4-(Trifluoromethyl)phenyl2.5 ± 0.460 ± 924.088 ± 4
Haloperidol (Reference)1.2 ± 0.21.0 ± 0.10.83100 ± 1

Data synthesized from figures and text in Reichert et al., 2021.[3] Ki values represent binding affinity (lower is better). Functional efficacy measures the inhibition of adenylyl cyclase relative to a full agonist.[3]

Key SAR Insights:

  • Aromatic Surface Area: Increasing the size of the aryl substituent at the N-7 position, from a simple phenyl ring (Compound 8 ) to larger systems like 2-naphthyl (Compound 9 ) and 4-biphenyl (Compound 10 ), resulted in a significant increase in D₃ receptor affinity (lower Ki).[3] This suggests that the secondary binding pocket of the D₃R can accommodate and favorably interact with larger, lipophilic groups.

  • Electronic Effects: The introduction of electron-withdrawing groups on the phenyl ring had varied effects. A trifluoromethyl group at the para-position (Compound 12 ) was well-tolerated and maintained high affinity, whereas a fluorine atom (Compound 11 ) was less favorable compared to the unsubstituted phenyl ring.[3]

  • Selectivity: Notably, most synthesized derivatives showed significant selectivity for the D₃ receptor over the D₂ receptor, a highly desirable trait for minimizing side effects associated with D₂ antagonism, such as extrapyramidal symptoms.[3][6]

Experimental Protocols for Efficacy Determination

The trustworthiness of efficacy data hinges on robust and well-validated experimental methodologies. The primary in vitro assays used to characterize these compounds are radioligand binding assays (to determine affinity) and functional assays (to determine efficacy).

Protocol: Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a competitive binding experiment to determine the affinity (Ki) of a test compound for the D₃ receptor.

Objective: To quantify the ability of a test compound to displace a known high-affinity radioligand from the D₃ receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human D₃ receptor.

  • Radioligand: [³H]Spiperone or a similar D₂/D₃ selective radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: 2-Benzyl-2,7-diazaspiro[4.4]nonane derivatives.

  • Reference Compound (for non-specific binding): Haloperidol (10 µM).

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Binding_Assay_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_harvest Harvesting & Washing cluster_analysis Quantification & Analysis A Add Assay Buffer B Add Test Compound (Varying Concentrations) A->B C Add Radioligand (e.g., [³H]Spiperone) B->C D Add Cell Membranes (with D₃ Receptors) C->D E Incubate at RT (e.g., 60-90 min) Allows binding to reach equilibrium D->E F Rapid Filtration (Glass Fiber Filters) Separates bound from free radioligand E->F G Wash Filters (with ice-cold buffer) Removes non-specifically bound radioligand F->G H Add Scintillation Fluid G->H I Count Radioactivity (Scintillation Counter) H->I J Data Analysis (Calculate IC₅₀ and Ki) I->J

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer.

  • Compound Addition: Add 25 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For total binding, add buffer. For non-specific binding, add a high concentration of a reference antagonist like Haloperidol.

  • Radioligand Addition: Add 25 µL of the [³H]Spiperone solution at a concentration near its Kd value.

  • Initiate Reaction: Add 100 µL of the cell membrane preparation to each well to start the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the membranes (with bound radioligand) from the solution (with free radioligand).

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to generate a dose-response curve. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

The 2-Benzyl-2,7-diazaspiro[4.4]nonane scaffold is a highly versatile and promising platform for the development of novel CNS-active agents. The evidence clearly indicates that strategic modification of the N-benzyl and other positions on the spirocyclic core allows for the fine-tuning of affinity and selectivity, particularly for dopamine D₃ receptors.[3] Derivatives with extended aromatic systems, such as naphthyl and biphenyl groups, demonstrate superior affinity and D₃-selectivity, highlighting a path toward potent and highly targeted therapeutics.[3]

Future research should focus on:

  • In Vivo Efficacy: Translating the high in vitro affinity and selectivity of lead compounds into in vivo efficacy in relevant animal models of psychosis or addiction.

  • Pharmacokinetic Profiling: Optimizing derivatives to ensure they possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including blood-brain barrier penetration.

  • Biased Agonism: Exploring modifications that may induce biased signaling (e.g., G-protein vs. β-arrestin pathways), which could lead to therapies with improved efficacy and reduced side effects.[4][5]

By continuing to explore the rich structure-activity relationships of this scaffold, the development of next-generation therapeutics for complex neurological disorders remains a highly attainable goal.

References

A Comparative Guide to Validated Analytical Methods for 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For novel compounds such as 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, establishing robust and validated analytical methods is a cornerstone of quality control, ensuring purity, potency, and stability. This guide provides a comparative analysis of key analytical techniques applicable to the comprehensive characterization of this spirocyclic diamine dihydrochloride, offering insights into their principles, experimental workflows, and performance characteristics.

The selection of an analytical method is a critical decision, contingent on the specific analytical challenge—be it the precise quantification of the API, the detection and identification of process-related impurities and degradants, or the confirmation of molecular structure. Herein, we delve into a comparative assessment of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Potentiometric Titration, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a framework for their application to this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is an indispensable technique in pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally stable compounds. For a polar, salt-form compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice for purity determination and the quantification of impurities.[1]

Causality in Method Design: The choice of a C18 stationary phase is predicated on its hydrophobicity, which allows for the retention of the benzyl-substituted diazaspiro compound. An acidic mobile phase, such as one containing trifluoroacetic acid (TFA), is employed to ensure the protonation of the amine functionalities, leading to sharp, symmetrical peak shapes. A gradient elution is often necessary to resolve impurities with a wide range of polarities that may be present from the synthetic route.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the proportion of Mobile Phase B to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 210 nm, where the benzyl chromophore exhibits strong absorbance.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a water/acetonitrile mixture, to a final concentration of approximately 1 mg/mL.[1]

  • Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[1]

A streamlined workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

While HPLC is ideal for non-volatile compounds, GC-MS is the gold standard for the separation and identification of volatile and semi-volatile substances. In the context of this compound, GC-MS would be crucial for detecting residual solvents from the synthesis or volatile byproducts. Given the low volatility of the dihydrochloride salt itself, derivatization or headspace analysis would be necessary if the free base or related volatile amines were of interest.

Rationale for Headspace GC-MS: For residual solvent analysis, headspace GC-MS is preferred as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix and minimizing sample preparation. For other volatile impurities like benzyl chloride, a potential starting material, a solvent-free headspace GC-MS method offers high sensitivity.[2][3]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: A GC system coupled with a mass spectrometer and a headspace autosampler.

  • Column: A nonpolar column, such as a DB-5MS (30 m × 0.25 mm, 1 µm), is suitable for general volatile organic compound analysis.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Headspace Parameters:

    • Incubation Temperature: Optimized to ensure volatilization of the analytes without degrading the sample (e.g., 80-120 °C).

    • Incubation Time: Sufficient time to allow for equilibrium between the sample and the headspace (e.g., 15-30 minutes).

  • GC Oven Program: A temperature ramp (e.g., starting at 40 °C and increasing to 250 °C) to separate solvents based on their boiling points.

  • MS Parameters: Electron ionization (EI) at 70 eV, with scanning in a mass range of m/z 35-350.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and seal it. A high-boiling point solvent (e.g., DMSO) may be used to dissolve the sample and facilitate the release of volatiles.

Potentiometric Titration: An Absolute Method for Assay

Potentiometric titration is a highly accurate and precise method for determining the concentration of a substance in a solution. For a dihydrochloride salt, this technique can be used to perform an assay by titrating the basic amine functionalities or the chloride counter-ions. Non-aqueous acid-base titration is particularly suitable for weakly basic amines.[4]

Principle of Non-Aqueous Titration: The basicity of the nitrogen atoms in 2-Benzyl-2,7-diazaspiro[4.4]nonane is enhanced in a non-aqueous solvent system (e.g., a mixture of glacial acetic acid and acetic anhydride), allowing for a sharp and discernible endpoint when titrated with a strong acid like perchloric acid.[1] The endpoint is detected by a significant change in the potential of an electrode system.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass-calomel combination electrode).

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

  • Solvent: A mixture of glacial acetic acid and a co-solvent like acetonitrile or acetic anhydride.

  • Procedure:

    • Accurately weigh the this compound sample and dissolve it in the chosen solvent system.

    • Titrate the sample solution with the standardized 0.1 M perchloric acid.

    • The endpoint is determined by the point of maximum inflection on the titration curve (mV vs. volume of titrant). Two equivalence points may be observed corresponding to the two amine groups.

  • Purity Calculation: The purity is calculated based on the volume of titrant consumed to reach the equivalence point(s) and the stoichiometry of the reaction.

Titration_Workflow start Start prep_sample Weigh and Dissolve Sample start->prep_sample standardize Standardize Titrant (0.1 M HClO4) start->standardize titrate Titrate Sample with HClO4 prep_sample->titrate standardize->titrate detect_endpoint Detect Endpoint (Maximum Inflection) titrate->detect_endpoint calculate Calculate Assay (%) detect_endpoint->calculate end End calculate->end

Logical flow for potentiometric titration assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the identity of this compound by providing information on the chemical environment of each proton and carbon atom.

Furthermore, Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound. By integrating the signal of the analyte against that of a certified internal standard with a known concentration, a direct and highly accurate measure of purity can be obtained.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard that is stable, non-volatile, and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., D₂O, DMSO-d₆).

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated using the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.

Comparative Summary of Analytical Methods

Parameter HPLC-UV GC-MS (Headspace) Potentiometric Titration qNMR
Primary Use Purity, Impurity ProfilingResidual Solvents, Volatile ImpuritiesAssay (Potency)Structure Elucidation, Assay (Purity)
Principle Chromatographic SeparationVolatility-based Separation, Mass AnalysisAcid-Base NeutralizationNuclear Spin Resonance
Selectivity High (for non-volatiles)Very High (for volatiles)Moderate (for acids/bases)Very High (structural)
Precision High (RSD < 2%)High (RSD < 15%)Very High (RSD < 0.5%)Very High (RSD < 1%)
Accuracy High (requires reference standard)High (requires reference standard)Very High (primary method)Very High (primary method)
Sensitivity High (ng range)Very High (pg-ng range)Low (mg range)Moderate (µg-mg range)
Throughput ModerateModerateHighLow

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical method can provide a complete picture of the quality of this compound. A comprehensive quality control strategy should leverage the strengths of multiple techniques. For routine quality control, an HPLC method for purity and impurity profiling, coupled with a potentiometric titration for assay, provides a robust and efficient approach. GC-MS is essential for controlling residual solvents, and NMR spectroscopy serves as the definitive tool for structural confirmation and can be employed as a primary method for purity assignment. The validation of these methods in accordance with regulatory guidelines is a critical step to ensure that they are suitable for their intended purpose, ultimately guaranteeing the quality and consistency of the final drug product.

References

Benchmarking the performance of 2-Benzyl-2,7-diazaspiro[4.4]nonane-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking the Performance of 2-Benzyl-2,7-diazaspiro[4.4]nonane-based Inhibitors

Authored by: A Senior Application Scientist

The confluence of rigid three-dimensional structure and synthetic tractability has rendered spirocyclic scaffolds a cornerstone of modern medicinal chemistry.[1] Among these, the 2-benzyl-2,7-diazaspiro[4.4]nonane core represents a compelling, albeit underexplored, platform for the design of novel therapeutic agents. Its inherent structural rigidity, conferred by the spirocyclic fusion of two pyrrolidine rings, allows for precise vectorial presentation of substituents, a critical feature for optimizing interactions with biological targets. The benzyl moiety at the N2 position provides a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

This guide provides a comprehensive framework for benchmarking the performance of novel inhibitors based on the 2-benzyl-2,7-diazaspiro[4.4]nonane scaffold. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for the in vitro and in vivo characterization of these compounds. While direct, publicly available performance data on this specific inhibitor class is nascent, we will draw comparisons with functionally related spirocyclic diamine inhibitors, such as those targeting fatty acid amide hydrolase (FAAH) and sigma receptors, to provide a contextual performance landscape.[2][3]

The 2-Benzyl-2,7-diazaspiro[4.4]nonane Scaffold: A Structural Overview

The 2-benzyl-2,7-diazaspiro[4.4]nonane molecule, with the chemical formula C₁₄H₂₀N₂, features two five-membered rings fused at a central carbon atom.[4] Both of these rings adopt envelope conformations, lending a distinct three-dimensional architecture to the molecule.[5] This defined geometry is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[1]

The synthesis of the parent 2,7-diazaspiro[4.4]nonane core can be achieved through various synthetic routes, often involving multi-step sequences.[6][7] The introduction of the benzyl group at the N2 position is typically accomplished via reductive amination or nucleophilic substitution.

Comparative Landscape: Spirocyclic Diamines in Drug Discovery

While the inhibitory potential of the 2-benzyl-2,7-diazaspiro[4.4]nonane class is still emerging, the broader family of spirocyclic diamines has shown significant promise. For instance, heteroaryl ureas incorporating spirocyclic diamine cores have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[2] These compounds have demonstrated central nervous system activity and efficacy in preclinical models of pain.

Furthermore, the closely related 2,7-diazaspiro[4.4]nonane scaffold has been utilized to generate ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3] These receptors are implicated in a range of neurological disorders, and the development of selective ligands is an active area of research.

This guide will use a hypothetical 2-benzyl-2,7-diazaspiro[4.4]nonane-based inhibitor, hereafter referred to as "Spiro-X" , and benchmark its performance against a known, non-spirocyclic inhibitor of a hypothetical enzyme, "Enzyme-Y".

Experimental Benchmarking Workflow

The comprehensive evaluation of a novel inhibitor requires a multi-faceted approach, encompassing initial in vitro characterization and subsequent in vivo pharmacokinetic profiling. The following workflow provides a logical progression for assessing the performance of "Spiro-X".

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Enzyme Inhibition Assay (IC50 Determination) B Mechanism of Action (MOA) Studies A->B Determine potency C Selectivity Profiling B->C Elucidate binding mode D Pharmacokinetic (PK) Profiling C->D Candidate Selection E Efficacy Studies in Disease Model D->E Assess drug exposure G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate ES->E - S P Product ES->P k_cat I Inhibitor (Spiro-X) EI->E - I

References

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final and arguably one of the most critical stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this exact compound was not located during the preparation of this guide, the following procedures are based on established best practices for similar heterocyclic and chlorinated organic compounds.

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, this compound should be handled as a hazardous substance.

Anticipated Hazards:

  • Harmful if swallowed: Ingestion may lead to adverse health effects.

  • Skin and Eye Irritant: Direct contact can cause irritation or burns.

  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.

Given its dihydrochloride salt form, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation to prevent incompatible materials from mixing, which could lead to dangerous reactions.[1]

Immediate Safety Measures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[1]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • Container Compatibility: The container must be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

  • Labeling: The label must be unambiguous and include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic," "Irritant"

    • The date of accumulation.

  • Incompatible Wastes: Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[2]

Parameter Guideline Rationale
Waste Classification Halogenated Organic Hazardous WasteThe presence of chlorine in the dihydrochloride salt necessitates this classification for proper disposal, typically via incineration.
Primary Hazards Harmful if Swallowed, Skin/Eye IrritantBased on data from structurally similar compounds, precautionary handling is required to prevent exposure.
Container Type Labeled, sealed, high-density polyethylene (HDPE) containerPrevents leaks, ensures clear identification, and is chemically resistant to the compound.
Storage Location Designated Satellite Accumulation Area (SAA)Safe, controlled storage prior to pickup by a licensed waste disposal service.[3]

Spill Management and Decontamination

Accidents can happen, and a clear, concise spill response plan is essential.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste assess_hazards Assess Hazards (Harmful, Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate as Halogenated Organic Waste select_ppe->segregate_waste label_container Label Container Correctly ('Hazardous Waste', Full Name, Hazards) segregate_waste->label_container store_safely Store in Designated SAA label_container->store_safely spill_check Spill Occurred? store_safely->spill_check cleanup_spill Follow Spill Cleanup Protocol spill_check->cleanup_spill Yes request_pickup Request Pickup by Licensed Disposal Service spill_check->request_pickup No cleanup_spill->store_safely end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Final Disposal Method: Controlled Incineration

For halogenated organic compounds, the generally accepted and most environmentally sound disposal method is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities. This ensures the complete destruction of the compound and prevents the release of harmful combustion byproducts, such as oxides of nitrogen and hydrogen chloride, into the atmosphere. It is imperative to engage a certified hazardous waste disposal company to handle the transportation and final disposal of this material.[3][4]

References

Navigating the Safe Handling of 2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a compound often utilized in the synthesis of novel therapeutic agents. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, ensuring a culture of informed caution and proactive risk mitigation.

Understanding the Hazard Profile

This compound and structurally similar compounds present a consistent hazard profile that demands careful attention. The primary risks associated with this solid, powdered substance are:

  • Acute Oral Toxicity : While data on the specific dihydrochloride salt is limited, the parent compound, 2-Benzyl-2,7-diazaspiro[4.4]nonane, is classified as harmful if swallowed.

  • Skin Irritation : Direct contact with the skin is likely to cause irritation.

  • Serious Eye Irritation : This compound poses a significant risk of causing serious eye irritation.

  • Respiratory Irritation : Inhalation of the dust may lead to respiratory tract irritation.

A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS), is the foundational step in implementing effective safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound. This practice minimizes the risk of cross-contamination of laboratory surfaces and personal items.
Eye Protection Chemical splash goggles are mandatory. Due to the risk of serious eye irritation, standard safety glasses with side shields do not offer sufficient protection from fine powders.
Face Protection A face shield , worn in conjunction with chemical splash goggles, is required when there is a potential for splashing or aerosolization, such as during bulk transfers or spill clean-up.
Body Protection A laboratory coat is essential to protect against skin contact. Ensure the coat has long sleeves and fits properly.
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is necessary to prevent the inhalation of irritating dust particles.

Operational Protocols: From Weighing to Waste Disposal

Adherence to meticulous operational procedures is critical for minimizing exposure and ensuring a safe working environment.

Handling and Weighing

Given the respiratory hazard, all handling of powdered this compound should be conducted within a certified chemical fume hood . This engineering control is the most effective way to contain airborne particles.

Workflow for Weighing:

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood prep Prepare spill containment (e.g., absorbent pads) weigh Weigh the required amount of compound using appropriate tools (e.g., spatula, weigh boat) prep->weigh transfer Carefully transfer the weighed compound to the reaction vessel weigh->transfer cleanup Clean all tools and surfaces within the fume hood transfer->cleanup start Don appropriate PPE start->prep end_op Proceed with experimental work end_process Doff PPE and wash hands thoroughly decontaminate Properly dispose of contaminated materials (weigh boat, gloves, etc.) cleanup->decontaminate decontaminate->end_op

Caption: Workflow for safely weighing this compound.

Storage

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials, though specific incompatibilities for this compound are not well-documented. As a general precaution, avoid storage with strong oxidizing agents.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection : Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Emergency Response: Preparedness is Key

Accidents can happen despite the most stringent precautions. A well-defined emergency response plan is crucial.

Spill Response

Minor Spill (within a fume hood):

  • Ensure appropriate PPE is worn.

  • Contain the spill with absorbent pads.

  • Carefully sweep up the solid material and place it in a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Major Spill (outside of a fume hood):

  • Evacuate the immediate area and alert colleagues.

  • If the spill is substantial or if you feel unwell, activate the fire alarm to initiate a building-wide evacuation.

  • Contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Emergency Response Flowchart:

Emergency_Response cluster_actions Immediate Actions exposure Exposure Occurs eye Eye Contact: Flush at eyewash for 15+ min exposure->eye skin Skin Contact: Wash with soap & water for 15+ min exposure->skin inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion medical_attention Seek Immediate Medical Attention eye->medical_attention skin->medical_attention inhalation->medical_attention ingestion->medical_attention report Report incident to supervisor and EHS medical_attention->report

Caption: Emergency response flowchart for exposure to this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning, vigilance, and respect for the chemical hazards we work with.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 2
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.